molecular formula C40H68O11 B15607558 Nigericin CAS No. 28380-24-7; 28643-80-3

Nigericin

Cat. No.: B15607558
CAS No.: 28380-24-7; 28643-80-3
M. Wt: 725.0 g/mol
InChI Key: DANUORFCFTYTSZ-SJSJOXFOSA-N
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Description

Nigericin is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. It has a role as an antimicrobial agent, an antibacterial agent, a potassium ionophore and a bacterial metabolite.
A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)
This compound has been reported in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.

Properties

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUORFCFTYTSZ-SJSJOXFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041079
Record name Nigericin
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Molecular Weight

725.0 g/mol
Source PubChem
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CAS No.

28380-24-7
Record name Nigericin
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Record name NIGERICIN
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant attention for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established role as a modulator of critical cellular signaling pathways. Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are provided to facilitate further research and development.

Chemical Structure and Identification

This compound is a complex polyether antibiotic characterized by a unique molecular architecture. Its structure was first elucidated in 1968 through X-ray crystallography.[2]

1.1. IUPAC Name: (2R)-2-[(2R,3S,6R)-6-{[(2S,4R,5R,7R,9R,10R)-2-{(2S,2′R,3′S,5R,5′R)-5′-[(2S,3S,5R,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-2,3′-dimethyl[2,2′-bioxolan]-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]methyl}-3-methyloxan-2-yl]propanoic acid[1]

1.2. Chemical Formula: C₄₀H₆₈O₁₁[1]

1.3. CAS Number: 28380-24-7[1]

1.4. 2D Chemical Structure:

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 724.95 g/mol [3]
Appearance Crystalline solid[4]
Melting Point Not clearly defined; decomposes
Solubility Soluble in ethanol, methanol (B129727), DMSO[4]
Insoluble in water[4]
pKa ~6.0 (carboxylic acid)

Mechanism of Action and Biological Activity

This compound functions as a potent ionophore with a high affinity for potassium ions (K⁺). It facilitates the electroneutral exchange of K⁺ for protons (H⁺) across biological membranes, disrupting the transmembrane ion gradients.[2] This dissipation of the potassium gradient is a key trigger for the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a crucial role in the innate immune response.[5][6]

3.1. NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome by this compound is a two-signal process. The first signal, typically provided by microbial components like lipopolysaccharide (LPS), primes the system by upregulating the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, delivered by this compound, is the K⁺ efflux, which triggers the assembly of the inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5][7]

NLRP3_Activation cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp proIL1b_exp pro-IL-1β Expression NFkB->proIL1b_exp NLRP3_olig NLRP3 Oligomerization pro_IL1b pro-IL-1β This compound This compound K_efflux K+ Efflux This compound->K_efflux induces K_efflux->NLRP3_olig ASC ASC Recruitment NLRP3_olig->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits & activates caspase1 Active Caspase-1 pro_caspase1->caspase1 autocleavage caspase1->pro_IL1b cleaves pro_IL18 pro-IL-18 caspase1->pro_IL18 cleaves IL1b Mature IL-1β pro_IL1b->IL1b secretion Secretion IL1b->secretion IL18 Mature IL-18 pro_IL18->IL18 IL18->secretion

Caption: NLRP3 inflammasome activation pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, purification, and structural characterization of this compound.

4.1. Fermentation and Production of this compound

This compound is produced by fermentation of Streptomyces hygroscopicus. The following protocol is a general guideline and may require optimization based on the specific strain and available equipment.

4.1.1. Media Preparation

  • Seed Medium (per liter): 20 g soybean meal, 20 g mannitol, 4 g glucose. Adjust pH to 7.0.

  • Production Medium (per liter): 15 g soluble starch, 4 g yeast extract, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 7.0.

4.1.2. Fermentation Workflow

Fermentation_Workflow Inoculum Inoculate Seed Medium with S. hygroscopicus Incubation1 Incubate at 28°C, 200 rpm for 48-72 hours Inoculum->Incubation1 Transfer Transfer 10% (v/v) of seed culture to Production Medium Incubation1->Transfer Incubation2 Incubate at 28°C, 200 rpm for 5-7 days Transfer->Incubation2 Harvest Harvest Fermentation Broth Incubation2->Harvest

Caption: General workflow for the fermentation of this compound.

4.2. Isolation and Purification

The following protocol describes the extraction and purification of this compound from the fermentation broth.

4.2.1. Extraction

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the mycelium with methanol or acetone (B3395972) to obtain a crude extract.

  • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297).

  • Combine the mycelial and filtrate extracts and evaporate the solvent under reduced pressure to yield a crude residue.

4.2.2. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude residue in a minimal amount of chloroform (B151607) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (7:3)

    • n-hexane:ethyl acetate (1:1)

    • ethyl acetate

    • ethyl acetate:methanol (9:1)

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5) and visualizing with an anisaldehyde-sulfuric acid spray reagent.

  • Final Purification: Combine the fractions containing pure this compound and evaporate the solvent. The resulting solid can be recrystallized from a suitable solvent system like methanol/water.

4.3. Structural Elucidation

4.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 215 nm or Evaporative Light Scattering Detector (ELSD).

4.3.2. Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Analysis: High-resolution mass spectrometry (e.g., Q-TOF) for accurate mass determination. The protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is typically observed.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carboxylic acid groups.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region, with characteristic signals for methyl groups and protons on oxygen-bearing carbons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the numerous sp³-hybridized carbons in the polyether backbone, as well as the carbonyl carbon of the carboxylic acid.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete assignment of the proton and carbon signals and to confirm the connectivity of the molecule.

4.3.4. Infrared (IR) Spectroscopy

  • Sample Preparation: As a KBr pellet or a thin film.

  • Expected Absorptions:

    • Broad O-H stretching band around 3400 cm⁻¹ (from hydroxyl and carboxylic acid groups).

    • C-H stretching bands around 2900-3000 cm⁻¹.

    • C=O stretching band of the carboxylic acid around 1700-1730 cm⁻¹.

    • C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

4.3.5. X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a methanol/water solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using monochromatic X-ray radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, its physicochemical properties, and its mechanism of action. The provided experimental protocols offer a foundation for researchers to produce, isolate, purify, and characterize this important natural product. The continued study of this compound and its derivatives holds significant promise for the development of new therapeutic agents targeting inflammatory and other diseases.

References

Nigericin Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572) sodium salt, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, is a powerful tool in cellular biology research and a potential therapeutic agent. Its ability to act as a K⁺/H⁺ antiporter allows for the manipulation of intracellular pH and potassium concentration, making it invaluable for studying a wide range of cellular processes. This technical guide provides an in-depth overview of the physicochemical properties of this compound sodium salt, its biological activities, and detailed protocols for key experimental applications.

Physicochemical Properties

This compound sodium salt is a complex molecule with well-defined physicochemical characteristics crucial for its experimental application. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound Sodium Salt

PropertyValueReferences
Molecular Formula C₄₀H₆₇NaO₁₁[1]
Molecular Weight 746.94 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 245-255 °C
Solubility
Ethanol: ≥ 20 mg/mL[3]
Methanol: Soluble[4]
Chloroform: Soluble[4]
DMSO: <3 mg/mL[1]
Water: Insoluble[4]
Apparent pKa (for H⁺ in vesicular membrane) ~8.45
Storage and Stability Store at 2-8°C, desiccated and protected from light. Stable for at least 2 years under these conditions.[1]

Biological Activity

The primary biological activity of this compound stems from its function as a potent and selective ionophore, facilitating the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This activity disrupts ion gradients and intracellular pH, leading to a cascade of cellular events.

K⁺/H⁺ Antiport Mechanism

This compound functions as a mobile carrier within the lipid bilayer. Its carboxylic acid group can be protonated or deprotonated. In its deprotonated (anionic) form, it chelates a potassium ion, forming a neutral, lipid-soluble complex that can diffuse across the membrane. On the other side of the membrane, it releases the potassium ion and binds a proton, recrossing the membrane in its protonated, neutral form. This cyclical process leads to a net efflux of K⁺ down its concentration gradient and a net influx of H⁺, causing intracellular acidification.[5]

K_H_Antiport cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer H_out H⁺ Nigericin_H This compound-H H_out->Nigericin_H 1. Protonation K_out K⁺ H_in H⁺ K_in K⁺ Nigericin_K This compound-K⁺ K_in->Nigericin_K 4. K⁺ Binding Nigericin_H->H_in 6. Deprotonation Nigericin_H->Nigericin_K 2. Diffusion Across Membrane Nigericin_K->K_in 3. K⁺ Release Nigericin_K->Nigericin_H 5. Diffusion Across Membrane

This compound-mediated K⁺/H⁺ Antiport Mechanism.
NLRP3 Inflammasome Activation

The efflux of intracellular potassium is a critical trigger for the activation of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response. This compound is a canonical activator of the NLRP3 inflammasome. The process involves a two-signal model:

  • Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Signal 2 (Activation): Provided by this compound, which induces K⁺ efflux, leading to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, pro-inflammatory form, IL-1β.

NLRP3_Activation cluster_cell Macrophage LPS LPS (Signal 1) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3 NLRP3 NLRP3_mRNA->NLRP3 IL1b Active IL-1β Pro_IL1b->IL1b Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3->Inflammasome This compound This compound (Signal 2) K_efflux K⁺ Efflux This compound->K_efflux K_efflux->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1->Pro_IL1b Cleavage Secretion Secretion IL1b->Secretion

NLRP3 Inflammasome Activation by this compound.
Antimicrobial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[6][7][8] Its mechanism of action is attributed to the dissipation of the transmembrane pH gradient, which is essential for bacterial viability.[6] It shows limited to no activity against Gram-negative bacteria, likely due to the protective outer membrane.[7] this compound also demonstrates activity against some fungi, such as Candida albicans.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Sodium Salt against Various Microorganisms

MicroorganismStrainMIC (µg/mL)References
Gram-Positive Bacteria
Staphylococcus aureusMRSA (Clinical Isolates)0.004 - 0.125[6][7]
Enterococcus faeciumVRE (Clinical Isolates)0.004 - 0.125[6][7]
Streptococcus pneumoniaePenicillin-Resistant0.004 - 0.125[6][7]
Gram-Negative Bacteria
Escherichia coli> Highest concentration tested[7]
Pseudomonas aeruginosa> Highest concentration tested[7]
Fungi
Candida albicansReported activity[2]

Experimental Protocols

NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) using LPS and this compound.

NLRP3_Workflow Start Start Seed_Cells Seed BMDMs in a multi-well plate Start->Seed_Cells LPS_Priming Prime with LPS (e.g., 1 µg/mL) for 3-4 hours Seed_Cells->LPS_Priming Nigericin_Stimulation Stimulate with this compound (e.g., 10 µM) for 30-60 minutes LPS_Priming->Nigericin_Stimulation Collect_Supernatant Collect cell culture supernatant Nigericin_Stimulation->Collect_Supernatant Lyse_Cells Lyse remaining cells Nigericin_Stimulation->Lyse_Cells Analyze_Supernatant Analyze Supernatant: - IL-1β ELISA - LDH Assay (for pyroptosis) Collect_Supernatant->Analyze_Supernatant Analyze_Lysate Analyze Cell Lysate: - Western Blot for cleaved Caspase-1 - ASC speck imaging (optional) Lyse_Cells->Analyze_Lysate End End Analyze_Supernatant->End Analyze_Lysate->End

Workflow for NLRP3 Inflammasome Activation Assay.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) in complete DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed BMDMs into a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh complete DMEM containing 1 µg/mL of lipopolysaccharide (LPS). Incubate for 3-4 hours.

  • Activation (Signal 2): After priming, replace the medium with serum-free Opti-MEM. Add this compound sodium salt to a final concentration of 10 µM. Incubate for 30-60 minutes.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β (by ELISA) and lactate (B86563) dehydrogenase (LDH) as a measure of pyroptosis.

    • Cell Lysate: Wash the remaining adherent cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions.

    • Western Blot: Analyze the cell lysates for the presence of the cleaved (active) form of caspase-1 (p20 subunit) by Western blotting.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound sodium salt on a chosen cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound sodium salt in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound sodium salt against a bacterial strain.

Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound sodium salt in MHB in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound sodium salt that completely inhibits visible bacterial growth.

K⁺/H⁺ Antiport Activity Assay (Fluorescence-based)

This protocol provides a method to measure the K⁺/H⁺ exchange activity of this compound using a pH-sensitive fluorescent dye.

Methodology:

  • Cell Loading: Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a buffer containing the dye.

  • Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • This compound Addition: Add this compound sodium salt to the cells at the desired concentration.

  • Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. A decrease in intracellular pH due to H⁺ influx will cause a change in the fluorescence of the dye.

  • Data Analysis: The rate of change in fluorescence is proportional to the rate of H⁺ influx, and thus reflects the K⁺/H⁺ antiport activity of this compound.

Conclusion

This compound sodium salt is a versatile and potent biological tool with well-characterized physicochemical properties. Its ability to act as a K⁺/H⁺ antiporter makes it an essential compound for research in immunology, microbiology, and cell biology. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. As research continues, the full therapeutic potential of this fascinating molecule may be further unveiled.

References

Nigericin mechanism of action as a potassium ionophore

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of Nigericin (B1684572) as a Potassium Ionophore

Abstract

This compound is a polyether antibiotic produced by Streptomyces hygroscopicus that functions as a potent ionophore with high selectivity for potassium ions (K⁺).[1][2] It is a crucial tool in cell biology and immunology research due to its ability to disrupt cellular ion homeostasis. This guide provides a detailed examination of this compound's core mechanism of action, which involves an electroneutral exchange of intracellular K⁺ for extracellular protons (H⁺) across biological membranes.[3][4] This antiport activity leads to a cascade of downstream cellular events, including a decrease in intracellular K⁺, cytosolic acidification, plasma membrane depolarization, and mitochondrial dysfunction.[5][6] A primary and extensively studied consequence of this compound-induced K⁺ efflux is the activation of the NLRP3 and NLRP1 inflammasomes, multiprotein complexes that initiate potent inflammatory responses.[3][7][8][9] This document details the molecular transport mechanism, summarizes key quantitative data, provides established experimental protocols for studying its effects, and visualizes the critical pathways involved.

Chemical and Physical Properties

This compound is a carboxylic ionophore characterized by a polyether backbone and a terminal carboxylic acid group.[5][10] This structure allows it to form a pseudo-cyclic conformation stabilized by head-to-tail hydrogen bonds.[5] The oxygen atoms lining the interior of this structure create a cavity that can coordinate with monovalent cations, while the hydrophobic exterior allows the entire complex to diffuse across the lipid bilayer of cellular membranes.[5][11]

PropertyValue / DescriptionReference
Chemical Formula C₄₀H₆₈O₁₁[1]
Molecular Weight 724.95 g/mol (Acid form) / 746.94 g/mol (Sodium salt)[12]
CAS Number 28380-24-7 (Acid form) / 28643-80-3 (Sodium salt)[1][12]
Mechanism Type Mobile Carrier Ionophore / K⁺/H⁺ Antiporter[1][3][11]
Solubility Soluble in ethanol (B145695) (up to 100 mM)[2]

Core Mechanism: The K⁺/H⁺ Antiport System

This compound functions as a mobile carrier ionophore, facilitating an electroneutral exchange of K⁺ for H⁺ across a membrane, driven by the respective concentration gradients of these ions.[4][7] Given that intracellular K⁺ concentrations (~140 mM) are significantly higher than extracellular concentrations, while the extracellular proton concentration is typically higher (lower pH) than in the cytosol, this compound's activity results in a net efflux of K⁺ from the cell and an influx of H⁺.[6][13]

The transport cycle can be described in four steps:

  • Protonation : On the exterior of the cell membrane (lower pH), the anionic carboxylate group of this compound binds a proton (H⁺), forming a neutral, membrane-permeant complex (this compound-H).[3]

  • Translocation In : The neutral this compound-H complex diffuses across the lipid bilayer into the cell.[3]

  • Ion Exchange : Inside the cell (higher pH, high K⁺), the proton is released into the cytosol. The now-anionic this compound binds to an intracellular potassium ion (K⁺), forming the neutral this compound-K complex.[3]

  • Translocation Out : The this compound-K complex diffuses back across the membrane to the extracellular space, where K⁺ is released, and the cycle can begin again.[3]

This mechanism is described as electroneutral because it does not cause a net charge separation across the membrane during the exchange process.[7][14]

Nigericin_Mechanism cluster_membrane Cell Membrane cluster_cycle mem_top mem_bottom K_in K+ label_ext Extracellular Space (High H+, Low K+) label_int Intracellular Space (Cytosol) (Low H+, High K+) NigH_out This compound-H (Neutral) Nig_in This compound- (Anionic) NigH_out->Nig_in 2. Translocation NigK_in This compound-K (Neutral) H_in H+ Nig_in->H_in Deprotonation Nig_out This compound- (Anionic) NigK_in->Nig_out 4. Translocation K_out K+ Nig_out->K_out K+ Release H_out H+ H_out->Nig_out 1. Protonation K_in->Nig_in 3. K+ Binding

Caption: The K+/H+ antiport cycle mediated by this compound.

Downstream Cellular Consequences

The primary function of this compound—disrupting the K⁺ and H⁺ gradients—triggers a host of secondary effects that impact cellular health and signaling.

Disruption of Ion Homeostasis and Membrane Potential

The immediate results of this compound's action are a drop in cytosolic K⁺ and a rise in cytosolic H⁺ (acidification).[6] The efflux of the positively charged potassium ions also leads to the depolarization of the plasma membrane potential.[6] This disruption of the electrochemical gradient can interfere with numerous cellular processes, including nutrient transport and the activity of voltage-sensitive enzymes and channels.

Mitochondrial Dysfunction

This compound can readily diffuse through mitochondrial membranes, where it disrupts the proton gradient essential for ATP synthesis.[6][15] By facilitating the exchange of K⁺ for H⁺ between the mitochondrial matrix and the intermembrane space, it uncouples oxidative phosphorylation.[6] This leads to a compensatory increase in the mitochondrial membrane potential (hyperpolarization) in some contexts, but ultimately results in mitochondrial dysfunction, characterized by increased production of reactive oxygen species (ROS), reduced ATP levels, and the release of pro-apoptotic factors like cytochrome c.[16][17][18][19]

Activation of the NLRP3 Inflammasome

One of the most significant consequences of this compound-induced K⁺ efflux is the potent activation of the NLRP3 inflammasome.[3][9] A drop in intracellular K⁺ concentration below a certain threshold is considered a minimal and common stimulus for NLRP3 activation.[3][9] This process typically requires a "priming" signal (e.g., from Toll-like receptor activation) to upregulate the expression of NLRP3 and pro-IL-1β.[9][20] The subsequent K⁺ efflux triggered by this compound provides the "activation" signal.

The activation cascade proceeds as follows:

  • K⁺ Efflux : this compound causes a rapid decrease in intracellular K⁺.[12]

  • NLRP3 Activation : The low K⁺ environment triggers a conformational change in the NLRP3 protein, leading to its activation.[9]

  • Inflammasome Assembly : Activated NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[20]

  • Caspase-1 Activation : ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[20]

  • Cytokine Processing & Pyroptosis : Active caspase-1 cleaves the precursors of the pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[20] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cytokine release and a lytic, pro-inflammatory form of cell death known as pyroptosis.[21][22]

NLRP3_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_efflux [K+]i ↓ This compound->K_efflux K+ Efflux GSDMD_pore GSDMD Pore IL1b_release IL-1β GSDMD_pore->IL1b_release  Release Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis Lysis NLRP3 NLRP3 (Inactive) NLRP3_active NLRP3 (Active) Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Casp-1) NLRP3_active->Inflammasome Oligomerization & Recruitment ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 (Active) IL1b IL-1β (Mature) Casp1->IL1b Cleavage GSDMD_N GSDMD-N Casp1->GSDMD_N Cleavage Inflammasome->Casp1 Autocleavage ProIL1b Pro-IL-1β IL1b->IL1b_release GSDMD GSDMD GSDMD_N->GSDMD_pore Pore Formation K_efflux->NLRP3_active Activation Signal

Caption: this compound-induced K+ efflux triggers NLRP3 inflammasome activation.

Quantitative Data Summary

Table 1: Ion Binding and Transport Properties
ParameterCationValueConditionsReference
Apparent Dissociation Constant K⁺~1.5 x 10⁻³ MVesicles, 50 mM ion concentration[23]
Na⁺~6.4 x 10⁻² MVesicles, 50 mM ion concentration[23]
Intrinsic Translocation Rate (k) This compound-H (k₁)~6 x 10³ s⁻¹Vesicles, 25°C[23]
This compound-K/Na (k₂)~6 x 10³ s⁻¹Vesicles, 25°C[23]
Selectivity K⁺ vs Na⁺25-45 times higher for K⁺Vesicles[23]
Table 2: Cytotoxicity (IC₅₀) of this compound in Acute Myeloid Leukemia (AML) Cell Lines
Cell LineDescriptionIC₅₀ Value (nM)Reference
MOLM13 Sensitive57.02 nM[16][17]
MOLM13 Venetoclax-Resistant35.29 nM[16][17]
HL60 Sensitive20.49 nM[16][17]
HL60 Cytarabine-Resistant1.197 nM[16][17]

Experimental Protocols

Protocol 1: Assessment of Plasma Membrane Depolarization using DiBAC₄(3)

Objective: To measure changes in plasma membrane potential following this compound treatment using the voltage-sensitive fluorescent dye, Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)).

Methodology:

  • Cell Culture: Plate cells (e.g., END-MSCs) in a suitable multi-well plate (e.g., 96-well black, clear bottom) and culture until they reach the desired confluency.[6]

  • Dye Loading: Remove the culture medium and wash the cells once with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Incubation: Incubate the cells with DiBAC₄(3) dye (e.g., 1-5 µM in HBSS) for 15-30 minutes at 37°C, protected from light. This dye enters depolarized cells and exhibits enhanced fluorescence upon binding to intracellular proteins.

  • Treatment: Add this compound to the wells at the desired final concentration (e.g., 1-10 µM). Include a vehicle control (e.g., ethanol).

  • Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader. Use an excitation wavelength of ~490 nm and an emission wavelength of ~516 nm.

  • Data Acquisition: Record fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint measurement.

  • Analysis: An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates membrane depolarization.[6]

Protocol 2: Analysis of NLRP3 Inflammasome Activation by Western Blot

Objective: To detect the cleavage of Caspase-1 and the secretion of mature IL-1β as markers of NLRP3 inflammasome activation.

Methodology:

  • Cell Priming: Plate immune cells (e.g., human monocytes or mouse bone marrow-derived macrophages) and prime them with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.[3][21]

  • Activation: After priming, replace the medium and stimulate the cells with this compound (e.g., 5-10 µM) for 30-60 minutes.[12][21]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Precipitate the proteins using a suitable method (e.g., TCA precipitation or methanol/chloroform precipitation) to concentrate the secreted proteins like mature IL-1β and cleaved Caspase-1.

    • Cell Lysate: Wash the adherent cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein from the cell lysates and resuspended supernatant pellets onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Caspase-1 (to detect the p20 or p10 subunit in the supernatant).

      • IL-1β (to detect the mature 17 kDa form in the supernatant).

      • NLRP3 and Pro-Caspase-1 (in the cell lysate).

      • A loading control like β-actin or GAPDH (for the cell lysate).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The appearance of the cleaved Caspase-1 (p20/p10) and mature IL-1β (p17) bands in the supernatant lanes of this compound-treated cells confirms inflammasome activation.

Conclusion

This compound is a powerful biological tool whose mechanism of action as a K⁺/H⁺ ionophore is well-characterized. By catalytically exchanging potassium ions for protons, it collapses fundamental electrochemical gradients across cellular and mitochondrial membranes. This primary action initiates a predictable and potent cascade of events, most notably the activation of the NLRP3 inflammasome, making this compound an indispensable reagent for studying innate immunity, inflammation, and programmed cell death. The detailed understanding of its mechanism allows researchers to precisely manipulate intracellular ionic conditions to probe a wide range of cellular functions.

References

The Core Mechanism of Nigericin-Induced NLRP3 Inflammasome Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system that responds to a wide array of pathogenic and sterile danger signals.[1][2] Its dysregulation is implicated in numerous inflammatory diseases, making it a significant therapeutic target.[1] Activation of the NLRP3 inflammasome is a tightly controlled process, classically described by a two-signal model.[1][3][4] Signal 1, or priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][3] Signal 2 is provided by a diverse range of stimuli that trigger the assembly of the inflammasome complex.[3][5]

Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a canonical Signal 2 activator widely used in research to induce robust and specific NLRP3 inflammasome activation.[3][6] This guide provides an in-depth examination of the molecular mechanisms by which this compound activates the NLRP3 inflammasome, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Potassium Efflux as the Central Trigger

The primary and best-characterized mechanism by which this compound activates the NLRP3 inflammasome is through the induction of a net decrease in intracellular potassium (K+) concentration.[7][8][9] This drop in cytosolic K+ is considered a necessary and sufficient signal for NLRP3 activation.[4][8]

This compound functions as a carboxylic ionophore, specifically a K+/H+ antiporter.[7][10] It inserts into the plasma membrane and facilitates the transport of potassium ions out of the cell down their steep concentration gradient, in exchange for protons (H+) moving into the cell.[7] This disruption of ionic homeostasis is the critical event sensed by the NLRP3 protein.[11]

The key steps in the activation cascade are as follows:

  • Potassium Efflux : this compound mediates a rapid and significant efflux of K+ from the cell, lowering the intracellular K+ concentration.[8][12][13] This event is the essential trigger.[4][7] High extracellular K+ concentrations can block this compound-induced NLRP3 activation.[8][12]

  • NEK7-NLRP3 Interaction : The decrease in cytosolic K+ facilitates a crucial interaction between NLRP3 and the serine/threonine kinase NEK7 (NIMA-related kinase 7).[7] This interaction is dependent on K+ efflux and is required for the subsequent steps of inflammasome assembly.[7]

  • NLRP3 Oligomerization : The NLRP3-NEK7 complex promotes a conformational change in NLRP3, leading to its oligomerization.[3]

  • ASC Recruitment and Speck Formation : Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) via homotypic PYD-PYD domain interactions.[1][3] ASC then self-oligomerizes, forming a large, single structure known as the "ASC speck," which serves as a platform for caspase-1 recruitment.[14][15]

  • Caspase-1 Activation : ASC recruits pro-caspase-1 through CARD-CARD interactions, bringing multiple pro-caspase-1 molecules into close proximity.[1] This proximity induces the autocatalytic cleavage and activation of caspase-1.[3][16]

  • Cytokine Maturation and Secretion : Active caspase-1 is a cysteine protease that cleaves the inactive precursors of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms, which are then secreted from the cell.[1][3][10]

  • Pyroptosis : Active caspase-1 also cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to water influx, cell swelling, and a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8] This process also facilitates the release of mature cytokines.

While other ionic fluxes, such as Ca2+ mobilization, are observed during this compound treatment, they are considered to be downstream events or consequences of pyroptosis, rather than a primary trigger for NLRP3 activation.[4][17] Studies have shown that NLRP3 activation by K+ efflux agonists can be dissociated from changes in cytosolic Ca2+.[11][17]

Signaling Pathway and Molecular Action Visualizations

The following diagrams illustrate the canonical activation pathway and the specific molecular action of this compound.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Pro_IL1B pro-IL-1β (inactive) NFkB->Pro_IL1B upregulates expression NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates expression IL1B Mature IL-1β NEK7 NEK7 NLRP3_inactive->NEK7 binds This compound This compound Membrane Plasma Membrane K_efflux K+ Efflux Membrane->K_efflux induces NLRP3_active NLRP3 Oligomerization NEK7->NLRP3_active facilitates ASC ASC NLRP3_active->ASC recruits ASC_Speck ASC Speck Formation ASC->ASC_Speck forms Pro_Casp1 pro-Caspase-1 ASC_Speck->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage Casp1->Pro_IL1B cleaves Pro_GSDMD pro-GSDMD Casp1->Pro_GSDMD cleaves GSDMD_N GSDMD-NT Pore Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation by this compound.

Nigericin_Action cluster_membrane Cellular Environment Extracellular Extracellular Space (Low K+, Low H+) H_ion H+ Intracellular Intracellular Space (High K+, High H+) K_ion K+ Membrane Plasma Membrane Nigericin_H This compound-H (Protonated, Neutral) Membrane->Nigericin_H releases K+, binds H+ Result Result: Net Decrease in Intracellular [K+] Membrane->Result releases H+ Nigericin_H->Membrane crosses membrane (inward) Nigericin_K This compound-K (K+ Complex, Neutral) Nigericin_K->Membrane crosses membrane (outward) K_ion->Nigericin_K binds

Caption: Molecular action of this compound as a K+/H+ antiporter.

Quantitative Data Summary

The activation of the NLRP3 inflammasome by this compound is dependent on concentration and incubation time. The tables below summarize typical quantitative parameters from in vitro studies.

Table 1: this compound Concentration and Cellular Effects

ParameterConcentration RangeCell Type(s)EffectReference(s)
IL-1β Release5 - 20 µMBMDM, THP-1, COsStrong induction of mature IL-1β secretion[6][10][17][18][19]
IL-1β Release (IC50)~1.5 µMBMDMHalf-maximal concentration for IL-1β release[12]
K+ Efflux (IC50)~0.8 µMBMDMHalf-maximal concentration for decreasing intracellular K+[12]
ASC Oligomerization10 µMTHP-1Induction of ASC speck formation[14]
Caspase-1 Activation1 - 20 µMJurkat, THP-1Robust activation of Caspase-1[6]

Table 2: Typical Experimental Conditions for In Vitro NLRP3 Activation

StepReagent/ConditionConcentration/TimeCell Type(s)Reference(s)
Priming (Signal 1) Lipopolysaccharide (LPS)100 ng/mL - 1 µg/mLTHP-1, iBMDM, BMDM[2][3][14][18]
Priming Duration3 - 4 hoursTHP-1, iBMDM, BMDM[2][3][14][18]
Activation (Signal 2) This compound5 - 20 µMTHP-1, iBMDM, BMDM[3][14][20][21]
Activation Duration30 min - 2 hoursTHP-1, iBMDM, BMDM[12][14][17][20][22]

Experimental Protocols

Standardized protocols are essential for studying NLRP3 inflammasome activation. Below are detailed methodologies for key assays.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and IL-1β Measurement

This protocol describes the general procedure for stimulating cells to activate the NLRP3 inflammasome and measuring the resulting IL-1β release.

Materials:

  • Cell line (e.g., Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 cells).[3]

  • Complete DMEM culture medium.[3]

  • Lipopolysaccharide (LPS).[3]

  • This compound.[3]

  • 96-well flat-bottom plates.[3]

  • IL-1β ELISA kit.

Procedure:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells into a 96-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere for 2-4 hours.[3]

  • Priming (Signal 1): Remove the medium and add fresh medium containing LPS (e.g., final concentration of 1 µg/mL). Incubate for 4 hours at 37°C.[3]

  • Inhibitor Treatment (Optional): For inhibitor studies, carefully remove the LPS-containing medium and add medium containing the test compound or vehicle (e.g., DMSO). Incubate for 1 hour.[3]

  • Activation (Signal 2): Add this compound to a final concentration of 10 µM.[3] Incubate for 1 hour at 37°C.[3]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris.[3]

  • Analysis: Carefully collect the supernatant for analysis of secreted IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: ASC Oligomerization Assay by Western Blot

This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • PMA-differentiated THP-1 cells.[14]

  • LPS and this compound.[14]

  • Ice-cold PBS.[14]

  • Lysis Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40 with protease inhibitors).[14]

  • Cross-linker: Disuccinimidyl suberate (B1241622) (DSS).[14]

  • SDS-PAGE and Western blot reagents.

  • Anti-ASC antibody.

Procedure:

  • Cell Stimulation: Seed and stimulate cells in 6-well plates as described in Protocol 1 (e.g., 100 ng/ml LPS for 3h, then 10 µM this compound for 30 min).[14]

  • Lysis: Remove supernatants and rinse cells with ice-cold PBS. Lyse the cells directly in the well with ice-cold NP-40 Lysis Buffer.[14]

  • Pellet Collection: Centrifuge the lysates at approximately 330 x g for 10 minutes at 4°C to pellet the insoluble fraction containing ASC oligomers.[14]

  • Cross-linking: Discard the supernatant. Wash the pellet and resuspend it in PBS. Add DSS to a final concentration of 2 mM and incubate at room temperature for 30 minutes with rotation to cross-link the oligomers.[14]

  • Analysis: Stop the cross-linking reaction and prepare the sample for SDS-PAGE. Analyze by Western blot using an anti-ASC antibody. Oligomerized ASC will appear as high-molecular-weight bands (dimers, trimers, and a high-molecular-weight smear).[14]

Experimental Workflow Visualization

Experimental_Workflow start Start: Cell Culture (e.g., THP-1, BMDM) seed Seed Cells in Multi-well Plate start->seed prime Signal 1: Prime with LPS (e.g., 100 ng/mL, 3h) seed->prime activate Signal 2: Activate with this compound (e.g., 10 µM, 1h) prime->activate collect Sample Collection activate->collect supernatant Collect Supernatant collect->supernatant liquid fraction lysate Prepare Cell Lysate collect->lysate cellular fraction elisa Analysis: IL-1β / IL-18 ELISA supernatant->elisa caspase_assay Analysis: Caspase-1 Activity Assay supernatant->caspase_assay western Analysis: Western Blot (Caspase-1, IL-1β, ASC Oligomerization) lysate->western

Caption: Experimental workflow for NLRP3 activation and analysis.

Conclusion

This compound remains an invaluable tool for studying the NLRP3 inflammasome. Its mechanism of action is specifically and potently linked to the induction of potassium efflux, a cornerstone event in NLRP3 activation.[4][7][13] Understanding this mechanism provides a clear framework for investigating the downstream assembly of the inflammasome complex and the subsequent inflammatory cascade. The protocols and quantitative data presented here offer a guide for researchers to reliably induce and measure NLRP3 inflammasome activation, facilitating the exploration of its role in disease and the development of novel anti-inflammatory therapeutics.

References

The Ionophore Nigericin: A Technical Guide to its Role in Inducing Cellular Potassium Efflux

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin, a carboxylic ionophore antibiotic derived from Streptomyces hygroscopicus, is a widely utilized tool in cell biology and immunology research.[1][2] Its primary mechanism of action involves acting as an electroneutral potassium (K⁺)/proton (H⁺) antiporter, facilitating the exchange of these ions across biological membranes down their respective concentration gradients.[3][4] This potent ability to disrupt intracellular potassium homeostasis has made this compound a cornerstone for studying cellular processes that are sensitive to changes in cytosolic K⁺ levels, most notably the activation of the NLRP3 and NLRP1 inflammasomes.[1][5][6] This technical guide provides an in-depth overview of this compound's role in inducing cellular potassium efflux, detailing its mechanism of action, the downstream signaling consequences, quantitative data on its effects, and representative experimental protocols.

Mechanism of Action: A K⁺/H⁺ Antiporter

This compound is a lipophilic molecule that can embed within cellular membranes.[3] Its ionophoretic activity stems from its ability to bind and transport cations. In a typical cellular environment, the intracellular concentration of potassium is high (around 140 mM), while the extracellular concentration is low (around 4 mM). Conversely, the extracellular proton concentration is higher than the intracellular concentration. This compound exploits these gradients. It binds a proton from the extracellular space, traverses the membrane, and releases the proton into the cytoplasm. Subsequently, it binds a potassium ion from the cytosol, translocates back across the membrane, and releases the potassium ion into the extracellular space.[7] This electroneutral exchange leads to a rapid and significant decrease in intracellular potassium concentration and a concurrent intracellular acidification.[7][8]

Nigericin_Mechanism cluster_membrane Cellular Membrane membrane |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||| H_out H⁺ nigericin_H This compound-H⁺ H_out->nigericin_H 1. Binds H⁺ K_out K⁺ H_in H⁺ K_in K⁺ nigericin_K This compound-K⁺ K_in->nigericin_K 3. Binds K⁺ nigericin_H->H_in 2. Translocates & Releases H⁺ nigericin_K->K_out 4. Translocates & Releases K⁺

Caption: Mechanism of this compound as a K⁺/H⁺ antiporter.

Downstream Signaling Pathways Activated by Potassium Efflux

The primary and most studied consequence of this compound-induced potassium efflux is the activation of inflammasomes, which are multiprotein complexes of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[1][9]

NLRP3 Inflammasome Activation

A decrease in intracellular K⁺ concentration is a common trigger for the activation of the NLRP3 inflammasome.[2][10] While the precise molecular mechanism linking K⁺ efflux to NLRP3 activation is still under investigation, it is a critical and necessary signal.[2] The current model suggests that low cytosolic K⁺ induces a conformational change in NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This, in turn, recruits and activates pro-caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[9] Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the plasma membrane and a form of inflammatory cell death known as pyroptosis.[5]

NLRP3_Activation This compound This compound k_efflux K⁺ Efflux This compound->k_efflux nlrp3 NLRP3 (inactive) k_efflux->nlrp3 nlrp3_active NLRP3 (active) Oligomerization nlrp3->nlrp3_active Conformational Change asc ASC nlrp3_active->asc Recruits pro_caspase1 Pro-Caspase-1 asc->pro_caspase1 Recruits caspase1 Caspase-1 (active) pro_caspase1->caspase1 Activation pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves pyroptosis Pyroptosis caspase1->pyroptosis Induces il1b Mature IL-1β (Secretion) pro_il1b->il1b

Caption: NLRP3 inflammasome activation pathway induced by this compound.
NLRP1 Inflammasome and Ribotoxic Stress Response

Recent studies have revealed that in non-hematopoietic cells, such as human keratinocytes, this compound-induced K⁺ efflux also activates the NLRP1 inflammasome.[5][6] This activation is linked to the ribotoxic stress response (RSR). The depletion of cytosolic potassium inhibits the elongation stage of the ribosome cycle, causing ribosome stalling.[5] This stalling is sensed by the kinase ZAKα, which initiates a signaling cascade involving p38 and JNK, leading to the hyperphosphorylation and activation of NLRP1.[5][7] This highlights a novel connection between ion flux, protein synthesis, and innate immunity.[5]

NLRP1_RSR_Activation This compound This compound k_efflux K⁺ Efflux This compound->k_efflux ribosome Ribosome Stalling (Inhibition of protein synthesis) k_efflux->ribosome zak_alpha ZAKα Activation (Ribotoxic Stress Response) ribosome->zak_alpha p38_jnk p38 / JNK Activation zak_alpha->p38_jnk nlrp1 NLRP1 Activation p38_jnk->nlrp1 pyroptosis Pyroptosis nlrp1->pyroptosis

Caption: NLRP1 activation via the Ribotoxic Stress Response.

Quantitative Data on this compound-Induced Potassium Efflux

The following tables summarize quantitative data from published studies on the effects of this compound on intracellular potassium levels and downstream consequences.

Table 1: Dose-Dependent Effect of this compound on Intracellular K⁺ Content

Cell TypeThis compound ConcentrationTreatment DurationChange in Intracellular K⁺Reference
Primary Keratinocytes0.1 µM5 minNoticeable decreaseRozario et al., 2024[5][7]
Primary Keratinocytes1.38 µM5 minSignificant decreaseRozario et al., 2024[5][7]
Primary Keratinocytes6.7 µM5 minStrong decreaseRozario et al., 2024[5][7]
Bone Marrow-Derived Macrophages10 µM30 minSignificant decreaseMuñoz-Planillo et al., 2013[10]

Table 2: Inhibition of this compound-Induced IL-1β Secretion by Extracellular KCl

Cell TypeThis compound ConcentrationInhibitorIC₅₀ of InhibitorReference
Primary Keratinocytes5 µg/mL (~6.7 µM)Extracellular KCl~7.2 mMRozario et al., 2024[5]
Bone Marrow-Derived Macrophages10 µMExtracellular KCl~16 mMCombrinck et al., 2021

Experimental Protocols: Measuring Potassium Efflux

Several methods can be employed to measure the change in intracellular and extracellular potassium concentrations following this compound treatment. Below is a generalized protocol for measuring intracellular K⁺ using an ion-selective electrode (ISE).

Protocol: Measurement of Intracellular Potassium Content by Direct Potentiometry

1. Cell Culture and Treatment:

  • Plate cells (e.g., primary keratinocytes, macrophages) at a suitable density in a multi-well plate (e.g., 6-well plate) and culture overnight.

  • Pre-treat cells with any necessary inhibitors (e.g., a pan-caspase inhibitor like emricasan (B1683863) at 5 µM to prevent cell death).

  • Stimulate cells with the desired concentrations of this compound (e.g., 0.1 µM to 10 µM) for the specified duration (e.g., 5 to 30 minutes).

2. Cell Lysis:

  • After treatment, aspirate the culture medium.

  • Wash the cells once with a K⁺-free buffer (e.g., phosphate-buffered saline) to remove extracellular potassium.

  • Lyse the cells directly in the well by adding a suitable lysis buffer (e.g., deionized water or a specific buffer compatible with the ISE). Ensure complete lysis by scraping the cells.

3. Measurement with K⁺-Selective Electrode:

  • Calibrate the K⁺-selective electrode according to the manufacturer's instructions using a series of standard KCl solutions of known concentrations.

  • Measure the potassium concentration in the cell lysates.

4. Normalization:

  • To account for variations in cell number, normalize the measured K⁺ concentration to the total protein content of the lysate.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Express the final intracellular K⁺ content as mmol/g of protein.

K_Efflux_Workflow start Start: Seed Cells culture Culture Overnight start->culture treatment Treat with this compound (and controls/inhibitors) culture->treatment wash Wash with K⁺-free Buffer treatment->wash lyse Lyse Cells wash->lyse measure Measure [K⁺] in Lysate (using K⁺-selective electrode) lyse->measure protein_assay Perform Protein Assay on Lysate lyse->protein_assay normalize Normalize [K⁺] to Protein Content measure->normalize protein_assay->normalize end End: Analyze Data normalize->end

Caption: General experimental workflow for measuring intracellular K⁺.

Conclusion

This compound is an invaluable tool for investigating cellular processes regulated by intracellular potassium concentration. Its well-defined mechanism as a K⁺/H⁺ antiporter allows for the controlled induction of potassium efflux, providing a robust system for studying downstream events such as inflammasome activation and the ribotoxic stress response. For researchers and drug development professionals, understanding the technical details of this compound's action is crucial for designing experiments and interpreting results related to innate immunity, inflammatory diseases, and cellular stress responses. The quantitative data and protocols provided in this guide serve as a foundational resource for leveraging this compound in a research setting.

References

Biological Activities of Polyether Ionophore Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyether ionophore antibiotics are a class of naturally occurring or synthetic compounds characterized by their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. This unique mechanism of action underpins their broad spectrum of biological activities, including potent antimicrobial, antiparasitic, and anticancer properties.[1] This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their quantitative efficacy, detailed experimental methodologies for their evaluation, and the key signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Mechanism of Action: Ion Transport

The fundamental biological activity of polyether ionophores stems from their ability to disrupt the natural ion gradients across cellular membranes.[2] These molecules possess a lipophilic exterior that allows them to embed within the lipid bilayer of cell membranes and an oxygen-rich interior that chelates specific cations.[1] This structure enables them to act as mobile carriers, facilitating the transport of ions such as K+, Na+, Ca2+, and H+ down their electrochemical gradients.[3] The disruption of these delicate ionic balances interferes with essential cellular processes, leading to cell death.[2]

There are two primary mechanisms of ion transport facilitated by polyether ionophores:

  • Electroneutral Exchange: Carboxylic polyether ionophores, such as monensin (B1676710) and salinomycin, typically operate via an electroneutral exchange mechanism. They bind a cation (e.g., K+) and release a proton (H+), or vice versa, maintaining overall charge neutrality across the membrane.

  • Electrogenic Transport: This mechanism involves the net transport of charge across the membrane, thereby altering the membrane potential.[4]

The specific ions transported and the efficiency of transport vary between different polyether ionophores, contributing to their diverse biological effects.[3]

Polyether Ionophore Mechanism of Action Core Mechanism of Action of Polyether Ionophore Antibiotics cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ionophore Polyether Ionophore complex Ionophore-Cation Complex complex->cation_in Transport cation_out Cation (e.g., K+, Na+) cation_out->ionophore Binding disruption Disruption of Ion Gradient cell_death Cell Death disruption->cell_death

Core mechanism of polyether ionophore action.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of polyether ionophores, particularly against cancer stem cells (CSCs) and multidrug-resistant (MDR) cancer cells.[5] Salinomycin, monensin, and nigericin (B1684572) are among the most extensively studied in this regard.[6][7][8] Their anticancer effects are attributed to several mechanisms, including the induction of apoptosis, disruption of key signaling pathways, and generation of reactive oxygen species (ROS).[7][9][10]

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected polyether ionophores against various cancer cell lines.

Table 1: IC50 Values of Salinomycin against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Non-Small Cell Lung Cancer5 - 1024
LNM35Non-Small Cell Lung Cancer5 - 1024
A549Non-Small Cell Lung Cancer1.5 - 2.548
LNM35Non-Small Cell Lung Cancer1.5 - 2.548
MCF-7Breast AdenocarcinomaVaries (time-dependent)24, 48, 72
SCLC cell linesSmall Cell Lung CancerVaries by cell lineNot Specified
Melanoma cell linesMelanomaVaries (0-40 µM range)Not Specified
Data compiled from multiple sources.[1][3][9][11]

Table 2: IC50 Values of Monensin against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375Melanoma0.16
Mel-624Melanoma0.70
Mel-888Melanoma0.12
SH-SY5YNeuroblastoma16 (at 48h)
Data compiled from multiple sources.[10][12]

Table 3: IC50 Values of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MOLM13-sensitiveLeukemia57.02
MOLM13-resistantLeukemia35.29
HL60-sensitiveLeukemia20.49
HL60-cytarabine-resistantLeukemia1.197
PANC-1Pancreatic CancerVaries (time-dependent)
PL-45Pancreatic CancerVaries (time-dependent)
Data compiled from multiple sources.[8][13]

Table 4: IC50 Values of Lasalocid against Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SW480Primary Colon Cancer7.2
SW620Metastatic Colon Cancer6.1
PC3Prostate Cancer1.4
Data compiled from a single source.[14][15]
Key Signaling Pathways in Anticancer Activity

Polyether ionophores modulate several signaling pathways critical for cancer cell survival and proliferation.

The Wnt/β-catenin pathway is frequently dysregulated in many cancers. Salinomycin has been shown to inhibit this pathway by interfering with the phosphorylation of LRP6, a Wnt co-receptor, and downregulating β-catenin.[8][16]

Wnt Signaling Pathway Inhibition by Salinomycin Inhibition of Wnt/β-catenin Signaling by Salinomycin Salinomycin Salinomycin LRP6 LRP6 Phosphorylation Salinomycin->LRP6 beta_catenin β-catenin LRP6->beta_catenin Inhibits degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression

Salinomycin's inhibitory effect on the Wnt/β-catenin pathway.

A common mechanism of anticancer activity for polyether ionophores is the induction of apoptosis, or programmed cell death. This can be triggered by various stimuli, including increased intracellular Ca2+ levels, generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[9][10]

Apoptosis Induction by Polyether Ionophores Induction of Apoptosis by Polyether Ionophores Ionophore Polyether Ionophore Ion_Flux Increased Intracellular Ca2+ / ROS Production Ionophore->Ion_Flux Mitochondria Mitochondrial Dysfunction Ion_Flux->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

General pathway of apoptosis induction by polyether ionophores.

Antimicrobial Activity

Polyether ionophores exhibit potent activity against a broad range of Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Enterococcus species.[1][2] Their efficacy against Gram-negative bacteria is generally limited due to the presence of an outer membrane that restricts their entry.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected polyether ionophores against various Gram-positive bacteria.

Table 5: MIC Values of Polyether Ionophores against Gram-Positive Bacteria

AntibioticBacteriaMIC Range (µg/mL)
SalinomycinEnterococcus faecium0.125 - 1
LasalocidEnterococcus faecium0.25 - 1
MonensinEnterococcus faecium2 - 16
This compoundStaphylococcus aureus0.004 - 0.125
LasalocidStaphylococcus spp., Streptococcus spp.<16 (MIC90)
MonensinStaphylococcus spp., Streptococcus spp.<16 (MIC90)
NarasinStaphylococcus spp., Streptococcus spp.<16 (MIC90)
SalinomycinStaphylococcus spp., Streptococcus spp.<16 (MIC90)
Data compiled from multiple sources.[4][6][17][18][19]

Toxicity

While promising as therapeutic agents, the clinical application of polyether ionophores is often limited by their toxicity.[20] The primary target organs for toxicity are the heart and skeletal muscles.[21]

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) values for selected polyether ionophores in animal models.

Table 6: LD50 Values of Polyether Ionophores

IonophoreAnimal ModelRouteLD50 (mg/kg)
LasalocidHorseOral21.5
LasalocidMouseOral146
LasalocidRatOral122
IonomycinMouseSubcutaneous28
Antibiotic 6016MouseIntraperitoneal23
Antibiotic 6016MouseOral63
KijimicinMouseNot Specified56
Data compiled from multiple sources.[2][7][16][22]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of polyether ionophore antibiotics.

In Vitro Screening Workflow

In Vitro Screening Workflow General Workflow for In Vitro Screening of Polyether Ionophores start Start cell_culture Cell Culture (Cancer or Bacterial) start->cell_culture treatment Treatment with Polyether Ionophore cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis mechanism Mechanistic Studies (e.g., Western Blot, ROS) treatment->mechanism end End viability->end apoptosis->end mechanism->end

A generalized workflow for in vitro screening.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Polyether ionophore stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the polyether ionophore and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility (Broth Microdilution) Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Polyether ionophore stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the polyether ionophore in CAMHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Incubate cells with JC-1 dye at 37°C for 15-30 minutes.

  • Wash cells with PBS.

  • Analyze the cells using a flow cytometer or fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Detection of Intracellular Reactive Oxygen Species (ROS)

The fluorescent probe DCFH-DA is used to detect intracellular ROS.

Materials:

  • Treated and untreated cells

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Load cells with DCFH-DA and incubate for 30 minutes at 37°C.

  • Wash cells to remove excess probe.

  • Treat cells with the polyether ionophore.

  • Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a flow cytometer or fluorescence microscope.

In Vivo Anticancer Efficacy (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a polyether ionophore using a tumor xenograft mouse model.

In Vivo Xenograft Workflow General Workflow for In Vivo Xenograft Studies start Start implantation Tumor Cell Implantation start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment with Polyether Ionophore tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor Weight, Histology) measurement->endpoint end End endpoint->end

A generalized workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Polyether ionophore formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the polyether ionophore (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule.

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Perform histological and immunohistochemical analyses on the tumors as needed.

Conclusion

Polyether ionophore antibiotics represent a versatile class of bioactive molecules with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Their unique ion-transporting mechanism of action provides a basis for overcoming common drug resistance mechanisms. However, their clinical translation is hampered by toxicity concerns, necessitating further research into the development of derivatives with improved therapeutic indices. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate these research efforts and contribute to the advancement of this promising class of compounds.

References

A Technical Guide to the Early Antibiotic Research of Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the early research into the antibiotic properties of Nigericin (B1684572), a polyether ionophore antibiotic. Discovered in the 1950s, this compound demonstrated potent activity, primarily against Gram-positive bacteria. This guide details its mechanism of action, summarizes its antibacterial efficacy through quantitative data, outlines key experimental protocols used in its initial assessment, and provides visual diagrams of its mode of action and common experimental workflows. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Discovery and Chemical Properties

This compound was first isolated from the fermentation broth of a Streptomyces species in 1951.[1] The producing organism was later identified as Streptomyces hygroscopicus.[2][3] The structure of this compound was elucidated in 1968 by X-ray crystallography, revealing it to be a polyether antibiotic.[2] It belongs to the class of carboxylic ionophores, molecules capable of transporting cations across biological membranes.[3][4] Structurally, it is similar to the antibiotic monensin.[2] Also known as Polyetherin A, Azalomycin M, and Helixin C, this compound is commercially obtained as a byproduct during the fermentation of geldanamycin.[2]

Mechanism of Antibiotic Action

The primary antibiotic mechanism of this compound stems from its function as a potent ionophore, specifically acting as an antiporter for monovalent cations.[2][3] It facilitates an electroneutral exchange of potassium ions (K+) for protons (H+) across the bacterial cell membrane.[5][6][7]

This compound embeds itself within the lipid bilayer of the bacterial membrane. It binds to a K+ ion from the high-concentration environment of the cytosol and transports it to the extracellular space. Concurrently, it binds a proton (H+) from the extracellular environment and transports it into the cytosol.[7] This continuous exchange effectively collapses the essential transmembrane potassium and proton gradients.[3]

The disruption of these ion gradients has catastrophic consequences for the bacterial cell:

  • Dissipation of Membrane Potential: The exchange short-circuits the proton motive force (PMF), which is critical for many cellular processes.

  • Inhibition of ATP Synthesis: The collapse of the PMF directly inhibits ATP synthase, leading to a rapid depletion of cellular ATP.[8][9][10]

  • Disruption of Electron Transport: The electron transport chain is also adversely affected by the altered membrane potential.[8][9][10]

Ultimately, this cascade of events leads to a loss of membrane integrity, altered permeability, and bacterial cell death.[8][9][10]

Antibacterial Spectrum and Efficacy

Early research consistently demonstrated that this compound is highly effective against Gram-positive bacteria but shows little to no activity against Gram-negative bacteria.[3][11] Its efficacy extends to various multidrug-resistant (MDR) Gram-positive strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[8][9][12] The compound has also shown activity against anaerobic bacteria and mycobacterial species.[8][13]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes representative MIC values for this compound against various bacterial strains as reported in early and subsequent foundational studies.

Bacterial SpeciesStrainMIC (μg/mL)MIC (μM)Reference
Staphylococcus aureusATCC 9144-0.3[3]
Staphylococcus aureus (MRSA)USA3000.125-[8]
Enterococcus faecalis (VRE)V5830.25-[8]
Streptococcus pneumoniae (Penicillin-Resistant)ATCC 7006770.06-[8]
Bacillus subtilis1680.25-[8]
Escherichia coliATCC 8739>128-[3]

Key Experimental Protocols

The assessment of this compound's antibiotic properties relies on standard microbiological assays. The methodologies for three key experiments are detailed below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension, typically adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive (bacteria, no drug) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Analysis: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).[8]

Bactericidal Activity Assay (Time-Kill Assay)

This assay measures the rate at which an antibiotic kills a bacterial population.

  • Culture Preparation: An exponentially growing bacterial culture is prepared.

  • Treatment: The culture is treated with specific concentrations of this compound (e.g., 4x, 8x, 16x MIC).

  • Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: Samples are serially diluted, plated on agar, and incubated. The number of viable bacteria (CFU/mL) is determined by colony counting.

  • Analysis: A plot of log(CFU/mL) versus time is generated to visualize the rate and extent of bacterial killing.[8]

Membrane Potential Measurement

The effect of this compound on bacterial membrane potential can be measured using potentiometric fluorescent dyes like DiSC3(5).[8]

  • Cell Preparation: Bacteria are grown to early-log phase, harvested, and washed.

  • Dye Loading: The cells are resuspended in a buffer and incubated with DiSC3(5). The dye accumulates in polarized membranes, causing its fluorescence to be quenched.

  • Baseline Measurement: Background fluorescence is measured using a fluorometer (e.g., excitation at 610 nm, emission at 660 nm).

  • Treatment: this compound is added to the cell suspension. The disruption of the membrane potential by this compound causes the dye to be released from the membrane, resulting in an increase in fluorescence.

  • Data Acquisition: Fluorescence is recorded over time to monitor the rate and magnitude of membrane depolarization.[8]

Visualized Pathways and Workflows

Mechanism of Action: K+/H+ Antiport

G cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_cytosol Cytosol (High K+, Low H+) ionophore This compound K_out K+ ionophore->K_out H_out H+ ionophore->H_out consequence Disruption of Ion Gradients Collapse of Proton Motive Force ATP Depletion Cell Death ionophore->consequence H_in H+ H_in->ionophore Influx K_in K+ K_in->ionophore Efflux

Caption: this compound acts as a K+/H+ antiporter, disrupting bacterial membrane potential.

Experimental Workflow: MIC Determination

start Start step1 Prepare 2-fold serial dilutions of this compound in 96-well plate start->step1 step2 Inoculate wells with standardized bacterial suspension (5x10^5 CFU/mL) step1->step2 step3 Incubate plate at 37°C for 16-20 hours step2->step3 step4 Observe wells for visible growth (turbidity) step3->step4 decision Growth Inhibited? step4->decision decision->step4 No (Check higher conc.) result Record lowest concentration with no growth as MIC decision->result Yes end End result->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Early investigations firmly established this compound as a potent antibiotic with a specific activity profile against Gram-positive bacteria. Its unique mechanism of action as a K+/H+ ionophore, which disrupts the fundamental process of energy generation at the bacterial membrane, distinguishes it from many other classes of antibiotics. While its clinical application has been limited by toxicity concerns[11], the foundational research into its antibiotic properties continues to inform the study of ionophores and the development of novel antimicrobial strategies targeting bacterial membrane integrity.

References

Nigericin: An In-depth Technical Guide on its Proton-Potassium Antiport Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin (B1684572) is a polyether antibiotic isolated from the bacterium Streptomyces hygroscopicus in the 1950s.[1] It functions as a potent and highly specific ionophore, facilitating the electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes.[1][2][3] This unique property of disrupting fundamental ionic gradients makes this compound an invaluable tool in cell biology research and a compound of interest in drug development. Its ability to dissipate both pH and K+ gradients allows for the precise manipulation and study of cellular processes dependent on ion homeostasis, such as mitochondrial function, inflammasome activation, and apoptosis. This guide provides a comprehensive technical overview of this compound's core mechanism, quantitative parameters, experimental applications, and its role in cellular signaling pathways.

Core Mechanism: The H+/K+ Antiporter Cycle

This compound's ionophoretic activity is characterized by its ability to bind, shield, and transport cations across lipid bilayers. It is a carboxylic ionophore, meaning it can exist in either a protonated, neutral form (this compound-H) or a deprotonated, anionic form that complexes with a cation like K+ to form a neutral complex (this compound-K).[4] This neutrality is critical, as it allows the complex to freely diffuse across the hydrophobic cell membrane down the respective electrochemical gradients.

The transport mechanism is a cyclical, electroneutral antiport process:

  • Proton Influx: In the typically proton-rich extracellular environment, the this compound anion binds a proton (H+), forming the neutral, membrane-permeant this compound-H complex.[4]

  • Membrane Translocation: The this compound-H complex diffuses across the cell membrane into the cytosol.

  • Ion Exchange: Inside the cell, where the K+ concentration is high and H+ concentration is low, the proton is released, and the this compound anion binds to a K+ ion.[4]

  • Potassium Efflux: The newly formed neutral this compound-K complex diffuses back across the membrane to the extracellular space.[2][4]

  • Cycle Repeats: In the low K+ extracellular environment, the K+ is released, freeing the this compound anion to bind another proton and repeat the cycle.

The net effect is a one-for-one exchange of intracellular K+ for extracellular H+, leading to two major cellular consequences: a rapid efflux of cytosolic potassium and acidification of the intracellular environment.[2][4]

Nigericin_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space (High [H+], Low [K+]) cluster_cytosol Cytosol (Low [H+], High [K+]) p_in p_out ex_H H+ Nig_H_out This compound-H (Neutral) ex_H->Nig_H_out 1. Binds H+ ex_K K+ Nig_H_out->ex_K 6. Releases K+ Nig_K_in This compound-K (Neutral) Nig_H_out->Nig_K_in 2. Diffuses In cy_H H+ cy_K K+ cy_K->Nig_K_in 4. Binds K+ Nig_K_in->Nig_H_out 5. Diffuses Out Nig_K_in->cy_H 3. Releases H+

Caption: The electroneutral antiport cycle of this compound.

Quantitative Data

The efficacy and characteristics of this compound's ion transport have been quantified in various studies.

ParameterValueIon/ConditionSource
Ion Selectivity 25-45x higher for K+ than Na+K+ vs. Na+[5]
Translocation Rate Constant (k) ~ 6 x 10³ s⁻¹ (at 25°C)nig-H (k1) and nig-K (k2)[5]
Apparent Dissociation Constant (Kd) ~ 1.5 x 10⁻³ MK+ (in vesicles)[5]
Apparent Dissociation Constant (Kd) ~ 6.4 x 10⁻² MNa+ (in vesicles)[5]

Table 1: Biophysical Properties of this compound.

Cell LineConditionIC₅₀ Value (nM)Source
MOLM13 Acute Myeloid Leukemia (sensitive)57.02 nM[6][7]
MOLM13 Acute Myeloid Leukemia (resistant)35.29 nM[6][7]
HL60 Acute Myeloid Leukemia (sensitive)20.49 nM[6][7]
HL60 Acute Myeloid Leukemia (cytarabine-resistant)1.197 nM[6][7]

Table 2: Cytotoxicity (IC₅₀) of this compound in AML Cell Lines.

Key Experimental Protocols

This compound is a standard reagent for inducing specific cellular responses. Below are detailed protocols for its common applications.

NLRP3 Inflammasome Activation in Macrophages

This protocol describes the use of this compound as a "Signal 2" activator for the NLRP3 inflammasome in immortalized bone marrow-derived macrophages (iBMDMs).

A. Materials:

  • iBMDMs or other suitable macrophage cell line (e.g., U937, J774).

  • Complete DMEM culture medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound solution (e.g., 10 mM stock in ethanol (B145695) or DMSO).

  • 96-well flat-bottom culture plates.

  • Reagents for analysis (ELISA kit for IL-1β, LDH cytotoxicity assay kit).

B. Methodology:

  • Cell Seeding: Seed iBMDMs into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM and allow them to adhere for 2-4 hours.[8]

  • Priming (Signal 1): Prepare a 2x LPS working solution (2 µg/mL). Add 100 µL to each well for a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C and 5% CO₂.[8][9] This step upregulates the expression of pro-IL-1β and NLRP3.

  • (Optional) Inhibitor Pre-treatment: Remove the LPS-containing medium. Add fresh medium containing the test inhibitor or vehicle control (e.g., DMSO) and incubate for 30-60 minutes.[9]

  • Activation (Signal 2): Prepare a 2x this compound working solution (e.g., 20 µM in serum-free medium). Add 100 µL to each well for a final concentration of 10 µM. Incubate for 1-2 hours at 37°C.[8][9]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatants for analysis.[8]

C. Downstream Analysis:

  • IL-1β Quantification: Measure the concentration of mature, secreted IL-1β in the supernatants using a commercial ELISA kit.[8][9]

  • Pyroptosis Assessment: Quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from compromised cells using a commercial cytotoxicity assay kit.[8]

Assessment of Mitochondrial Dysfunction

This protocol outlines methods to measure this compound-induced mitochondrial damage in cancer cells, such as those from Acute Myeloid Leukemia (AML).

A. Materials:

  • AML cell lines (e.g., HL60, MOLM13).

  • This compound solution.

  • Fluorescent probes:

    • For Reactive Oxygen Species (ROS): e.g., DCFDA.

    • For Mitochondrial Membrane Potential (Δψm): e.g., TMRE or JC-1.

    • For Mitochondrial Mass: e.g., MitoTracker Green.

  • Flow cytometer.

B. Methodology:

  • Cell Treatment: Culture AML cells and treat them with various concentrations of this compound (e.g., 0-100 nM) for a specified time (e.g., 24 hours).

  • Staining: After treatment, harvest the cells and stain them with the desired fluorescent probe according to the manufacturer's instructions.

    • ROS: Incubate with DCFDA.

    • Δψm: Incubate with TMRE or JC-1. A decrease in fluorescence indicates depolarization.[6][7]

    • Mitochondrial Mass: Incubate with MitoTracker Green.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the changes in fluorescence intensity, which correspond to ROS levels, mitochondrial membrane potential, and mitochondrial mass, respectively.[6][7]

Signaling Pathways and Logical Workflows

This compound-Induced NLRP3 Inflammasome Activation

The efflux of K+ is a common trigger for the activation of the NLRP3 inflammasome. This compound is the canonical activator used to study this pathway. The process begins with K+ efflux, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), activating caspase-1, which in turn cleaves pro-IL-1β and Gasdermin D (GSDMD) to induce cytokine release and pyroptotic cell death.[10][11]

NLRP3_Pathway Nig This compound K_efflux K+ Efflux Nig->K_efflux NLRP3 NLRP3 Activation K_efflux->NLRP3 ASC ASC Recruitment NLRP3->ASC Oligomerization Casp1 Pro-Caspase-1 -> Caspase-1 ASC->Casp1 Forms Inflammasome Complex IL1b Pro-IL-1β -> IL-1β (Secretion) Casp1->IL1b Cleavage GSDMD Gasdermin D -> GSDMD-N Casp1->GSDMD Cleavage Pyroptosis Pore Formation & Pyroptosis GSDMD->Pyroptosis

Caption: Signaling cascade of this compound-induced NLRP3 activation.

Experimental Workflow for Inflammasome Assay

The procedure for testing NLRP3 activation and its inhibition follows a clear, sequential workflow, from cell preparation to final data analysis.

Workflow_NLRP3 start Start seed Seed Macrophages (e.g., iBMDMs) start->seed prime Prime with LPS (Signal 1) (3-4 hours) seed->prime inhibit Pre-treat with Inhibitor (Optional, 30-60 min) prime->inhibit activate Activate with this compound (Signal 2) (1-2 hours) inhibit->activate collect Centrifuge & Collect Supernatants activate->collect analysis Downstream Analysis collect->analysis elisa ELISA for IL-1β analysis->elisa ldh LDH Assay for Pyroptosis analysis->ldh end End elisa->end ldh->end

Caption: Workflow for an in-vitro NLRP3 inflammasome assay.

Applications in Research and Drug Development

This compound's defined mechanism of action makes it a versatile agent with broad applications:

  • Inflammasome Research: It is the gold standard for inducing K+ efflux to activate the NLRP1 and NLRP3 inflammasomes, facilitating the study of inflammatory diseases and the screening of specific inhibitors.[3][11][12]

  • Cancer Therapeutics: this compound exhibits potent cytotoxic activity against various cancer cells, including drug-resistant strains of acute myeloid leukemia.[6][7] It induces apoptosis through mitochondrial dysfunction, ROS production, and disruption of signaling pathways like Wnt/β-catenin.[6][11][13] Its ability to induce pyroptosis in cancer cells is also being explored to enhance anti-tumor immune responses.[10]

  • Antibiotic Development: It shows strong bactericidal activity against Gram-positive bacteria, including multidrug-resistant (MDR) variants, persisters, and biofilms, by disrupting ATP production and membrane integrity.[14]

  • Senolytics: Recent studies have identified this compound as a senolytic compound, capable of selectively inducing pyroptosis in senescent cells, suggesting its potential for targeting age-related diseases.[15]

  • Cell Biology Tool: It is widely used to clamp intracellular pH and K+ concentrations to study their roles in cellular processes like autophagy, viral replication, and ion channel function.[16]

Conclusion

This compound is far more than a simple antibiotic; it is a precision tool for manipulating cellular ion homeostasis. Its well-characterized ability to function as an electroneutral H+/K+ antiporter provides researchers with a reliable method to induce potassium efflux and intracellular acidification. This has made it indispensable for studying a host of cellular responses, most notably the activation of the NLRP3 inflammasome. With growing evidence of its potent anti-cancer, antimicrobial, and senolytic properties, this compound continues to be a subject of intense investigation, promising further insights into fundamental biology and potential for novel therapeutic strategies.

References

The Genesis of a Potent Ionophore: A Technical History of Nigericin's Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and elucidation of the complex polyether antibiotic, Nigericin (B1684572).

This whitepaper delves into the historical and technical journey of this compound, from its initial discovery in a soil sample from Nigeria to the intricate details of its structural characterization. It serves as an in-depth resource, providing a historical narrative alongside detailed experimental protocols and quantitative data essential for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Initial Isolation

The story of this compound begins in the early 1950s when R.L. Harned and his colleagues at Commercial Solvents Corporation embarked on a screening program for new antibiotics. Their search led them to a strain of Streptomyces, isolated from Nigerian soil, which produced a crystalline substance with potent antimicrobial activity. This novel compound was aptly named this compound.[1][2]

Modern protocols for the isolation of this compound from its primary producer, Streptomyces hygroscopicus, follow a general workflow involving fermentation, extraction, and purification.

Experimental Protocols:

A generalized protocol for the fermentation and extraction of this compound, based on various published methods, is outlined below.

Fermentation:

  • Inoculum Preparation: A pure culture of Streptomyces hygroscopicus is used to inoculate a seed culture medium. Common media include Gause's medium or a soybean-mannitol based medium. The culture is incubated at 28-30°C for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.

  • Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a suitable medium designed to optimize this compound yield. A typical production medium consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, yeast extract), and essential mineral salts (e.g., K2HPO4, MgSO4, NaCl, FeSO4).[3] The fermentation is carried out for 5-7 days at 28-30°C with controlled aeration and agitation.[3]

Extraction and Purification:

  • Mycelial Extraction: After fermentation, the mycelial cake is separated from the culture broth by centrifugation or filtration. This compound is primarily located within the mycelia. The mycelia are then extracted with an organic solvent, typically methanol (B129727) or acetone.[3]

  • Solvent Extraction: The culture filtrate is also often extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) to recover any extracellular this compound.[3]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. A common approach involves silica (B1680970) gel column chromatography. The column is typically eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate this compound from other metabolites.[4] Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

Diagram of the general workflow for this compound isolation and purification:

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation (Streptomyces hygroscopicus) Production Production Fermentation (Optimized Medium) Inoculum->Production Harvest Harvest & Separate (Mycelia & Broth) Production->Harvest Mycelial_Extraction Mycelial Extraction (Methanol/Acetone) Harvest->Mycelial_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Harvest->Broth_Extraction Concentration Concentration (Crude Extract) Mycelial_Extraction->Concentration Broth_Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Structural Elucidation and Characterization

For nearly two decades after its discovery, the complex structure of this compound remained a puzzle. It was not until 1968 that the combined efforts of L.K. Steinrauf, M. Pinkerton, and J.W. Chamberlin at Indiana University successfully elucidated its three-dimensional architecture using X-ray crystallography.[1] This was a landmark achievement in natural product chemistry, revealing this compound to be a polyether antibiotic with a unique ionophoric capability.[5]

The characterization of this compound involves a suite of modern analytical techniques to confirm its identity and purity.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₄₀H₆₈O₁₁
Molecular Weight 724.97 g/mol
Appearance White crystalline solid
Melting Point 245-255 °C (as sodium salt)
Solubility Soluble in methanol, ethanol, DMSO, chloroform; sparingly soluble in water.
Synonyms Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464[1]

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound.

  • Expected Ion: In positive ion mode, this compound readily forms a sodium adduct, [M+Na]⁺, due to its ionophoric nature.

  • Observed m/z: The expected mass-to-charge ratio for the sodiated molecule is approximately 747.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural confirmation of this compound. The complex polyether backbone and numerous stereocenters give rise to a highly detailed and informative spectrum. While a complete, assigned NMR dataset is extensive, key spectral regions are indicative of the molecule's structure.

(Note: Detailed ¹H and ¹³C NMR chemical shift and coupling constant data would be presented here in a comprehensive guide, but a complete, reliably sourced dataset was not available in the provided search results.)

X-ray Crystallography:

The definitive structural proof for this compound came from single-crystal X-ray diffraction. The 1968 study by Steinrauf and colleagues revealed the intricate folding of the polyether chain, which creates a hydrophilic cavity capable of chelating metal cations, and a lipophilic exterior that allows it to traverse cell membranes. Modern crystallographic studies have further refined these structural details, revealing polymorphic forms, such as monoclinic and orthorhombic crystal lattices, depending on the crystallization solvent.[5]

(Note: Specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates would be included here from the original 1968 publication or subsequent crystallographic studies if available.)

Diagram of the characterization workflow for this compound:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Elucidation cluster_physicochemical Physicochemical Properties Pure_Sample Purified this compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Pure_Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Stereochemistry Pure_Sample->NMR XRay X-ray Crystallography - 3D Structure - Polymorphism Pure_Sample->XRay Properties Melting Point, Solubility, etc. Pure_Sample->Properties Structure_Confirmed Structurally Confirmed This compound MS->Structure_Confirmed NMR->Structure_Confirmed XRay->Structure_Confirmed Properties->Structure_Confirmed

Caption: A diagram outlining the analytical techniques used to characterize and confirm the structure of this compound.

Biological Activity and Significance

Initial studies on this compound revealed its potent activity against Gram-positive bacteria.[2] However, its most defining characteristic is its function as an ionophore, specifically an antiporter that exchanges potassium ions (K⁺) for protons (H⁺) across biological membranes.[1] This disruption of ion gradients is the basis for its broad range of biological effects, including its antibiotic, antifungal, antiviral, and antitumor activities.

In modern research, this compound is widely used as a tool to study cellular processes that are dependent on ion fluxes. A particularly significant application is its use as a potent activator of the NLRP3 inflammasome, a key component of the innate immune system.

The journey of this compound, from a soil microbe to a valuable tool in molecular biology and a potential therapeutic agent, highlights the importance of natural product discovery and the power of analytical chemistry in unraveling the complexities of nature. This guide provides a foundational understanding of the history and science behind this remarkable molecule, empowering researchers to build upon this knowledge in their own investigations.

References

The Antimicrobial Spectrum of Nigericin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has demonstrated a broad and potent spectrum of antimicrobial activity. This technical guide provides an in-depth exploration of this compound's efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses. Detailed experimental protocols for assessing its antimicrobial activity are provided, alongside a summary of quantitative data in structured tables for comparative analysis. Furthermore, this guide elucidates the key signaling pathways involved in this compound's mechanism of action and potential microbial resistance, visualized through detailed diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Discovered in the 1950s, this compound is a well-characterized ionophore that disrupts transmembrane ion gradients, primarily by facilitating the electroneutral exchange of K+ for H+.[1] This disruption of ion homeostasis is the fundamental basis for its potent biological activities. While initially identified for its antibacterial properties, subsequent research has unveiled a wider antimicrobial spectrum, positioning this compound as a compound of significant interest for further investigation in the ongoing search for novel anti-infective agents. This guide serves as a comprehensive resource, consolidating the current knowledge on this compound's antimicrobial profile and providing the necessary technical details to support further research.

Antibacterial Spectrum

This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including strains that are resistant to multiple drugs.[2][3] Its efficacy against persister cells and biofilms further underscores its potential as a therapeutic candidate for chronic and recurrent infections.[2][3]

Gram-Positive Bacteria

This compound demonstrates significant inhibitory and bactericidal effects against a wide array of Gram-positive pathogens. Notably, its minimum inhibitory concentrations (MICs) are often lower than those of clinically used antibiotics.[4]

Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusATCC 259230.125-[3]
Staphylococcus aureus (MRSA)USA3000.1251[3]
Staphylococcus aureus (MRSA)335910.1251[3]
Staphylococcus aureusATCC 9144~0.22-[5]
Enterococcus faecium (VRE)-0.06250.5[3]
Streptococcus pneumoniae (Penicillin-Resistant)-0.0040.03125[3]

Note: MIC values may vary slightly between studies due to different experimental conditions.

Gram-Negative Bacteria

Generally, this compound shows little to no activity against Gram-negative bacteria.[5] The outer membrane of Gram-negative bacteria is believed to act as a permeability barrier, preventing the ionophore from reaching the cytoplasmic membrane. However, some studies have shown that chemically modified fluorinated analogues of this compound can exhibit activity against Gram-negative organisms like E. coli.[5]

Antifungal Spectrum

This compound has been reported to possess antifungal properties, although this aspect of its antimicrobial profile is less extensively characterized than its antibacterial activity. It has shown activity against pathogenic yeasts and molds.

Table 2: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference(s)
Candida albicans8[6]
Pseudogymnoascus destructansModerate activity at 6.25 µ g/disc [4]

Note: Further research is needed to establish a comprehensive antifungal spectrum with standardized MIC values.

Antiparasitic Spectrum

This compound has demonstrated potent activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. It effectively inhibits both the penetration of host cells and the intracellular development of the parasite at very low concentrations.

Table 3: Antiparasitic Activity of this compound

Parasite SpeciesEffective Concentration (µg/mL)EffectReference(s)
Toxoplasma gondii (tachyzoites)0.05Strong inhibition of penetration and total inhibition of intracellular development

Antiviral Spectrum

The antiviral potential of this compound has been demonstrated against poxviruses. Specifically, it is a potent inhibitor of vaccinia virus replication at the post-entry stage.

Table 4: Antiviral Activity of this compound

VirusCell LineIC50Reference(s)
Vaccinia VirusHeLa7.9 nM

Mechanisms of Action and Resistance

This compound's primary mechanism of action is the disruption of cellular ion homeostasis by acting as a K+/H+ antiporter. This leads to a cascade of downstream effects, ultimately resulting in microbial cell death.

Ionophore Activity and Membrane Depolarization

By exchanging intracellular K+ for extracellular H+, this compound dissipates the transmembrane potassium gradient and causes intracellular acidification.[7] This disruption of the membrane potential and pH gradient interferes with essential cellular processes, including ATP synthesis and nutrient transport, leading to cell death.[2]

cluster_membrane Bacterial Cell Membrane This compound This compound Membrane Lipid Bilayer This compound->Membrane translocates This compound->Membrane translocates K_out K+ H_in H+ Intracellular Intracellular H_in->Intracellular K_in K+ K_in->this compound binds H_out H+ H_out->this compound binds Membrane->K_out releases K+ Membrane->H_in releases H+ Extracellular Extracellular Extracellular->K_out Intracellular->K_in

Caption: this compound's ionophore mechanism of action.

NLRP3 Inflammasome Activation in Host Cells

In host cells, the potassium efflux induced by this compound is a potent activator of the NLRP3 inflammasome.[7] This leads to the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18, contributing to the host's innate immune response.

This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: this compound-induced NLRP3 inflammasome activation pathway.

GraSR Two-Component System and Potential Resistance in S. aureus

In Staphylococcus aureus, the GraSR two-component system is involved in sensing and responding to cell envelope stress, including that induced by cationic antimicrobial peptides. Depletion of the GraSR system has been linked to this compound resistance.[2][3] It is hypothesized that the GraSR system, upon sensing membrane stress caused by this compound, upregulates genes such as dlt and mprF. These genes modify the cell envelope to increase its positive charge, thereby electrostatically repelling the positively charged this compound-K+ complex and reducing its efficacy.

This compound This compound Membrane_Stress Membrane Stress (Ion Gradient Disruption) This compound->Membrane_Stress GraS GraS (Sensor Kinase) Membrane_Stress->GraS sensed by GraR GraR (Response Regulator) GraS->GraR phosphorylates dlt_operon dlt operon GraR->dlt_operon activates mprF_gene mprF gene GraR->mprF_gene activates Teichoic_Acid D-alanylation of Teichoic Acids dlt_operon->Teichoic_Acid Lysyl_PG Lysyl-phosphatidylglycerol Synthesis mprF_gene->Lysyl_PG Surface_Charge Increased Positive Surface Charge Teichoic_Acid->Surface_Charge Lysyl_PG->Surface_Charge Resistance This compound Resistance Surface_Charge->Resistance leads to

Caption: Proposed mechanism of GraSR-mediated this compound resistance.

Experimental Protocols

The following sections provide detailed methodologies for assessing the antimicrobial spectrum of this compound.

Antibacterial Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Start Start Prepare_this compound Prepare this compound Stock Solution (e.g., in DMSO) Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate with broth Prepare_this compound->Serial_Dilution Inoculate Inoculate each well with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Read_Plate Visually inspect for turbidity or use plate reader (OD600) Incubate->Read_Plate Determine_MIC MIC = Lowest concentration with no visible growth Read_Plate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested and mix. c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, drug-free agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Antifungal Susceptibility Testing

The broth microdilution method for fungi, following CLSI document M27-A3 for yeasts or M38-A2 for filamentous fungi, can be adapted.

Key Modifications for Fungi:

  • Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute. For molds, prepare a spore suspension and count using a hemocytometer.

  • Incubation: 35°C for 24-48 hours for yeasts, and up to 72 hours or more for some molds, until sufficient growth is seen in the control well.

  • MIC Endpoint: For azoles, the MIC is often defined as the concentration that causes a significant reduction in growth (e.g., 50%) compared to the growth control. For other antifungals, it is typically the lowest concentration with no visible growth.

Anti-parasitic Susceptibility Assay (Toxoplasma gondii)

This protocol is based on a β-galactosidase reporter gene assay.[8]

Materials:

  • T. gondii tachyzoites (e.g., RH strain expressing β-galactosidase)

  • Human foreskin fibroblast (HFF) host cells

  • DMEM supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Lysis buffer

  • β-galactosidase substrate (e.g., CPRG)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HFF cells in a 96-well plate and grow to confluency.

  • Infection and Treatment: a. Freshly harvest T. gondii tachyzoites. b. Add a suspension of tachyzoites to the HFF monolayer at a specific multiplicity of infection (MOI). c. Simultaneously, add serial dilutions of this compound to the wells. Include appropriate controls (no drug, no parasites).

  • Incubation: Incubate the infected and treated cells at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Assay: a. Lyse the cells to release the intracellular parasites and their β-galactosidase. b. Add the β-galactosidase substrate. c. Measure the colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of parasite growth for each this compound concentration and determine the IC50 value.

Antiviral Susceptibility Assay (Vaccinia Virus Plaque Reduction Assay)

This is a standard method to determine the concentration of an antiviral that inhibits the formation of viral plaques.[9][10]

cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Start Start Seed_Cells Seed host cells (e.g., Vero) in multi-well plates to form a monolayer Start->Seed_Cells Prepare_Virus Prepare vaccinia virus stock of known titer (PFU/mL) Start->Prepare_Virus Prepare_this compound Prepare serial dilutions of this compound Start->Prepare_this compound Infect_Cells Infect cell monolayers with the virus-drug mixture Seed_Cells->Infect_Cells Incubate_Virus_Drug Pre-incubate virus with This compound dilutions Prepare_Virus->Incubate_Virus_Drug Prepare_this compound->Incubate_Virus_Drug Incubate_Virus_Drug->Infect_Cells Adsorption Allow virus adsorption (e.g., 1-2 hours) Infect_Cells->Adsorption Overlay Remove inoculum and add semi-solid overlay (e.g., methylcellulose) containing this compound Adsorption->Overlay Incubate_Plaques Incubate for 2-3 days for plaque formation Overlay->Incubate_Plaques Fix_Stain Fix and stain cells (e.g., crystal violet) Incubate_Plaques->Fix_Stain Count_Plaques Count the number of plaques in each well Fix_Stain->Count_Plaques Calculate_IC50 Calculate the IC50 (concentration causing 50% plaque reduction) Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a plaque reduction neutralization assay.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero or BS-C-1 cells) in multi-well plates

  • Vaccinia virus stock of known titer (Plaque Forming Units/mL)

  • Culture medium (e.g., MEM) with a low percentage of serum

  • Semi-solid overlay medium (e.g., medium with methylcellulose (B11928114) or agarose)

  • This compound

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates (e.g., 6- or 12-well) and incubate until a confluent monolayer is formed.

  • Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix a standard amount of vaccinia virus (e.g., to produce 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.

  • Adsorption: Incubate for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentration of this compound. This prevents the spread of progeny virus through the liquid medium, restricting it to cell-to-cell spread and thus forming discrete plaques.

  • Incubation for Plaque Formation: Incubate the plates for 2-3 days at 37°C until visible plaques are formed.

  • Staining and Counting: a. Aspirate the overlay and fix the cells (e.g., with formalin). b. Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. c. Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Conclusion

This compound exhibits a potent and diverse antimicrobial spectrum, with particularly strong activity against Gram-positive bacteria, including clinically challenging multidrug-resistant strains. Its efficacy extends to parasites and viruses, highlighting its potential as a broad-spectrum anti-infective agent. The well-defined mechanism of action, centered on the disruption of ion homeostasis, provides a solid foundation for further investigation and development. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the therapeutic potential of this compound and its analogues. Future research should focus on a more comprehensive characterization of its antifungal activity, in vivo efficacy studies across its antimicrobial spectrum, and strategies to overcome potential resistance mechanisms.

References

The Dichotomous Influence of Nigericin on Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the effects of the potassium ionophore nigericin (B1684572) on mitochondrial membrane potential (ΔΨm). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the complex, often counterintuitive, mechanism of this compound and offers detailed experimental protocols for its study.

Executive Summary

This compound is a potent antibiotic and a widely used tool in cell biology to manipulate ion gradients across biological membranes. Its primary function as a K+/H+ antiporter leads to a direct and significant impact on the mitochondrial proton motive force (pmf), a critical component of cellular energy production. Contrary to the common assumption that ionophores uniformly depolarize the mitochondrial membrane, this compound's effect is more nuanced. By facilitating an electroneutral exchange of potassium ions (K+) for protons (H+), this compound collapses the transmembrane pH gradient (ΔpH). This dissipation of one component of the pmf often triggers a compensatory increase, or hyperpolarization, of the other component, the mitochondrial membrane potential (ΔΨm). However, under different cellular conditions or at higher concentrations, it can contribute to mitochondrial dysfunction and depolarization, highlighting its complex role in mitochondrial health.

Mechanism of Action: The K+/H+ Antiport

This compound integrates into the inner mitochondrial membrane and functions as an electroneutral antiporter, exchanging intramitochondrial K+ for H+ from the intermembrane space.[1][2] This action is driven by the concentration gradients of the respective ions.[1]

The electron transport chain (ETC) actively pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton motive force (pmf). The pmf is composed of two elements:

  • The Mitochondrial Membrane Potential (ΔΨm): An electrical potential due to the charge separation across the inner membrane (negative inside).

  • The Transmembrane pH Gradient (ΔpH): A chemical gradient resulting from the higher proton concentration (lower pH) in the intermembrane space compared to the matrix.

This compound's primary effect is the dissipation of the ΔpH.[3][4][5] As it shuttles H+ into the matrix in exchange for K+, it neutralizes the pH difference. To maintain the overall pmf required for ATP synthesis, the mitochondrion compensates for the loss of the chemical gradient by increasing the electrical gradient. This results in a hyperpolarization of the mitochondrial membrane (an increase in ΔΨm).[1][6][7] This conversion of ΔpH into ΔΨm is a key aspect of this compound's action.[5]

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (High K+, High pH) cluster_ims Intermembrane Space (Low K+, Low pH) This compound This compound (K+/H+ Antiporter) H_matrix H+ This compound->H_matrix H+ influx K_ims K+ This compound->K_ims K+ efflux K_matrix K+ K_matrix->this compound delta_ph ΔpH (pH Gradient) H_matrix->delta_ph Dissipates H_ims H+ H_ims->this compound ETC Electron Transport Chain (Proton Pump) ETC->H_ims H+ pumping PMF Proton Motive Force (pmf) Δp = ΔΨm + ΔpH delta_psi ΔΨm (Electrical Potential) delta_psi->PMF delta_ph->PMF delta_ph->delta_psi

Caption: Mechanism of this compound-induced ΔpH collapse and compensatory ΔΨm hyperpolarization.

Quantitative Effects of this compound on Mitochondrial Parameters

The impact of this compound on mitochondrial membrane potential is dose-dependent and can vary based on the cell type and experimental conditions. While some studies report hyperpolarization, others focusing on apoptosis or inflammasome activation note a net depolarization or disruption of mitochondrial integrity, particularly at higher concentrations or over longer incubation times.[8][9][10]

ParameterThis compound ConcentrationCell/Mitochondria TypeObserved EffectReference
ΔpH 20 nMGuinea pig brain mitochondriaDecreased from 0.23 to 0.089[1]
ΔΨm 20 nMGuinea pig brain mitochondriaIncreased (hyperpolarized) by 7.78 ± 2.5 mV[1]
ΔΨm 100 nMMitochondria oxidizing succinateIncreased (hyperpolarized)[6]
ΔΨm 10 μMEND-MSCs (Endometrial Mesenchymal Stem Cells)Increased mitochondrial membrane polarization[7][11]
ΔΨm 5 μMBCBL1 PEL (Primary Effusion Lymphoma) cellsDisruption/Depolarization (observed with JC-1 green signal)[8]
ΔΨm Not specifiedAcute Myeloid Leukemia (AML) cellsReduced Δψm (depolarization)[9]
Oxygen Consumption Rate (OCR) Not specifiedLPS-primed Bone Marrow-Derived MacrophagesRapidly increased, indicating a stress response[10]

Experimental Protocols for Measuring ΔΨm

The change in mitochondrial membrane potential induced by this compound can be reliably measured using potentiometric fluorescent dyes. The most common methods involve the use of JC-1, TMRM, or TMRE.

JC-1 Assay for Mitochondrial Membrane Potential

Principle: JC-1 is a ratiometric dye that exists as a green fluorescent monomer at low mitochondrial membrane potentials.[12] In healthy, energized mitochondria with a high ΔΨm, the dye accumulates and forms "J-aggregates," which exhibit red fluorescence.[12] A decrease in the red/green fluorescence ratio is indicative of depolarization, whereas an increase can indicate hyperpolarization.

Protocol for Suspension Cells (Flow Cytometry):

  • Cell Preparation: Culture cells to the desired density (typically ~1x10^6 cells/mL). Prepare separate samples for untreated (negative control), this compound-treated, and a positive control for depolarization (e.g., 50 µM CCCP or FCCP for 15-30 minutes).[12][13]

  • JC-1 Staining: Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium.[14] Add 100 µL of the staining solution to 1 mL of cell suspension.[15]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12][13][14]

  • Washing: Add 2 mL of a suitable assay buffer (e.g., PBS) and centrifuge the cells at 400 x g for 5 minutes.[13][15]

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 500 µL of fresh assay buffer.[15]

  • Data Acquisition: Analyze the samples immediately on a flow cytometer. Detect green fluorescence (monomers) in the FITC channel (e.g., Ex/Em ~485/535 nm) and red fluorescence (J-aggregates) in the PE or PI channel (e.g., Ex/Em ~540/590 nm).[12][13]

  • Analysis: Quantify the shift in fluorescence to determine the change in the red/green ratio, indicating a change in ΔΨm.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Principle: Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the negatively charged mitochondrial matrix.[16] Their fluorescence intensity is proportional to the ΔΨm. These dyes are typically used in a non-quenching mode at low concentrations (e.g., 20-200 nM), where a decrease in fluorescence corresponds to depolarization and an increase to hyperpolarization.[17][18]

Protocol for Adherent Cells (Fluorescence Microscopy/Plate Reader):

  • Cell Plating: Seed cells in a suitable format (e.g., 96-well black-walled plate or on coverslips) and grow to the desired confluency.[19]

  • Dye Loading: Prepare a 10X TMRM working solution (e.g., 2 µM in culture medium). Add 10 µL to each 100 µL of medium in the wells for a final concentration of 200 nM.[17]

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 20-30 minutes to allow the dye to equilibrate across the membranes.[16][17]

  • Treatment: After incubation, add this compound at the desired final concentration. Include wells for negative (vehicle) and positive (e.g., FCCP, CCCP, or oligomycin) controls.[16]

  • Data Acquisition: Measure fluorescence using a fluorescence plate reader (e.g., Ex/Em ~550/580 nm) or visualize using a fluorescence microscope.[16][17] For kinetic measurements, readings can be taken at multiple time points after the addition of the compound.

  • Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control cells to determine the relative change in ΔΨm.

G cluster_prep 1. Cell Preparation cluster_stain 2. Staining cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis start Culture Adherent or Suspension Cells treat Prepare Experimental Groups: - Untreated Control - this compound-Treated - Depolarization Control (CCCP) start->treat stain Add Fluorescent Dye (e.g., JC-1 or TMRM) treat->stain incubate Incubate 15-30 min at 37°C (Protect from Light) stain->incubate wash Wash & Resuspend Cells (for Flow Cytometry) incubate->wash acquire Measure Fluorescence: - Flow Cytometer - Fluorescence Microscope - Plate Reader incubate->acquire Adherent Cells wash->acquire Suspension Cells analyze Calculate Change in ΔΨm (e.g., Red/Green Ratio for JC-1 or Fluorescence Intensity for TMRM) acquire->analyze

Caption: General experimental workflow for measuring this compound's effect on ΔΨm.

Conclusion

The effect of this compound on mitochondrial membrane potential is a multifaceted process that defies simple categorization. As a K+/H+ antiporter, its primary role is to dissipate the mitochondrial pH gradient, which often leads to a compensatory hyperpolarization of the membrane potential. This makes this compound an invaluable tool for dissecting the individual contributions of ΔpH and ΔΨm to the overall proton motive force. However, researchers must be aware that in different contexts, such as the induction of pyroptosis or at high concentrations, this compound can contribute to a net loss of mitochondrial integrity and depolarization. Accurate interpretation of experimental results requires careful consideration of the specific cellular model, this compound concentration, and the use of well-controlled, quantitative assays such as those employing JC-1 or TMRM dyes. This guide provides the foundational knowledge and protocols to empower researchers to confidently investigate the intricate effects of this compound on mitochondrial function.

References

The Multifaceted Biological Landscape of Nigericin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether antibiotic isolated from Streptomyces hygroscopicus, has garnered significant attention for its diverse and potent biological activities. Initially characterized as an antimicrobial agent, its role has expanded to encompass anticancer properties, modulation of the immune system, and induction of specific cellular death pathways. This technical guide provides an in-depth review of the core biological effects of this compound, with a focus on its molecular mechanisms of action. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways it influences. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic potential of this compound.

Core Mechanism of Action: A Potassium/Proton Ionophore

This compound's primary and most fundamental biological effect stems from its function as a potent ionophore with high selectivity for potassium (K⁺) and protons (H⁺). It acts as an antiporter, facilitating an electroneutral exchange of K⁺ for H⁺ across biological membranes, including the plasma membrane and mitochondrial inner membrane.[1][2] This disruption of ionic gradients is the initiating event for most of this compound's downstream cellular effects.

The process begins with the this compound anion binding a proton from the extracellular space, rendering the complex neutral and capable of diffusing across the lipid bilayer into the cytosol.[2] Intracellularly, the proton is released, and the this compound anion then binds to a potassium ion. This neutral this compound-K⁺ complex traverses the membrane to the extracellular side, where K⁺ is released, and the cycle can repeat.[2] This leads to a net efflux of intracellular K⁺ and an influx of H⁺, resulting in cytosolic acidification.[2]

Modulation of the NLRP3 Inflammasome

One of the most extensively studied effects of this compound is its potent activation of the NLRP3 inflammasome, a key component of the innate immune system.[3][4] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and inducing a form of inflammatory cell death known as pyroptosis.[4]

This compound serves as a canonical NLRP3 inflammasome activator. The K⁺ efflux induced by this compound is a common trigger for NLRP3 activation.[4] This decrease in intracellular K⁺ concentration is sensed by the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly, known as the inflammasome complex, facilitates the auto-cleavage and activation of caspase-1.[5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5]

Signaling Pathway: NLRP3 Inflammasome Activation by this compound

NLRP3_Activation cluster_membrane Extracellular Space cluster_cytosol Cytosol This compound This compound K_efflux K+ Efflux This compound->K_efflux K+/H+ Exchange H_influx H+ Influx This compound->H_influx K+/H+ Exchange PlasmaMembrane Plasma Membrane NLRP3 NLRP3 K_efflux->NLRP3 Sensed by Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N GSDMD_N->IL1b GSDMD_N->IL18 Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Anticancer Activity

Emerging evidence has highlighted the potent anticancer activity of this compound against a variety of cancer types, including those exhibiting multidrug resistance and cancer stem cell-like properties.[6][7] Its anticancer mechanisms are multifaceted and stem from its primary ionophoric activity.

Disruption of Intracellular pH and Proliferation

By promoting H⁺ influx and K⁺ efflux, this compound lowers the intracellular pH (pHi) of cancer cells.[6] This acidification of the cytosol can induce apoptosis and inhibit cell proliferation.[6]

Inhibition of Wnt/β-catenin Signaling

This compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in cell proliferation, survival, and differentiation.[3][8] Studies have demonstrated that this compound can directly target the β-catenin destruction complex, leading to decreased levels of β-catenin and subsequent downregulation of its target genes.[8]

Signaling Pathway: this compound's Inhibition of Wnt/β-catenin Signaling

Wnt_Inhibition cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound DestructionComplex β-catenin Destruction Complex (GSK-3β, Axin, APC) This compound->DestructionComplex Enhances activity beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Co-activation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Proliferation Cancer Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Targeting Cancer Stem Cells

A significant aspect of this compound's anticancer potential is its ability to selectively target cancer stem cells (CSCs).[9] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. This compound has been shown to inhibit the viability of CSCs and sensitize them to conventional chemotherapeutic agents.[9]

Quantitative Data: Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
MDA-MB-231Triple-Negative Breast Cancer2.88124[10]
4T1Triple-Negative Breast Cancer2.50524[10]
SW620Colorectal Cancer15.90 ± 2.088[8]
SW620Colorectal Cancer4.72 ± 0.4624[8]
SW620Colorectal Cancer1.39 ± 0.2148[8]
KM12Colorectal Cancer22.31 ± 3.258[8]
KM12Colorectal Cancer8.48 ± 0.5824[8]
KM12Colorectal Cancer5.69 ± 1.3048[8]
MOLM13 (sensitive)Acute Myeloid Leukemia0.05702Not Specified[11]
MOLM13 (resistant)Acute Myeloid Leukemia0.03529Not Specified[11]
HL60 (sensitive)Acute Promyelocytic Leukemia0.02049Not Specified[11]
HL60 (cytarabine-resistant)Acute Promyelocytic Leukemia0.001197Not Specified[11]
H9T-cell lymphoma0.14Not Specified[12]

Antimicrobial Effects

This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[13] Its antimicrobial mechanism is also linked to its ionophoric properties, which disrupt the bacterial cell membrane potential and pH gradients, leading to impaired ATP production and ultimately cell death.[14]

Quantitative Data: Antimicrobial Activity of this compound (MIC Values)
MicroorganismGram StainMIC (µM)Citation
Staphylococcus aureus ATCC 9144Positive0.3[14]
Escherichia coli ATCC 8739Negative> Highest tested concentration[14]

Effects on Mitochondria

Mitochondria are crucial hubs for cellular metabolism and signaling, and they are significantly impacted by this compound. By exchanging K⁺ for H⁺ across the inner mitochondrial membrane, this compound dissipates the transmembrane pH gradient (ΔpH).[15] This can lead to a compensatory increase in the mitochondrial membrane potential (ΔΨm) and affect ATP synthesis.[15] Disruption of mitochondrial function by this compound can also lead to the release of pro-apoptotic factors like cytochrome c.

Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound has been shown to modulate autophagy, although the effects can be context-dependent. In some cell types, this compound treatment leads to an accumulation of autophagic vacuoles, suggesting an impairment of the autophagic flux.[16] This disruption in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes, can contribute to cell death.[17]

Experimental Protocols

NLRP3 Inflammasome Activation Assay

Objective: To assess the activation of the NLRP3 inflammasome in macrophages following treatment with this compound.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in complete DMEM medium. For THP-1 cells, differentiation with PMA is often required.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1]

  • Inhibitor Treatment (Optional): Pre-incubate the cells with a specific NLRP3 inhibitor (e.g., MCC950) or a vehicle control for 1 hour.[4]

  • Activation (Signal 2): Stimulate the primed cells with this compound (e.g., 10 µM for 1 hour).[1]

  • Sample Collection: Collect the cell culture supernatants and cell lysates.

  • Analysis:

    • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.[4]

    • Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using a cytotoxicity assay kit.[4]

    • Detect ASC oligomerization in cell lysates by Western blotting after chemical cross-linking.[4]

    • Analyze the cleavage of caspase-1 and GSDMD in cell lysates and supernatants by Western blotting.

Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[19]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential.

Methodology:

  • Cell Treatment: Treat the cells with this compound for the desired time and concentration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

  • JC-1 Staining: Incubate the cells with JC-1 dye (e.g., 2 µM) in a cell culture medium at 37°C for 15-30 minutes.[20]

  • Washing: Wash the cells with a buffer to remove the excess dye.

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low potential will show green fluorescence (JC-1 monomers).[21]

    • Flow Cytometry: Quantify the red and green fluorescence intensity in the cell population using a flow cytometer. A shift from red to green fluorescence indicates mitochondrial depolarization.[20]

Western Blot for Autophagy Markers (LC3-II Accumulation)

Objective: To assess the impact of this compound on the autophagic process.

Methodology:

  • Cell Treatment: Treat cells with this compound for various time points. It is often useful to include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in parallel to assess autophagic flux.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).[17]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity of LC3-II (the lipidated form of LC3) relative to the loading control. An increase in LC3-II suggests an accumulation of autophagosomes, which could be due to either increased autophagosome formation or a blockage in their degradation.

Conclusion

This compound is a powerful biological tool and a potential therapeutic agent with a well-defined primary mechanism of action that triggers a cascade of diverse cellular responses. Its ability to modulate the NLRP3 inflammasome, inhibit cancer cell growth, target cancer stem cells, and exert antimicrobial effects makes it a compound of significant interest for further research and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate and standardize future investigations into the multifaceted biological effects of this compound. A thorough understanding of its mechanisms of action is crucial for harnessing its therapeutic potential while mitigating potential off-target effects.

References

Methodological & Application

Application Notes: Inducing Pyroptosis in Macrophages with Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyroptosis is a form of programmed lytic cell death initiated by inflammatory caspases, playing a crucial role in the innate immune response to pathogens and cellular danger signals. Nigericin, a potassium ionophore derived from Streptomyces hygroscopicus, is a potent and widely used chemical inducer of pyroptosis in macrophages. It triggers the activation of the NLRP3 inflammasome, a multi-protein complex that subsequently activates caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and the formation of pores in the plasma membrane, resulting in cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18. These application notes provide detailed protocols for inducing pyroptosis in various macrophage cell types using this compound, along with the underlying signaling pathway and expected quantitative outcomes.

Signaling Pathway of this compound-Induced Pyroptosis

This compound disrupts the intracellular ionic balance by facilitating the efflux of potassium (K+) ions. This K+ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome. The canonical pathway involves a two-step process: priming and activation.

  • Priming (Signal 1): Macrophages are first primed, typically with a Toll-like receptor (TLR) agonist such as Lipopolysaccharide (LPS). This step upregulates the expression of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.

  • Activation (Signal 2): Subsequent treatment with this compound provides the second signal, leading to K+ efflux. This triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.

  • Execution: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] Crucially, caspase-1 also cleaves GSDMD. The N-terminal fragment of GSDMD translocates to the plasma membrane, where it oligomerizes to form large pores, leading to pyroptotic cell death.[2][3]

Nigericin_Pyroptosis_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) & Execution LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA ↑ pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA ↑ NLRP3 mRNA NFkB->NLRP3_mRNA This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) K_efflux->NLRP3_Inflammasome Casp1 Active Caspase-1 NLRP3_Inflammasome->Casp1 Pro_IL1B pro-IL-1β Casp1->Pro_IL1B cleavage Pro_GSDMD Gasdermin D (GSDMD) Casp1->Pro_GSDMD cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B GSDMD_N GSDMD-N Fragment Pro_GSDMD->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis (Cell Lysis) Pore->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

Successful induction of pyroptosis requires careful attention to cell type, priming conditions, and this compound concentration. Below are protocols for commonly used macrophage models.

Protocol 1: Pyroptosis Induction in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of pyroptosis in primary murine BMDMs.[4]

Materials:

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • LPS (from E. coli O111:B4)

  • This compound Sodium Salt

  • 96-well or 24-well tissue culture plates

  • LDH Cytotoxicity Assay Kit

Procedure:

  • Cell Seeding: Plate differentiated BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well or a 24-well plate at 2 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Priming: Replace the medium with fresh DMEM containing 100 ng/mL LPS. Incubate for 3-4 hours at 37°C and 5% CO2.[1][4]

  • Induction: Add this compound to the experimental wells to a final concentration of 5-10 µM.[1][4] For a 96-well plate, a common method is to add an equal volume of medium containing double the final concentration of this compound.[4]

  • Incubation: Incubate for 1-2 hours at 37°C and 5% CO2.[1][4]

  • Assessment:

    • LDH Release: To measure cell lysis, centrifuge the plate at 500 x g for 5 minutes.[4] Carefully collect the supernatant and measure LDH release according to the manufacturer's instructions.

    • Western Blot: To analyze protein cleavage, lyse the remaining cells and collect the supernatant for analysis of cleaved caspase-1 and GSDMD.

Protocol 2: Pyroptosis Induction in THP-1 Human Monocytic Cell Line

This protocol details the induction of pyroptosis in PMA-differentiated THP-1 macrophages.

Materials:

  • RPMI-1640 (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA)

  • LPS

  • This compound

  • Propidium Iodide (PI) Staining Solution

Procedure:

  • Differentiation: Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL. Differentiate the cells into macrophages by treating with 50-100 ng/mL PMA for 24-48 hours. After differentiation, replace the medium with fresh RPMI-1640 and rest the cells for 24 hours.

  • Priming: Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.[5]

  • Induction: Treat the cells with 10 µM this compound for 1 hour.[5][6]

  • Assessment:

    • PI Staining: To visualize pyroptotic cells, stain with Propidium Iodide (1 µg/mL) and a nuclear counterstain like Hoechst 33342 for 15-30 minutes.[1] Image using a fluorescence microscope. PI-positive cells represent cells that have lost membrane integrity.

    • LDH Release: Collect supernatant to perform an LDH cytotoxicity assay as described in Protocol 1.

Experimental_Workflow cluster_analysis Analysis start Seed Macrophages (BMDM or THP-1) differentiate Differentiate (THP-1 with PMA) prime Prime with LPS (3-4 hours) start->prime differentiate->prime induce Induce with this compound (30 min - 2 hours) prime->induce supernatant Collect Supernatant induce->supernatant cells Process Cells induce->cells ldh LDH Assay (Cell Lysis) supernatant->ldh elisa ELISA (IL-1β Release) supernatant->elisa wb Western Blot (Caspase-1, GSDMD) cells->wb microscopy Microscopy (PI Staining) cells->microscopy

References

Optimal Working Concentration of Nigericin for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Nigericin in various cell culture applications. This compound, a microbial toxin from Streptomyces hygroscopicus, is a potent ionophore with a high affinity for potassium ions. Its ability to disrupt the cellular ionic equilibrium by facilitating a K+/H+ exchange across biological membranes makes it a valuable tool for studying a range of cellular processes, most notably the activation of the NLRP3 and NLRP1 inflammasomes.

Mechanism of Action

This compound acts as a potassium ionophore, effectively depleting intracellular potassium levels.[1][2][3] This rapid efflux of potassium is a critical trigger for the activation of the NLRP3 inflammasome complex, a key component of the innate immune system.[2][4] Upon activation, the NLRP3 inflammasome recruits the adaptor protein ASC, leading to the activation of caspase-1.[5] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D.[1][2] Recent studies have also shown that this compound can activate the NLRP1 inflammasome in human keratinocytes through a similar mechanism of potassium efflux-driven ribosome stalling.[1][6][7]

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired biological outcome. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: this compound Concentrations for Inflammasome Activation
Cell TypeApplicationConcentration RangeIncubation TimeNotes
THP-1 (human monocytic cell line)NLRP3 Inflammasome Activation (IL-1β secretion)5 - 20 µM30 min - overnightOften requires a priming step with LPS (e.g., 1 µg/mL for 3 hours).[5][6][8]
Bone Marrow-Derived Macrophages (BMDMs)NLRP3 Inflammasome Activation (IL-1β secretion)5 - 20 µM45 min - 2 hoursPriming with LPS (e.g., 50 ng/mL for 4 hours) is typical.[9][10]
Human Primary KeratinocytesNLRP1 Inflammasome Activation (Pyroptosis, IL-1β secretion)1 - 5 µM3 - 18 hoursThis effect is rapid and can be detected within 3 hours.[6][7]
U937 (human monocytic cell line)NLRP3 Inflammasome Activation (IL-1β secretion)5 µg/mLOvernightRequires PMA differentiation and LPS priming.[6]
A549 (human lung carcinoma) - NLRP1 reconstitutedNLRP1 Inflammasome Activation (ASC speck formation)0.1 - 10 µg/mL3 hoursUsed in a reporter cell line overexpressing ASC-GFP and NLRP1.[6]
Table 2: Cytotoxic and Anti-cancer Concentrations of this compound
Cell TypeAssayIC50 / Effective ConcentrationIncubation Time
H460 (human non-small cell lung cancer)Cell Viability (MTT assay)Concentration-dependent decrease (0-50 µM)72 hours[11][12]
H460 (human non-small cell lung cancer)Colony Formation Assay~70% inhibition at 0.1 µM; complete prevention at 1 µM72 hours[11]
MOLM13 (human acute myeloid leukemia)CytotoxicityIC50: 57.02 nM (sensitive), 35.29 nM (resistant)Not Specified[11]
HL60 (human promyelocytic leukemia)CytotoxicityIC50: 20.49 nM (sensitive), 1.197 nM (cytarabine-resistant)Not Specified[11]
SW620 (human colorectal adenocarcinoma)Cell ProliferationConcentration-dependent (0.25 - 20 µmol/L)8, 24, or 48 hours[13]
KM12 (human colorectal adenocarcinoma)Cell ProliferationConcentration-dependent (0.25 - 20 µmol/L)8, 24, or 48 hours[13]
MDA-MB-231 (human breast adenocarcinoma)Cell Viability (MTS assay)IC50: 2.881 µM24 hours[14]
4T1 (mouse mammary carcinoma)Cell Viability (MTS assay)IC50: 2.505 µM24 hours[14]
Human KeratocytesCell Viability (XTT assay)Dose-dependent decrease (up to 30 µM)24 hours[15]

Mandatory Visualizations

Signaling Pathway Diagram

Nigericin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Nigericin_ext This compound K_channel K+ Channel (Efflux) Nigericin_ext->K_channel Induces K+ Efflux Membrane K_ion Low Intracellular K+ K_channel->K_ion NLRP3 NLRP3 K_ion->NLRP3 Activation Signal ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment & Activation Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage IL1B Mature IL-1β (Secreted) Pro_IL1B->IL1B GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells (e.g., Macrophages, Keratinocytes) Priming 2. Prime Cells (Optional) (e.g., LPS for Macrophages) Cell_Culture->Priming Nigericin_Treatment 3. Treat with this compound (Dose-response curve) Priming->Nigericin_Treatment Supernatant_Collection 4. Collect Supernatant Nigericin_Treatment->Supernatant_Collection Cell_Lysis 5. Lyse Cells Nigericin_Treatment->Cell_Lysis Microscopy 6d. Microscopy (ASC Specks, Cell Death) Nigericin_Treatment->Microscopy In-situ analysis ELISA 6a. ELISA (IL-1β, IL-18) Supernatant_Collection->ELISA LDH_Assay 6b. LDH Assay (Pyroptosis/Cytotoxicity) Supernatant_Collection->LDH_Assay Western_Blot 6c. Western Blot (Caspase-1, GSDMD, IL-1β) Cell_Lysis->Western_Blot

Caption: General experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages (THP-1 or BMDMs)

This protocol details the procedure for activating the NLRP3 inflammasome in macrophages using a two-signal model.

Materials:

  • THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound sodium salt[2]

  • Phorbol 12-myristate 13-acetate (PMA) (for THP-1 differentiation)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • ELISA kit for human or mouse IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding:

    • For THP-1 cells: Seed at a density of 0.5 x 10^6 cells/well in a 24-well plate. Differentiate cells with PMA (e.g., 50-200 ng/mL) for 24-48 hours. Remove the PMA-containing medium and allow cells to rest in fresh medium for 24 hours.

    • For BMDMs: Seed at a density of 0.5 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prime the macrophages with LPS (e.g., 1 µg/mL for THP-1, 50 ng/mL for BMDMs) for 3-4 hours at 37°C in a CO2 incubator.[6][8][9] This step upregulates the expression of pro-IL-1β and NLRP3.

  • This compound Treatment (Signal 2):

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.[16] Note: this compound may precipitate in aqueous solutions; brief warming and vortexing of the stock solution may be necessary before dilution in culture medium.[17]

    • Dilute this compound in pre-warmed culture medium to the desired final concentrations (e.g., a range of 1 µM to 20 µM).

    • Gently remove the LPS-containing medium, wash the cells once with warm PBS, and add the medium containing the different concentrations of this compound.

    • Incubate for 45 minutes to 2 hours at 37°C.[9][10]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any detached cells and debris.[16]

  • Data Analysis:

    • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[16]

    • Measure the amount of LDH released into the supernatants using a cytotoxicity assay kit to assess pyroptosis.[16]

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H460, SW620)

  • Complete cell culture medium

  • This compound sodium salt

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT assay kit

Procedure:

  • Cell Seeding:

    • Harvest cells and plate them in a 96-well plate at a density of 3,500 - 5,000 cells/well in 100 µL of culture medium.[13]

    • Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested range is from nanomolar to low micromolar (e.g., 0.25 µM to 20 µM).[13]

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[12][13]

  • Cell Viability Measurement:

    • Add 10-20 µL of CCK-8 or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting and Considerations

  • Solubility: this compound is soluble in ethanol and DMSO.[2][9] It may precipitate when diluted in aqueous media. Ensure the stock solution is fully dissolved before adding it to the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[18]

  • Cell Health: Ensure cells are healthy and in the exponential growth phase before starting any experiment. Stressed or overly confluent cells may respond differently to this compound.

  • Dose-Response: The optimal concentration of this compound is highly cell-type specific. Always perform a dose-response curve to determine the optimal concentration for your experimental setup.

  • Cytotoxicity: At higher concentrations or with longer incubation times, this compound can be cytotoxic to most cell types.[6] It is important to distinguish between specific effects (like inflammasome activation) and general cytotoxicity. Running a parallel cytotoxicity assay (e.g., LDH release) is recommended.[18]

References

Application Notes and Protocols: Preparation of Nigericin Sodium Salt Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of Nigericin sodium salt, a widely used potassium ionophore in cellular research.

Chemical and Physical Properties

This compound sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus. It functions as a K⁺/H⁺ antiporter, disrupting mitochondrial membrane potential and is a potent activator of the NLRP3 inflammasome.[1][2][3][4] Accurate preparation of stock solutions is critical for experimental reproducibility.

Data Presentation: Properties and Solubility of this compound Sodium Salt

The following table summarizes the key quantitative data for this compound sodium salt.

PropertyValueReferences
Molecular Formula C₄₀H₆₇NaO₁₁[1]
Molecular Weight ~746.94 g/mol [1][5]
Appearance White to off-white crystalline solid/powder
Solubility in Ethanol Up to 120 mg/mL (~160 mM)[6][7]
Solubility in DMSO Up to 100 mg/mL (~133 mM)[1][8]
Solubility in Methanol Up to 22.72 mg/mL (~30 mM)[7]
Solubility in Water Insoluble or sparingly soluble[9]
Storage (Powder) -20°C, desiccated, protected from light[8]
Storage (Stock Solution) -20°C for 1-2 months; -80°C for up to 1 year[1][8]

Note: Solubility can vary between batches. It is recommended to consult the manufacturer's certificate of analysis.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound sodium salt in DMSO, a commonly used concentration for cellular assays.

Materials:

  • This compound sodium salt (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound sodium salt to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound sodium salt powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 7.47 mg.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 746.94 g/mol x 1000 = 7.47 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock from 5 mg of powder, add 669 µL of DMSO.[1]

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary, but avoid excessive heat.[3][10]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term use (up to 2 months) or at -80°C for long-term storage (up to 1 year).[1][8] When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer.

Safety Precautions:

  • This compound sodium salt is toxic if swallowed and may cause skin and eye irritation.[5]

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for complete hazard information.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical steps for preparing the this compound sodium salt stock solution.

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate this compound to Room Temperature B Weigh Powder (e.g., 7.47 mg) A->B 15-20 min C Add Solvent (e.g., 1 mL DMSO) B->C Calculate Volume D Vortex to Dissolve (Optional: Warm/Sonicate) C->D E Aliquot into Single-Use Vials D->E Ensure Homogeneity F Store at -20°C or -80°C E->F G Thaw & Dilute to Working Concentration F->G For Experiment

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Context: NLRP3 Inflammasome Activation

This compound is a classical activator of the NLRP3 inflammasome. It creates a potassium efflux, which is a key triggering signal for the assembly of the inflammasome complex, leading to caspase-1 activation and the processing of pro-inflammatory cytokines.[4][11][7]

G cluster_cell Cell This compound This compound K_efflux K+ Efflux This compound->K_efflux induces Membrane Cell Membrane NLRP3 NLRP3 Inflammasome Assembly K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

References

Application Notes and Protocols for Utilizing Nigericin in NLRP3 Inflammasome Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and cellular stress. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2). Nigericin, a microbial toxin from Streptomyces hygroscopicus, is a widely used and potent activator of the NLRP3 inflammasome, functioning as the second signal. These application notes provide a detailed overview and protocols for the use of this compound in NLRP3 inflammasome activation assays.

This compound acts as a potassium (K+) ionophore, facilitating an efflux of K+ ions from the intracellular environment. This decrease in intracellular K+ concentration is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The assembled inflammasome leads to the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and can also induce a form of inflammatory cell death known as pyroptosis.

Signaling Pathway of NLRP3 Inflammasome Activation by this compound

The activation of the NLRP3 inflammasome by this compound follows a well-defined signaling cascade, initiated by a priming step to upregulate necessary components, followed by the activation step triggered by this compound-induced potassium efflux.

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Translation ↑ pro-IL-1β & NLRP3 Protein Transcription->Translation NLRP3_inactive NLRP3 (inactive) pro_IL1b pro-IL-1β pro_IL18 pro-IL-18 This compound This compound K_efflux K+ Efflux This compound->K_efflux K_efflux->NLRP3_inactive triggers NLRP3_active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits ASC_speck ASC Speck Formation ASC->ASC_speck pro_Casp1 pro-Caspase-1 ASC_speck->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 autocleavage Casp1->pro_IL1b cleaves Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β (Secreted) pro_IL1b->IL1b IL18 Mature IL-18 (Secreted) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway initiated by LPS priming and subsequent activation by this compound.

Data Presentation: Quantitative Parameters for this compound-Induced NLRP3 Activation

The following tables summarize typical experimental parameters and expected outcomes for NLRP3 inflammasome activation assays using this compound. These values are compiled from various literature sources and may require optimization depending on the specific cell type and experimental conditions.

Table 1: Recommended Reagent Concentrations and Incubation Times

ReagentCell TypePriming Concentration (Signal 1)Priming TimeActivation Concentration (Signal 2)Activation Time
LPSTHP-1 monocytes100 ng/mL - 1 µg/mL3 - 4 hoursN/AN/A
LPSBone Marrow-Derived Macrophages (BMDMs)500 ng/mL - 1 µg/mL3 - 5 hoursN/AN/A
This compoundTHP-1 monocytes (LPS-primed)N/AN/A5 - 20 µM30 - 90 minutes
This compoundBMDMs (LPS-primed)N/AN/A5 - 20 µM45 - 60 minutes
This compoundHuman Primary Monocytes (LPS-primed)N/AN/A10 µM45 minutes

Table 2: Expected Quantitative Outcomes of NLRP3 Inflammasome Activation

AssayCell TypeTreatmentExpected OutcomeReference Notes
IL-1β Secretion (ELISA)LPS-primed THP-110 µM this compound (2h)Significant increase in secreted IL-1βDose-dependent increase observed with higher this compound concentrations.[1]
IL-1β Secretion (ELISA)LPS-primed BMDMs20 µM this compound (~45 min)Robust increase in secreted IL-1βTime-dependent increase observed.[2]
Caspase-1 Activity (Luminometry)PMA-differentiated THP-120 µM this compound (2h)Significant increase in luminescenceDose-dependent increase in caspase-1 activity.[3]
ASC Speck Formation (Flow Cytometry)LPS-primed THP-13.5 µM this compound (1h)Increase in ASC speck-positive cells (e.g., from ~5% to ~15%)A key visual marker of inflammasome assembly.[4]
Cell Death (LDH Assay)LPS-primed Primary Monocytes10 µM this compound (45 min)Increased LDH release, indicative of pyroptosisCorrelates with IL-1β and IL-18 release.[5]
EC50 of this compoundPrimary KeratinocytesDose-response~1.38 µM for IL-1β secretionDemonstrates the potency of this compound.[6]

Experimental Protocols

The following are detailed protocols for common assays used to measure this compound-induced NLRP3 inflammasome activation.

Experimental Workflow

Experimental_Workflow cluster_assays 5. Downstream Assays start Start cell_culture 1. Cell Culture (e.g., THP-1, BMDMs) start->cell_culture priming 2. Priming (Signal 1) (e.g., LPS for 3-4h) cell_culture->priming activation 3. Activation (Signal 2) (this compound for 30-90 min) priming->activation collection 4. Sample Collection (Supernatant & Cell Lysate) activation->collection elisa IL-1β/IL-18 ELISA collection->elisa caspase_assay Caspase-1 Activity Assay collection->caspase_assay western_blot Western Blot (Caspase-1, IL-1β) collection->western_blot asc_speck ASC Speck Visualization (Microscopy/Flow Cytometry) collection->asc_speck ldh_assay LDH Assay (Pyroptosis) collection->ldh_assay analysis 6. Data Analysis elisa->analysis caspase_assay->analysis western_blot->analysis asc_speck->analysis ldh_assay->analysis end End analysis->end

Caption: A typical experimental workflow for studying NLRP3 inflammasome activation using this compound.

Protocol 1: IL-1β Secretion Assay using ELISA

This protocol details the measurement of secreted IL-1β from cell culture supernatants, a primary readout for NLRP3 inflammasome activation.

Materials:

  • Immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 cells

  • Complete DMEM or RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plates

  • Commercial IL-1β ELISA kit

Procedure:

  • Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.

  • Priming (Signal 1): Prime the cells by replacing the medium with fresh medium containing LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C and 5% CO2. Include an unstimulated control group without LPS.

  • Activation (Signal 2): After priming, add this compound to the wells at the desired final concentration (e.g., 10 µM). Include a control group with LPS priming but without this compound. Incubate for 1 hour at 37°C and 5% CO2.[7]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

Protocol 2: Caspase-1 Activity Assay

This protocol measures the enzymatic activity of cleaved caspase-1, a direct indicator of inflammasome activation.

Materials:

  • PMA-differentiated THP-1 cells

  • LPS

  • This compound

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)

Procedure:

  • Cell Culture and Priming: Seed and prime THP-1 cells with LPS as described in Protocol 1.

  • Activation: Treat the primed cells with a titration of this compound (e.g., 0-20 µM) for 2 hours.[3]

  • Assay: Add the caspase-1 reagent from the kit to the wells.

  • Measurement: Incubate as per the manufacturer's instructions and measure the luminescence, which is proportional to caspase-1 activity.

Protocol 3: ASC Speck Visualization by Immunofluorescence

This protocol allows for the direct visualization of ASC speck formation, a hallmark of inflammasome assembly.

Materials:

  • THP-1 cells or BMDMs

  • LPS

  • This compound

  • Glass coverslips or imaging plates

  • Fixation and permeabilization buffers

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on coverslips or in an imaging plate and allow them to adhere.

  • Priming and Activation: Prime the cells with LPS (e.g., 5 µg/mL for 3 hours) followed by this compound treatment (e.g., 10 µM for 45-90 minutes).[8][9]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips or image the plate using a fluorescence microscope. Count the percentage of cells containing a distinct, bright ASC speck.

Conclusion

This compound is a robust and reliable tool for inducing NLRP3 inflammasome activation in a variety of cell types. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the NLRP3 inflammasome and for screening potential therapeutic inhibitors. It is important to note that optimal conditions, including reagent concentrations and incubation times, may need to be determined empirically for each specific experimental system.

References

Application of Nigericin in Cancer Stem Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nigericin (B1684572) in Cancer Stem Cell (CSC) Research

This compound, a polyether ionophore antibiotic derived from Streptomyces hygroscopicus, has emerged as a promising agent in cancer research, particularly for its ability to selectively target cancer stem cells (CSCs). CSCs, a subpopulation of cells within a tumor, are believed to be responsible for tumor initiation, metastasis, recurrence, and resistance to conventional therapies.

Studies have demonstrated that this compound can selectively eliminate CSCs in various cancers, including nasopharyngeal, breast, lung, and colorectal cancers.[1][2] It not only induces cell death in CSCs but also sensitizes them to traditional chemotherapeutic agents like cisplatin.[3] Furthermore, this compound has been shown to inhibit key functional properties of CSCs, such as migration and invasion.[3][4]

Mechanism of Action of this compound on Cancer Stem Cells

This compound exerts its anti-CSC effects through a multi-faceted mechanism of action that disrupts fundamental cellular processes essential for CSC survival and self-renewal.

2.1. Ionophore Activity and Intracellular pH Disruption

As a potassium-hydrogen ionophore, this compound facilitates an electroneutral exchange of K+ for H+ across cellular membranes. This leads to a significant efflux of intracellular potassium and an influx of protons, resulting in the acidification of the cytoplasm and a decrease in intracellular pH (pHi).[5][6] This disruption of ion homeostasis and intracellular acidosis is a key trigger for subsequent downstream events leading to cell death.

2.2. Induction of Apoptosis and Pyroptosis

This compound is a potent inducer of programmed cell death in cancer cells, including CSCs. It triggers both apoptosis and pyroptosis, a highly inflammatory form of programmed cell death.[1][2][7] This is initiated by this compound's effect on mitochondria, leading to mitochondrial dysfunction, the production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[1][2]

  • Apoptosis: this compound treatment leads to the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), hallmarks of the apoptotic cascade.[2]

  • Pyroptosis: this compound can activate the NLRP3 inflammasome, leading to the cleavage of caspase-1 and gasdermin D (GSDMD). Cleaved GSDMD forms pores in the cell membrane, leading to cell swelling and lysis.[1][2]

2.3. Inhibition of Key CSC Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are essential for the maintenance and self-renewal of CSCs.

  • Wnt/β-catenin Pathway: A recurring mechanism of this compound's anti-CSC activity is the inhibition of the Wnt/β-catenin signaling pathway.[5][6][8][9] It can downregulate the expression of key components of this pathway, such as LRP6, Wnt5a/b, and β-catenin itself.[9]

  • Bmi-1 Downregulation: In nasopharyngeal carcinoma, this compound's inhibitory effect on CSCs has been linked to the downregulation of the polycomb group protein Bmi-1, a crucial regulator of stem cell self-renewal.[3][4]

  • Other Pathways: Research also suggests that this compound may impact other CSC-relevant pathways such as Notch and Hedgehog signaling, which are known to be critical for maintaining "stemness".

Below is a diagram illustrating the general experimental workflow for investigating the effects of this compound on cancer stem cells.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation culture Cancer Cell Culture (Adherent & Sphere-forming conditions) treatment This compound Treatment (Dose-response & Time-course) culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis sphere Sphere Formation Assay treatment->sphere flow Flow Cytometry (CSC Marker Analysis) treatment->flow migration Migration/Invasion Assay (Transwell Assay) treatment->migration western Western Blot (Signaling Pathway Analysis) treatment->western quantification Quantitative Analysis (IC50, % Apoptosis, Sphere #) viability->quantification apoptosis->quantification sphere->quantification flow->quantification migration->quantification mechanism Mechanistic Insights western->mechanism xenograft Tumor Xenograft Model in_vivo_treatment This compound Administration xenograft->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth ex_vivo Ex Vivo Analysis (Immunohistochemistry, etc.) tumor_growth->ex_vivo tumor_growth->quantification ex_vivo->mechanism

Caption: Experimental workflow for studying this compound's effects on CSCs.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on various cancer cell lines and cancer stem cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Reference
SW620Colorectal CancerVaries with time8, 24, 48[8]
KM12Colorectal CancerVaries with time8, 24, 48[8]
MDA-MB-231Triple-Negative Breast Cancer2.881Not specified[2]
4T1Triple-Negative Breast Cancer2.505Not specified[2]
PANC-1Pancreatic CancerVaries with time4, 8, 16, 32, 48[10]
PL-45Pancreatic CancerVaries with time4, 8, 16, 32, 48[10]

Table 2: Effects of this compound on Cancer Stem Cell Properties

Cancer TypeCSC MarkerEffect of this compoundReference
Nasopharyngeal CarcinomaNot specifiedSelectively targets and kills CSCs[3][4]
Colorectal CancerCD133+Specifically targets the CD133+ cell subpopulation[11]
Lung CancerTumorspheresPotently inhibits the viability of lung tumorspheres[9]

Detailed Experimental Protocols

4.1. General Reagents and Cell Culture

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired working concentration immediately before use.

  • Cell Lines: Obtain cancer cell lines from a reputable source (e.g., ATCC). Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.

4.2. Sphere Formation Assay

This assay assesses the self-renewal capacity of CSCs.

  • Materials:

    • Serum-free DMEM/F12 medium

    • B-27 supplement (50X)

    • Human epidermal growth factor (hEGF) (20 ng/mL final concentration)

    • Basic fibroblast growth factor (bFGF) (10 ng/mL final concentration)

    • Ultra-low attachment plates (e.g., Corning Costar)

  • Protocol:

    • Prepare a single-cell suspension from an adherent cell culture by trypsinization.

    • Count viable cells using a hemocytometer or automated cell counter.

    • Resuspend cells in the complete sphere formation medium (DMEM/F12 + B-27 + hEGF + bFGF) at a low density (e.g., 500-2000 cells/mL, optimize for each cell line).[12][13]

    • Plate the cell suspension into the wells of an ultra-low attachment plate.[12][13]

    • Add different concentrations of this compound to the experimental wells.

    • Incubate for 7-14 days, replenishing with fresh medium and this compound every 3-4 days.

    • Count the number of spheres (typically >50 µm in diameter) per well under a microscope.

    • Calculate the sphere formation efficiency (SFE %): (Number of spheres formed / Number of cells seeded) x 100.[13]

4.3. Flow Cytometry for CSC Marker Analysis

This protocol is for the identification and quantification of CSC populations based on cell surface marker expression (e.g., CD44+/CD24- for breast cancer, CD133+ for colorectal cancer).

  • Materials:

    • Phosphate-buffered saline (PBS)

    • FACS buffer (PBS with 1-2% FBS or BSA)

    • Fluorochrome-conjugated antibodies against CSC markers (e.g., FITC-CD44, PE-CD24, APC-CD133) and corresponding isotype controls.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest 1-5 x 10^5 cells and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of cold FACS buffer.

    • Add the appropriate antibodies and isotype controls at the manufacturer's recommended concentration.

    • Incubate for 30-60 minutes on ice in the dark.

    • Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer. Gate on the live cell population and then quantify the percentage of cells expressing the CSC markers.[14]

4.4. Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PE Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Collect both floating and adherent cells. Centrifuge at 300-400 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[3]

    • Add 5 µL of Annexin V-fluorochrome conjugate and 5-10 µL of PI solution.[3]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze immediately by flow cytometry.

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

4.5. Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization solution

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for 24-72 hours.

    • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][15]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[16]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at 570-590 nm using a microplate reader.[5]

4.6. Western Blot Analysis

This technique is used to detect changes in protein levels within specific signaling pathways.

  • Protocol:

    • Protein Extraction: After this compound treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[17][18]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Bmi-1, cleaved caspase-3) overnight at 4°C.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.7. Transwell Migration and Invasion Assay

These assays measure the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

  • Protocol:

    • Seed cells in the upper chamber of a Transwell insert in serum-free medium. For invasion assays, the insert is pre-coated with Matrigel.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have moved to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

    • Count the stained cells in several random fields under a microscope to quantify migration or invasion.[19][20]

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound in cancer stem cells.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

G cluster_pyroptosis Pyroptosis cluster_apoptosis Apoptosis This compound This compound K_efflux K+ Efflux This compound->K_efflux Mito_dys Mitochondrial Dysfunction K_efflux->Mito_dys ROS ROS Production Mito_dys->ROS NLRP3 NLRP3 Inflammasome Activation Mito_dys->NLRP3 Casp3 Caspase-3 Activation Mito_dys->Casp3 ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pore Pore Formation & Cell Lysis GSDMD->Pore PARP PARP Cleavage Casp3->PARP Apoptotic_body Apoptotic Body Formation PARP->Apoptotic_body

Caption: this compound induces both apoptosis and pyroptosis in CSCs.

G cluster_pathways CSC Self-Renewal Pathways This compound This compound Wnt Wnt/β-catenin This compound->Wnt inhibition Notch Notch This compound->Notch potential inhibition Hedgehog Hedgehog This compound->Hedgehog potential inhibition Bmi1 Bmi-1 This compound->Bmi1 inhibition Inhibition Inhibition of CSC Properties This compound->Inhibition CSC Cancer Stem Cell (Self-renewal, Proliferation, Drug Resistance) Wnt->CSC Notch->CSC Hedgehog->CSC Bmi1->CSC

Caption: this compound targets multiple CSC self-renewal pathways.

References

Measuring Nigericin-Induced IL-1β Secretion: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly regulated process, primarily controlled by multi-protein complexes known as inflammasomes. The NLRP3 inflammasome is a key player in this pathway and can be activated by a variety of stimuli, including the microbial toxin Nigericin. This compound, a potassium ionophore derived from Streptomyces hygroscopicus, induces a net decrease in intracellular potassium levels, a critical trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation.[1] Activated caspase-1 then cleaves pro-IL-1β into its mature, secretable form.

This application note provides a detailed protocol for inducing and measuring IL-1β secretion in response to this compound treatment in cultured immune cells. This method is a cornerstone for studying NLRP3 inflammasome activation and for screening potential therapeutic inhibitors.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome, leading to IL-1β secretion, is a two-step process. The first signal, "priming," is typically provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[2][3] The second signal, "activation," is triggered by stimuli such as this compound, which causes potassium efflux from the cell.[2][4] This leads to the assembly of the NLRP3 inflammasome complex, composed of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[2] This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β into its active, mature form for secretion.[2][5]

NLRP3_Pathway This compound-Induced NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Cytokine Processing & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) K_efflux->NLRP3_Inflammasome pro_caspase1 pro-caspase-1 NLRP3_Inflammasome->pro_caspase1 recruits caspase1 Active caspase-1 pro_caspase1->caspase1 auto-cleavage pro_IL1B pro-IL-1β caspase1->pro_IL1B cleaves IL1B Mature IL-1β pro_IL1B->IL1B Secretion Secretion IL1B->Secretion

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental Workflow

The general workflow for measuring this compound-induced IL-1β secretion involves several key steps: cell culture and differentiation, priming with an agent like LPS, stimulation with this compound, collection of the cell culture supernatant, and finally, quantification of secreted IL-1β using an appropriate immunoassay.

Experimental_Workflow Experimental Workflow for IL-1β Secretion Measurement start Start cell_culture Cell Culture (e.g., THP-1, BMDMs) start->cell_culture priming Priming (e.g., LPS) cell_culture->priming stimulation Stimulation (this compound) priming->stimulation collection Supernatant Collection stimulation->collection quantification IL-1β Quantification (e.g., ELISA) collection->quantification analysis Data Analysis quantification->analysis end End analysis->end

Caption: Experimental workflow for measuring IL-1β secretion.

Data Presentation

The following table summarizes typical experimental conditions for inducing IL-1β secretion with this compound in commonly used cell types. Note that optimal conditions may vary depending on the specific cell line, passage number, and experimental setup.

Cell TypePriming Agent (Concentration)Priming TimeThis compound ConcentrationStimulation TimeReference
Human THP-1 cells LPS (1 µg/mL)3-4 hours10 µM45-60 minutes[6][7][8]
PMA (200 ng/mL)Overnight5 µg/mLOvernight[9]
Murine BMDMs LPS (1 µg/mL)3-4 hours10 µM1-2 hours[5]
Human PBMCs LPS (1 µg/mL)3-4 hours10 µM1-2 hours[5]
J77 Macrophages None (serum-free media)-20 µM30 minutes[10][11]

Experimental Protocols

Protocol 1: IL-1β Secretion in Human THP-1 Monocytes

This protocol details the induction and measurement of IL-1β secretion from the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For differentiation into macrophage-like cells, seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with PMA (e.g., 20-100 ng/mL) for 48-72 hours.[1] After differentiation, replace the PMA-containing medium with fresh, complete medium and allow cells to rest for 24 hours.

  • Priming (Signal 1):

    • Carefully remove the culture medium.

    • Add 100 µL of complete medium containing LPS (e.g., 1 µg/mL) to each well, except for the unstimulated control wells.[2][6]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[2][5]

  • Stimulation (Signal 2):

    • Prepare a working solution of this compound in serum-free medium (e.g., 10 µM).[2]

    • Add the this compound solution to the appropriate wells. For control wells, add vehicle control (e.g., DMSO in serum-free medium).

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.[5][6]

  • Supernatant Collection:

    • Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells and any debris.[2][5]

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • The supernatants can be used immediately for the IL-1β ELISA or stored at -80°C for later analysis.[2][5]

  • IL-1β Quantification:

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.[3][5]

Protocol 2: IL-1β Secretion in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for primary murine BMDMs.

Materials:

  • Murine bone marrow cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L929-conditioned medium or recombinant M-CSF

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Murine IL-1β ELISA kit

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium (or an appropriate concentration of M-CSF) for 6-7 days to differentiate them into macrophages.[5]

  • Cell Seeding:

    • On day 7, detach the differentiated BMDMs and seed them in a 24-well plate at a density of 0.5 x 10^6 cells per well.[5]

    • Allow the cells to adhere overnight.

  • Priming (Signal 1):

    • Replace the medium with fresh serum-free DMEM containing LPS (e.g., 1 µg/mL) for 3-4 hours.[5]

  • Stimulation (Signal 2):

    • Add this compound (e.g., 10 µM) to the wells and incubate for 1-2 hours at 37°C.[5]

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Collect the cell culture supernatants for analysis.

  • IL-1β Quantification:

    • Measure the levels of IL-1β in the supernatants using a murine-specific ELISA kit according to the manufacturer's protocol.

Concluding Remarks

The protocols described provide a robust framework for investigating this compound-induced IL-1β secretion, a key indicator of NLRP3 inflammasome activation. These methods are essential for basic research into innate immunity and for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the NLRP3 pathway. Careful optimization of cell handling, reagent concentrations, and incubation times will ensure reproducible and reliable results.

References

Application Notes & Protocols: Experimental Use of Nigericin in Neuroblastoma and Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nigericin is a potent antibiotic derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1][2] It disrupts cellular ionic equilibrium by facilitating an electroneutral exchange of K+ for H+ across biological membranes, leading to a decrease in intracellular K+ concentration and cytosolic acidification.[2][3] This disruption of ionic homeostasis triggers a variety of cellular stress responses. In the context of oncology, this compound has emerged as a promising experimental compound due to its ability to induce cell death in various cancer cell lines.[4][5] Glioblastoma (GBM) and neuroblastoma (NB) are aggressive cancers of the central and peripheral nervous systems, respectively, often characterized by resistance to conventional therapies.[6][7][8] Recent studies have investigated this compound's potential as an anti-cancer agent in these malignancies, primarily through its role as a potent activator of the NLRP3 inflammasome, a multiprotein complex that initiates inflammatory and cell death pathways.[4][9][10] These application notes provide a summary of the quantitative effects of this compound on neuroblastoma and glioblastoma cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound's primary anti-cancer mechanism in neuroblastoma and glioblastoma involves the activation of the NLRP3 inflammasome. As an ionophore, it directly causes an efflux of intracellular potassium (K+).[2][3] This drop in cytosolic K+ concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[2][4] Activation of this complex leads to the cleavage and activation of Caspase-1. Active Caspase-1 then cleaves its substrates, Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.[4][11] The N-terminal fragment of cleaved GSDMD forms pores in the plasma membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis, characterized by cell swelling and membrane rupture.[11][12][13] Concurrently, this compound-induced mitochondrial dysfunction and the release of reactive oxygen species (ROS) can also trigger the Caspase-3-mediated apoptotic pathway.[12][13][14]

Nigericin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_pyroptosis Pyroptosis cluster_inflammation Inflammation Nig This compound K_out K+ (out) Nig->K_out K+ Efflux H_in H+ (in) H_in->Nig H+ Influx K_low ↓ Intracellular [K+] NLRP3 NLRP3 Inflammasome Activation K_low->NLRP3 Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 GSDMD GSDMD → GSDMD-N Casp1->GSDMD IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 Pore Membrane Pore Formation GSDMD->Pore Death1 Lytic Cell Death Pore->Death1 Release Cytokine Release IL1b->Release IL18->Release

Caption: this compound induces K+ efflux, activating the NLRP3 inflammasome and downstream pathways.

Quantitative Data Summary

The following tables summarize the in vitro effects of this compound on the human neuroblastoma cell line SH-SY5Y and the human glioblastoma cell line U138MG. Data is compiled from studies using a 24-hour treatment period.[4]

Table 1: Effect of this compound (20 µM) on Cell Viability and Cytotoxicity

Cell LineCancer TypeParameterEffect of this compound (20 µM)
SH-SY5Y NeuroblastomaCell ViabilitySignificant Decrease
Cytotoxicity (LDH Release)Significant Increase
U138MG GlioblastomaCell ViabilitySignificant Decrease
Cytotoxicity (LDH Release)36.64% Increase[4]

Table 2: Effect of this compound (20 µM) on Apoptosis and Cell Death Markers

Cell LineCancer TypeParameterEffect of this compound (20 µM)
SH-SY5Y NeuroblastomaAnnexin V Positive CellsSignificant Increase[4]
Mitochondrial Membrane Potential (Δψm)Increased[4]
U138MG GlioblastomaAnnexin V Positive CellsSignificant Increase[4]
Mitochondrial Membrane Potential (Δψm)Increased[4]

Note: In some experimental models, this compound is used in combination with Lipopolysaccharide (LPS) to prime the NLRP3 inflammasome pathway. LPS stimulation followed by this compound treatment typically results in a more robust activation of the inflammasome and a greater reduction in cell viability compared to this compound alone.[4]

Experimental Protocols

A generalized workflow for assessing the impact of this compound on neuroblastoma and glioblastoma cells is presented below.

Experimental_Workflow cluster_treatment Treatment cluster_assays Endpoint Assays start Seed Cells (e.g., SH-SY5Y, U138MG) in 96-well or 6-well plates incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 lps Optional Priming: LPS (1 µg/ml) for 3h incubate1->lps nig Add this compound (e.g., 20 µM) incubate1->nig This compound alone lps->nig incubate2 Incubate for 24h nig->incubate2 ldh Cytotoxicity Assay (LDH) incubate2->ldh viability Viability Assay (e.g., MTS/CCK-8) incubate2->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate2->apoptosis analysis Data Acquisition & Analysis (Plate Reader / Flow Cytometer) ldh->analysis viability->analysis apoptosis->analysis

Caption: General workflow for in vitro testing of this compound on cancer cell lines.

Protocol 1: Cell Culture and Treatment

This protocol describes the basic steps for culturing SH-SY5Y and U138MG cells and treating them with this compound.

  • Cell Culture:

    • Culture SH-SY5Y (neuroblastoma) or U138MG (glioblastoma) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • For cytotoxicity and viability assays, seed 2 x 10^4 cells per well in a 96-well plate.[4]

    • For apoptosis assays (flow cytometry), seed 5 x 10^5 cells per well in a 6-well plate.

    • Allow cells to adhere by incubating overnight (37°C, 5% CO2).

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20 µM).[4]

  • Treatment:

    • Remove the old medium from the wells.

    • (Optional Priming) For enhanced NLRP3 activation, add medium containing Lipopolysaccharide (LPS) at 1 µg/mL and incubate for 3 hours.[4]

    • Remove the priming medium (if used) and add the medium containing the final concentration of this compound.

    • Include appropriate controls: untreated cells and vehicle control (medium with the same concentration of DMSO or ethanol (B145695) used for this compound dilution).

    • Incubate the plates for the desired time period (e.g., 24 hours).[4]

Protocol 2: Cytotoxicity (LDH Release) Assay

This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[4][11]

  • Reagent Preparation:

    • Use a commercial LDH Cytotoxicity Assay Kit and prepare reagents according to the manufacturer's instructions.

  • Sample Collection:

    • After the 24-hour treatment period, carefully collect 50 µL of culture medium from each well of the 96-well plate.[4] Transfer to a new 96-well plate.

  • Controls:

    • Maximum LDH Release: Add 10 µL of the kit's Lysis Solution to several untreated wells 45 minutes before collecting the medium. This serves as the 100% cytotoxicity control.[4]

    • Background Control: Use cell-free culture medium.

  • Assay Procedure:

    • Add 50 µL of the LDH reaction mixture to each 50 µL sample.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Treated LDH - Background) / (Maximum LDH - Background)]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting:

    • Following treatment in 6-well plates, collect the culture medium (which contains detached, dead cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Identify cell populations:

      • Viable: Annexin V-negative, PI-negative.

      • Early Apoptotic: Annexin V-positive, PI-negative.[11]

      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.[11]

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin is a potent antibiotic and ionophore derived from Streptomyces hygroscopicus. It functions as a K+/H+ antiporter, disrupting ionic homeostasis across cellular and mitochondrial membranes. This disruption leads to a cascade of cellular events, including the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful platform for the quantitative analysis of apoptosis at the single-cell level. This document outlines detailed protocols for inducing and analyzing apoptosis with this compound using flow cytometry, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.

Mechanism of Action of this compound-Induced Apoptosis

This compound's primary mechanism involves the exchange of potassium (K+) for protons (H+) across biological membranes, leading to a net efflux of intracellular K+. This ionic imbalance triggers several downstream events culminating in apoptosis:

  • Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential (Δψm) is a key event. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[1]

  • Reactive Oxygen Species (ROS) Accumulation: this compound treatment has been shown to induce the accumulation of ROS, which can cause oxidative stress and further damage to cellular components, including mitochondria, contributing to the apoptotic cascade.[2][3][4]

  • Caspase Activation: The released cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases, such as caspase-3.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4]

  • NLRP3 Inflammasome Activation: this compound is a well-established activator of the NLRP3 inflammasome, which can lead to pyroptosis, another form of programmed cell death.[5][6] However, in many cell types, it concurrently induces a caspase-3-dependent apoptosis.[2][4]

Data Presentation

The following table summarizes the quantitative effects of this compound on apoptosis in various cancer cell lines as determined by flow cytometry.

Cell LineCancer TypeThis compound ConcentrationIncubation Time (hours)% Apoptotic Cells (Early + Late)Reference
MOLM13 (sensitive) Acute Myeloid Leukemia0, 12.5, 25, 50 nM24Dose-dependent increase[3]
MOLM13 (Venetoclax-resistant) Acute Myeloid Leukemia0, 12.5, 25, 50 nM24Dose-dependent increase[3]
MDA-MB-231 Triple-Negative Breast Cancer2.881 µM (IC50)48Significant increase[4]
4T1 Triple-Negative Breast Cancer2.505 µM (IC50)48Significant increase[4]

Note: The percentage of apoptotic cells is typically determined by Annexin V and Propidium Iodide (PI) staining, where Annexin V+/PI- cells are considered early apoptotic and Annexin V+/PI+ cells are late apoptotic or necrotic.

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.

Materials:

  • Cell line of interest (e.g., MOLM13, MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution typically in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is crucial to include a vehicle control (medium with the same concentration of ethanol or DMSO used for the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: After incubation, harvest the cells for flow cytometry analysis as described in Protocol 2. For adherent cells, collect both the floating cells in the supernatant and the attached cells by gentle trypsinization.

Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)

This protocol details the staining procedure for identifying apoptotic cells using Annexin V-FITC and PI.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Carefully collect the culture medium (containing floating cells). Wash the adherent cells once with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tube to mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation setup.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Nigericin_Apoptosis_Pathway This compound This compound Membrane Cell Membrane This compound->Membrane Acts on K_efflux K+ Efflux Membrane->K_efflux Induces Mitochondrion Mitochondrion K_efflux->Mitochondrion Disrupts Δψm ROS ROS Accumulation Mitochondrion->ROS Leads to CytoC Cytochrome c Release Mitochondrion->CytoC Promotes ROS->Mitochondrion Further damages Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for Apoptosis Detection

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining Cell_Culture 1. Seed & Culture Cells Nigericin_Treatment 2. Treat with this compound (and Vehicle Control) Cell_Culture->Nigericin_Treatment Incubation 3. Incubate (e.g., 24-48h) Nigericin_Treatment->Incubation Harvesting 4. Harvest Cells Incubation->Harvesting Washing 5. Wash with PBS Harvesting->Washing Staining 6. Stain with Annexin V-FITC & PI Washing->Staining Incubation_Stain 7. Incubate (15 min, RT, dark) Staining->Incubation_Stain Analysis 8. Flow Cytometry Analysis Incubation_Stain->Analysis

Caption: Experimental workflow for flow cytometry analysis.

Logical Relationship of Experimental Groups

Experimental_Groups cluster_control Control Group cluster_treated Treated Group Experimental_Setup Experimental Setup Control This compound-Treated Untreated Untreated Cells Experimental_Setup:c->Untreated Nigericin_Low Low Concentration This compound Experimental_Setup:n->Nigericin_Low Vehicle Vehicle Control (e.g., DMSO) Nigericin_High High Concentration This compound

Caption: Logical structure of experimental and control groups.

References

Application Notes and Protocols: The Use of Nigericin in Studying Bacterial Biofilm Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has emerged as a potent agent against Gram-positive bacteria, including notorious biofilm-formers like Staphylococcus aureus. These application notes provide a comprehensive overview of the use of this compound as a tool to study and disrupt bacterial biofilms, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols.

Mechanism of Action

This compound's primary mode of action is the disruption of transmembrane ion gradients. As a K+/H+ antiporter, it facilitates the exchange of potassium ions for protons across the bacterial cell membrane. This activity leads to a cascade of detrimental effects within the bacterial cell, ultimately resulting in cell death and biofilm disruption.

The key mechanisms include:

  • Disruption of Membrane Potential and pH Gradient: By dissipating the potassium ion gradient, this compound disrupts the proton motive force, which is crucial for ATP synthesis and other essential cellular processes. The concurrent influx of protons leads to cytoplasmic acidification.

  • Inhibition of ATP Production: The collapse of the proton motive force directly inhibits ATP synthase, leading to a rapid depletion of intracellular ATP.[1]

  • Alteration of Membrane Permeability: The ionophore activity of this compound compromises the integrity of the cell membrane, leading to increased permeability and leakage of cellular components.[1]

  • Interaction with the GraSR Two-Component System: The GraSR two-component system in S. aureus is involved in sensing and responding to cell envelope stress, including the presence of cationic antimicrobial peptides. This system regulates genes that alter the cell surface charge, contributing to antimicrobial resistance.[2] Resistance to this compound has been linked to mutations in the GraSR system, suggesting that this compound's activity imposes a significant stress on the cell envelope that is, in part, mediated by this signaling pathway.[3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against Staphylococcus aureus biofilms and persister cells.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Staphylococcus aureus

StrainMIC (µg/mL)MBEC (µg/mL)Reference
S. aureus ATCC 259230.125>8 (Killing of established biofilm)[1]
S. aureus RN4500.125MBEC₆₀ = 0.0625[1]

Note: MBEC₆₀ is the concentration required to eradicate 60% of the biofilm.

Table 2: Efficacy of this compound against Staphylococcus aureus Persister Cells

StrainTreatmentTime to Eradication (hours)Reference
S. aureus ATCC 259238 x MIC of this compound144[1]
S. aureus (ciprofloxacin-induced persisters)16 x MIC of this compound< 120[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

nigericin_mechanism cluster_membrane Bacterial Cell Membrane This compound This compound k_out K+ Efflux This compound->k_out facilitates h_in H+ Influx This compound->h_in facilitates permeability Increased Membrane Permeability This compound->permeability pmf Disruption of Proton Motive Force k_out->pmf h_in->pmf acidification Cytoplasmic Acidification h_in->acidification atp ATP Synthase Inhibition pmf->atp atp_depletion ATP Depletion atp->atp_depletion death Cell Death atp_depletion->death acidification->death permeability->death

Caption: Mechanism of action of this compound on a bacterial cell.

grasr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GraS GraS (Sensor Kinase) GraR GraR (Response Regulator) GraS->GraR phosphorylates p_GraR P-GraR DNA DNA p_GraR->DNA binds to mprF mprF gene DNA->mprF upregulates dlt dlt operon DNA->dlt upregulates vraFG vraFG operon DNA->vraFG upregulates surface_charge Altered Cell Surface Charge mprF->surface_charge dlt->surface_charge vraFG->surface_charge biofilm Biofilm Formation & Resistance surface_charge->biofilm extracellular_stress Extracellular Stress (e.g., Cationic Peptides, This compound-induced stress) extracellular_stress->GraS activates

Caption: The GraSR two-component signaling pathway in S. aureus.

experimental_workflow cluster_analysis Biofilm Analysis start Start: Bacterial Culture (e.g., S. aureus) culture Overnight Culture (37°C, shaking) start->culture dilution Dilute Culture to Standard OD culture->dilution plate Inoculate 96-well Plate dilution->plate incubation Incubate to Form Biofilm (e.g., 24-48h, 37°C) plate->incubation treatment Treat with this compound (various concentrations) incubation->treatment wash Wash to Remove Planktonic Cells treatment->wash cv_stain Crystal Violet Staining (Biomass Quantification) wash->cv_stain viability_stain Live/Dead Staining (e.g., Resazurin (B115843) or Confocal Microscopy) wash->viability_stain read_cv Measure Absorbance (OD570) cv_stain->read_cv data_analysis Data Analysis & Comparison read_cv->data_analysis read_viability Measure Fluorescence/ Image Acquisition viability_stain->read_viability read_viability->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Staphylococcus aureus strain

  • Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • This compound stock solution (e.g., in ethanol (B145695) or DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL).

    • Further dilute the culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Biofilm Biomass Quantification using Crystal Violet Assay

This protocol quantifies the total biofilm biomass after treatment with this compound.

Materials:

  • Established S. aureus biofilms in a 96-well plate

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Grow S. aureus biofilms in a 96-well plate as described in Protocol 1, typically for 24 hours.

  • Treatment:

    • Gently remove the planktonic culture from each well.

    • Wash the wells twice with PBS to remove non-adherent cells.

    • Add fresh broth containing various concentrations of this compound to the wells.

    • Incubate for a specified period (e.g., 24 hours) at 37°C.

  • Staining:

    • Discard the medium and wash the wells twice with PBS.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the plate several times with water until the wash water is clear.

  • Solubilization:

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Biofilm Viability Assessment using Resazurin Assay

This protocol assesses the metabolic activity of viable cells within the biofilm after this compound treatment.

Materials:

  • Established and treated S. aureus biofilms in a 96-well plate

  • PBS

  • Resazurin sodium salt solution (e.g., 0.01% w/v in PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from Protocol 2.

  • Washing:

    • After treatment, discard the medium and wash the wells twice with sterile PBS.

  • Resazurin Addition:

    • Add 100 µL of the resazurin solution to each well.

  • Incubation:

    • Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized.

  • Quantification:

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance at 570 nm and 600 nm. The change in fluorescence or absorbance is proportional to the number of viable cells.

Protocol 4: Visualization of Biofilm Viability using Confocal Laser Scanning Microscopy (CLSM)

This protocol allows for the visualization of live and dead cells within the biofilm structure after this compound treatment.

Materials:

  • Biofilms grown on glass-bottom dishes or coverslips

  • PBS

  • Live/Dead BacLight Bacterial Viability Kit (or similar, containing SYTO 9 and propidium (B1200493) iodide)

  • Confocal microscope

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a multi-well plate) and treat with this compound as described previously.

  • Staining:

    • After treatment, gently wash the biofilms with PBS.

    • Prepare the staining solution according to the manufacturer's instructions (a mixture of SYTO 9 and propidium iodide). SYTO 9 stains all cells (live and dead) green, while propidium iodide only penetrates cells with compromised membranes, staining them red.

  • Incubation:

    • Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.

  • Imaging:

    • Gently wash the stained biofilms with PBS.

    • Mount the coverslip on a slide and visualize using a confocal microscope with appropriate laser excitation and emission filters for green and red fluorescence.

    • Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.

Conclusion

This compound is a valuable tool for studying the mechanisms of bacterial biofilm disruption. Its potent activity against Gram-positive bacteria, coupled with its well-characterized ionophore mechanism, provides a platform for investigating the intricacies of biofilm resistance and the signaling pathways that govern it. The protocols and data presented herein offer a foundational guide for researchers and drug developers to explore the potential of this compound and other ionophores in the ongoing battle against biofilm-associated infections.

References

Troubleshooting & Optimization

How to prevent Nigericin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nigericin in cell culture. Our aim is to help you overcome common challenges, such as precipitation, to ensure the success of your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture media is a common issue that can affect experimental outcomes. This guide provides a systematic approach to troubleshooting and preventing this problem.

Problem: Precipitate is observed in the cell culture medium after adding this compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility in Aqueous Solutions This compound is a lipophilic molecule with limited solubility in aqueous-based cell culture media. Direct addition of a highly concentrated stock can cause it to immediately precipitate.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). Serially dilute the stock solution in your cell culture medium to the final working concentration.
Incorrect Solvent for Stock Solution The choice and quality of the organic solvent can impact this compound's solubility.Use high-purity, anhydrous DMSO or ethanol (B145695) to prepare the stock solution. Ensure the solvent is not old or contaminated with water.
Low Temperature of Stock Solution If the stock solution is stored at low temperatures (-20°C), this compound may partially precipitate out of the solvent. Adding this cold solution to the media can exacerbate precipitation.Before use, briefly warm the stock solution to 37°C and vortex thoroughly to ensure all this compound is redissolved.[1]
High Final Concentration of Organic Solvent A high percentage of the organic solvent in the final culture volume can be toxic to cells and may also affect the solubility of media components, indirectly leading to precipitation.Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.5%).
Pre-dilution in Aqueous Buffers Pre-diluting the this compound stock in aqueous buffers like PBS or Opti-MEM before adding it to the final culture volume can cause precipitation due to the poor aqueous solubility of this compound.[1][2]Avoid pre-diluting the this compound stock in aqueous buffers. Add the stock solution directly to the final volume of the cell culture medium while gently mixing.
Interaction with Media Components Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. High concentrations of certain components might interact with this compound, reducing its solubility.If precipitation persists, consider using a serum-free medium for the duration of the this compound treatment, as serum proteins can sometimes contribute to precipitation issues. Test different media formulations if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound sodium salt?

A1: this compound sodium salt is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4][5] It is sparingly soluble in aqueous buffers.[2] For cell culture applications, preparing a concentrated stock solution in high-purity DMSO or ethanol is recommended.

Quantitative Solubility Data:

SolventMaximum Concentration
DMSO~50 mg/mL[3][4][5]
Ethanol~20 mg/mL[3][4][5]
DMSO:Ethanol (1:1)5 mg/mL
Ethanol:PBS (pH 7.2) (1:5)~0.15 mg/mL[2]

Q2: My this compound solution has precipitated in the culture medium. Will this affect my experiment?

A2: Yes, precipitation can significantly impact your experiment. The actual concentration of soluble, active this compound will be lower and unknown, leading to inconsistent and unreliable results. While some anecdotal reports suggest the experiment may still work[1], it is best practice to avoid precipitation to ensure reproducibility.

Q3: How should I prepare my this compound working solution to avoid precipitation?

A3: Following a proper dilution protocol is crucial. Below is a recommended experimental protocol for preparing a this compound working solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a this compound stock solution and diluting it to a final working concentration in cell culture medium to minimize precipitation.

Materials:

  • This compound sodium salt (lyophilized powder)

  • High-purity, anhydrous DMSO or ethanol

  • Sterile microcentrifuge tubes

  • Pre-warmed cell culture medium

Procedure:

  • Reconstitute Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Following the manufacturer's instructions, add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM). For a 10 mM stock, you would reconstitute 5 mg of powder (MW: 747 g/mol ) in 669 µl of DMSO.[3]

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C. Once in solution, it is recommended to use it within 2 months to prevent loss of potency.[3][5]

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution and warm it briefly to 37°C. Vortex to ensure it is fully dissolved.

    • Add the appropriate volume of the stock solution directly to the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 0.5-10 µM).

    • Immediately and gently mix the medium by swirling or pipetting up and down to ensure rapid and even dispersion of the this compound. Do not vortex the cell culture plate/flask.

Visualizations

Signaling Pathway: this compound-Induced NLRP3 Inflammasome Activation

This compound is a potassium ionophore that activates the NLRP3 inflammasome by facilitating an electroneutral exchange of K+ for H+ across the cell membrane.[6][7] This leads to a net efflux of intracellular potassium, a key trigger for NLRP3 activation.

NLRP3_Activation_by_this compound Fig. 1: this compound-induced K+ efflux triggers NLRP3 inflammasome assembly. cluster_cell Cytosol This compound This compound K_efflux K+ Efflux This compound->K_efflux Induces H_influx H+ Influx This compound->H_influx Induces Cell_Membrane Cell Membrane NLRP3 NLRP3 K_efflux->NLRP3 Triggers ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro-Caspase-1 to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Fig. 1: this compound-induced K+ efflux triggers NLRP3 inflammasome assembly.
Experimental Workflow: Using this compound in Cell Culture

This workflow outlines the key steps for applying this compound to cell cultures while minimizing the risk of precipitation.

Nigericin_Workflow start Start prep_stock 1. Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_stock 2. Aliquot and Store Stock at -20°C prep_stock->store_stock thaw_vortex 3. Thaw and Warm Aliquot to 37°C. Vortex Thoroughly. store_stock->thaw_vortex add_this compound 5. Add Stock Directly to Medium to Final Working Concentration thaw_vortex->add_this compound prep_media 4. Prepare Pre-warmed Cell Culture Medium prep_media->add_this compound mix 6. Mix Gently and Immediately add_this compound->mix incubate 7. Incubate Cells for Desired Duration mix->incubate analyze 8. Analyze Experimental Endpoints incubate->analyze end End analyze->end

Fig. 2: Workflow for preparing and using this compound in cell culture experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in Nigericin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments involving the potassium ionophore, Nigericin. Unraveling inconsistencies in experimental outcomes is crucial for generating reliable and reproducible data. This resource offers detailed troubleshooting guides in a question-and-answer format, standardized experimental protocols, quantitative data summaries, and clear visual diagrams of relevant pathways and workflows.

Frequently Asked Questions (FAQs)

This section addresses common problems that can lead to variable results in this compound-based assays.

Q1: Why am I observing high variability in my cell viability or cytotoxicity assays with this compound?

A1: High variability in cell viability assays when using this compound can stem from several factors:

  • Compound Precipitation: this compound has limited aqueous solubility. Preparing it in a high concentration stock solution, typically in ethanol (B145695) or DMSO, is recommended. However, when diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations. This leads to inconsistent exposure of cells to the compound. Visually inspect your media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or briefly warming and vortexing the stock solution before further dilution.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to maintain a final DMSO concentration in your cell culture medium that is non-toxic, typically below 0.5% (v/v). Always include a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent-induced effects.

  • Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact their response to this compound. It is best practice to use cells within a consistent and low passage number range. Seeding cells at a uniform density and ensuring they are in the logarithmic growth phase at the time of treatment will contribute to more consistent results.

Q2: My NLRP3 inflammasome activation is weak or absent after this compound treatment. What could be the cause?

A2: Inadequate NLRP3 inflammasome activation is a frequent issue. The canonical activation of the NLRP3 inflammasome is a two-step process, and issues can arise at either stage:

  • Inefficient Priming (Signal 1): For most cell types, particularly macrophages, a priming signal is essential to upregulate the expression of NLRP3 and pro-IL-1β. Lipopolysaccharide (LPS) is commonly used for this purpose. Ensure you are using an optimal concentration and incubation time for LPS priming (e.g., 1 µg/mL for 3-4 hours for bone marrow-derived macrophages). You can confirm successful priming by measuring the mRNA or protein levels of NLRP3 and pro-IL-1β via qPCR or Western blot, respectively.[2]

  • Suboptimal this compound Concentration or Incubation Time (Signal 2): The concentration and incubation time for this compound need to be optimized for your specific cell type and experimental setup. A typical starting range for this compound is 1-10 µM, with incubation times ranging from 30 minutes to a few hours.[3][4] It's advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your system.

  • Cell Type Considerations: Not all cell lines express all the necessary components for a functional NLRP3 inflammasome. For example, Raw 264.7 macrophages lack the ASC adaptor protein and are therefore incapable of canonical NLRP3 activation.[5][6] It is crucial to use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes (differentiated into macrophages) or bone marrow-derived macrophages (BMDMs).[2]

Q3: I'm observing high background levels of IL-1β in my negative control wells. What is causing this?

A3: High background IL-1β release can mask the specific effects of this compound. Potential causes include:

  • LPS Contamination: Endotoxin (LPS) contamination in reagents or serum can lead to unintended priming and activation of the inflammasome. Using endotoxin-free reagents and screening new batches of fetal bovine serum (FBS) is recommended.

  • Cell Stress: Over-confluent or unhealthy cells can become stressed, leading to the release of damage-associated molecular patterns (DAMPs) that can spontaneously activate the inflammasome. Ensure proper cell culture techniques, including seeding at an appropriate density and gentle handling.

  • Mycoplasma Contamination: Mycoplasma infection is a common issue in cell culture and can activate TLRs, leading to inflammasome activation. Regularly test your cell lines for mycoplasma contamination.

Q4: My results with NLRP3 inhibitors are inconsistent. How can I improve reproducibility?

A4: Inconsistent results with NLRP3 inhibitors can be frustrating. Consider the following:

  • Inhibitor Instability: Some inhibitors may be unstable in solution. It is best to prepare fresh stock solutions in high-quality, anhydrous DMSO, aliquot them, and store them at -80°C to minimize freeze-thaw cycles. Avoid prolonged storage of diluted working solutions.

  • Timing of Inhibitor Addition: For optimal results, NLRP3 inhibitors should typically be added after the priming step but before the activation signal (this compound). A pre-incubation time of 30-60 minutes with the inhibitor is often recommended to allow it to enter the cells and engage its target.[2][7][8]

  • Over-stimulation with this compound: Using a very high concentration of this compound might overwhelm the inhibitory capacity of your compound. Consider reducing the this compound concentration to a level that still provides a robust signal but may be more sensitive to inhibition.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro NLRP3 Inflammasome Activation in Macrophages

This protocol describes the canonical two-signal method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) or differentiated THP-1 cells.

Materials:

  • BMDMs or THP-1 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound sodium salt

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • Reagents for LDH assay (for cytotoxicity)

  • RIPA buffer for cell lysis

  • Reagents and antibodies for Western blotting (Caspase-1, IL-1β, GAPDH)

Procedure:

  • Cell Seeding: Seed macrophages (e.g., BMDMs at 1 x 10^6 cells/mL or PMA-differentiated THP-1 cells) in a suitable multi-well plate. Allow cells to adhere overnight.

  • Priming (Signal 1):

    • Prepare a working solution of LPS in your cell culture medium (e.g., 1 µg/mL).

    • Gently remove the old medium from the cells and replace it with the LPS-containing medium.

    • Incubate for 3-4 hours at 37°C in a CO2 incubator.

  • (Optional) Inhibitor Treatment:

    • If testing an inhibitor, prepare serial dilutions of the compound in cell culture medium.

    • After LPS priming, remove the medium and wash the cells once with warm PBS.

    • Add the medium containing the inhibitor or vehicle control (e.g., DMSO) and incubate for 30-60 minutes.

  • Activation (Signal 2):

    • Prepare a working solution of this compound in cell culture medium (e.g., 5-10 µM).

    • Add the this compound solution to the wells.

    • Incubate for 45-60 minutes at 37°C.[3]

  • Sample Collection:

    • Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (by ELISA) and LDH release (for cytotoxicity).

    • Lyse the remaining cells in RIPA buffer for Western blot analysis of pro-IL-1β, cleaved caspase-1, and a loading control (e.g., GAPDH).

Protocol 2: Measurement of this compound-Induced Potassium Efflux

This protocol provides a general framework for measuring the decrease in intracellular potassium concentration following this compound treatment.

Materials:

  • Cells of interest (e.g., primary keratinocytes, macrophages)

  • This compound sodium salt

  • Buffer for cell washing and incubation (e.g., Krebs-Ringer-HEPES buffer)

  • Reagents for measuring intracellular potassium (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry (ICP-MS), or a potassium-sensitive fluorescent probe).

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., multi-well plates).

  • Washing: Gently wash the cells with a potassium-free buffer to remove extracellular potassium.

  • Incubation with this compound:

    • Add the potassium-free buffer containing the desired concentration of this compound to the cells.

    • Incubate for a short period (e.g., 5-30 minutes), as potassium efflux is a rapid process.[9][10]

  • Cell Lysis and Potassium Measurement:

    • After incubation, rapidly wash the cells with ice-cold, potassium-free buffer to stop the reaction.

    • Lyse the cells using a suitable method (e.g., with nitric acid for atomic absorption spectroscopy).

    • Measure the intracellular potassium concentration using your chosen method.

  • Data Analysis: Normalize the potassium concentration to the total protein content or cell number in each sample. Compare the intracellular potassium levels in this compound-treated cells to untreated control cells.

Quantitative Data Summary

The following tables provide a summary of quantitative data for use in planning and interpreting this compound experiments.

Table 1: Recommended Concentrations for In Vitro NLRP3 Inflammasome Activation

ReagentCell TypeRecommended ConcentrationIncubation TimeReference(s)
LPS (Priming)BMDMs, THP-1200 ng/mL - 1 µg/mL2 - 4 hours[2]
This compound (Activation)BMDMs, THP-15 - 10 µM45 - 60 minutes[3]
ATP (Alternative Activator)BMDMs, THP-12.5 - 5 mM30 - 45 minutes[3]

Table 2: Reported IC50 Values for this compound in Different Cell Lines

Cell LineAssayIC50 ValueReference(s)
Various Human Cancer Cell LinesCytotoxicity~5 µM[11]
Primary Human MonocytesIL-1β release (inhibited by MCC950)Not directly for this compound, but MCC950 IC50 was 530 nM in this model[12]
THP-1 CellsIL-1β release (inhibited by MCC950)Not directly for this compound, but MCC950 IC50 was 124 nM in this model[12]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound experiments.

G Canonical NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB proIL1B pro-IL-1β (inactive) NFkB->proIL1B upregulates NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp upregulates IL1B IL-1β (active) proIL1B->IL1B NLRP3_act NLRP3 Activation & Oligomerization NLRP3_exp->NLRP3_act This compound This compound K_efflux K+ Efflux This compound->K_efflux K_efflux->NLRP3_act ASC ASC Recruitment NLRP3_act->ASC proCasp1 pro-Caspase-1 ASC->proCasp1 Casp1 Caspase-1 (active) proCasp1->Casp1 cleavage Casp1->proIL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis

Canonical NLRP3 Inflammasome Activation by this compound

G Experimental Workflow for NLRP3 Inhibition Assay start Seed Macrophages priming Prime with LPS (Signal 1) start->priming inhibitor Add NLRP3 Inhibitor or Vehicle Control priming->inhibitor activation Activate with this compound (Signal 2) inhibitor->activation collect Collect Supernatant & Lysate activation->collect analysis Analyze Readouts: - IL-1β ELISA - LDH Assay - Western Blot collect->analysis

Workflow for Assessing NLRP3 Inflammasome Inhibition

G Troubleshooting Logic for Weak Inflammasome Activation start Weak/No IL-1β Secretion check_priming Is Priming (Signal 1) Efficient? start->check_priming check_activation Is Activation (Signal 2) Optimal? check_priming->check_activation Yes optimize_priming Optimize LPS Concentration and Incubation Time check_priming->optimize_priming No check_cells Is the Cell Line Appropriate? check_activation->check_cells Yes optimize_activation Perform this compound Dose-Response and Time-Course check_activation->optimize_activation No validate_cells Use a Validated Cell Line (e.g., BMDMs, THP-1) check_cells->validate_cells No success Successful Activation check_cells->success Yes optimize_priming->start optimize_activation->start validate_cells->start

Decision Tree for Troubleshooting Weak Inflammasome Activation

References

Technical Support Center: Optimizing Nigericin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin (B1684572). The focus is on optimizing experimental concentrations to achieve desired cellular effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antibiotic derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1][2] It disrupts the cellular ion balance by facilitating an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes.[2][3][4] This action leads to a significant efflux of intracellular K+, a critical trigger for various cellular signaling pathways.[4][5]

Q2: How does this compound induce cell death?

A2: this compound can induce multiple types of programmed cell death, primarily through the activation of inflammasomes. The decrease in intracellular potassium concentration is a key signal for the activation of the NLRP3 inflammasome.[5][6] This activation leads to the cleavage of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 and initiates a lytic, pro-inflammatory form of cell death called pyroptosis.[1][7][8] In some cell types, this compound can also induce apoptosis or a form of cell death resembling paraptosis, characterized by extensive cellular vacuolization.[1][9]

Q3: What is a typical concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Concentrations can range from nanomolar (nM) to micromolar (µM). For activating the NLRP3 inflammasome, concentrations between 5 µM and 20 µM are commonly used.[10] In some cancer cell lines, this compound has shown cytotoxic effects with an IC50 of around 5 µM.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[10]

Q4: How can I measure this compound-induced cytotoxicity?

A4: A common and reliable method to quantify this compound-induced cell lysis, particularly pyroptosis, is the lactate (B86563) dehydrogenase (LDH) release assay.[1][7][10] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells. Commercial kits are readily available for this assay.[7][12] Other methods include viability assays like MTT or XTT, and flow cytometry using dyes like Propidium Iodide (PI) and Annexin V to distinguish between different cell death modalities.[1][9]

Q5: I'm observing precipitation when I add this compound to my cell culture medium. What should I do?

A5: this compound is often dissolved in ethanol (B145695) or DMSO to create a stock solution.[13] When this stock solution is added to an aqueous culture medium, precipitation can occur.[13] To minimize this, it is recommended to briefly warm the stock solution and vortex it before adding it to the pre-warmed culture medium.[13] Gentle mixing of the medium after adding this compound can also help. While some precipitate may be visible, it may not necessarily affect the experimental outcome.[13]

Troubleshooting Guides

Issue 1: High background cytotoxicity in control cells.

  • Possible Cause: The concentration of this compound may be too high for the specific cell line, leading to non-specific toxicity.

  • Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration that induces the desired effect (e.g., NLRP3 activation) without causing excessive death in control cells. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM).

  • Troubleshooting Step: Reduce the incubation time. Cytotoxicity is time-dependent. A shorter exposure to this compound might be sufficient to trigger the desired pathway while minimizing off-target effects.

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Variability in cell density or health.

  • Troubleshooting Step: Ensure consistent cell seeding density across all experiments.[10] Cells should be in the logarithmic growth phase and healthy before treatment.

  • Possible Cause: Incomplete dissolution of this compound.

  • Troubleshooting Step: Follow the recommendations for preparing and adding this compound to the culture medium to ensure it is adequately dispersed (see FAQ 5).

Issue 3: No activation of the intended signaling pathway (e.g., NLRP3 inflammasome).

  • Possible Cause: Insufficient this compound concentration.

  • Troubleshooting Step: Increase the concentration of this compound in a stepwise manner.

  • Possible Cause: For inflammasome activation, cells may require a "priming" signal.

  • Troubleshooting Step: Many cell types, particularly macrophages, require a primary signal, such as lipopolysaccharide (LPS), to upregulate the expression of inflammasome components like NLRP3 and pro-IL-1β before this compound (the secondary signal) can trigger activation.[10][14] Ensure your experimental protocol includes this priming step if necessary.

Data Presentation

Table 1: Recommended this compound Concentrations for Specific Applications

ApplicationCell TypeRecommended Concentration RangeIncubation TimeReference(s)
NLRP3 Inflammasome ActivationTHP-1 cells, Macrophages5 - 20 µM1 - 2 hours[10]
Pyroptosis InductionMurine Bone Marrow Macrophages5 µM1 hour[7]
Cytotoxicity in Cancer CellsHuman Colorectal Cancer CellsMicromolar (µM) concentrationsVaries[3]
Wnt/β-catenin Signaling InhibitionCancer CellsNanomolar (nM) to low Micromolar (µM)Varies[3]

Experimental Protocols

Protocol 1: Determination of this compound-Induced Cytotoxicity using LDH Release Assay

This protocol is adapted from methods described for measuring pyroptosis.[7]

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 5 mM in ethanol)

  • 96-well tissue culture plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Priming (if required): For inflammasome studies, prime cells with an appropriate agent (e.g., 100 ng/mL to 1 µg/mL LPS for 3-4 hours).[10]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the this compound solutions to the experimental wells.

    • Experimental Wells: Cells treated with varying concentrations of this compound.

    • Spontaneous Release Control: Cells treated with vehicle control (e.g., ethanol).

    • Maximum Release Control: Cells to be lysed to determine the maximum LDH release.

  • Incubation: Incubate the plate for the desired time (e.g., 1 hour for pyroptosis) at 37°C and 5% CO2.[7]

  • Lysis of Maximum Release Control Wells: About 30 minutes before the end of the incubation, add the lysis buffer provided in the LDH kit to the maximum release control wells.[7]

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any cell debris.[7]

  • LDH Measurement: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7] Follow the LDH cytotoxicity assay kit manufacturer's instructions to measure LDH activity.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[7]

Mandatory Visualizations

Nigericin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H+ H+ This compound This compound (K+/H+ Ionophore) H+->this compound K+ K+ K+ K+ This compound->K+ K+ Efflux K+ Efflux K+->K+ Efflux NLRP3 NLRP3 Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Activates ActiveCasp1 Active Caspase-1 Caspase1->ActiveCasp1 Cleavage IL1B Pro-IL-1β ActiveCasp1->IL1B Cleaves Pyroptosis Pyroptosis ActiveCasp1->Pyroptosis Induces MatureIL1B Mature IL-1β IL1B->MatureIL1B K+ Efflux->NLRP3 Activates Experimental_Workflow_LDH_Assay A 1. Seed Cells in 96-well Plate B 2. Prime Cells (e.g., with LPS) (Optional) A->B C 3. Treat with this compound Concentrations and Controls B->C D 4. Incubate (e.g., 1 hour) C->D E 5. Add Lysis Buffer to 'Maximum Release' Wells D->E F 6. Centrifuge Plate E->F G 7. Transfer Supernatant to New Plate F->G H 8. Perform LDH Assay G->H I 9. Calculate % Cytotoxicity H->I

References

Potential off-target effects of Nigericin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Nigericin in cellular assays. It is intended for researchers, scientists, and drug development professionals to help navigate potential off-target effects and ensure accurate experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cell death observed, but no or low activation of the target inflammasome (NLRP3/NLRP1).

Possible Cause: You may be observing off-target cytotoxicity due to mitochondrial dysfunction or induction of apoptosis, which can occur independently of inflammasome activation. At certain concentrations, this compound can induce apoptosis through the intrinsic pathway.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve to determine the optimal concentration of this compound for inflammasome activation versus cytotoxicity in your specific cell type. IC50 values for cytotoxicity can be in the nanomolar to low micromolar range.[1][2][3]

    • Refer to the table below for reported IC50 values in various cell lines.

  • Time-Course Analysis:

    • Shorten the incubation time with this compound. Inflammasome activation is a rapid process, often detectable within 1-2 hours.[4] Extended incubation times are more likely to induce off-target cell death.

  • Assess Mitochondrial Health:

    • Measure mitochondrial membrane potential (Δψm) using probes like JC-1. A decrease in Δψm is indicative of mitochondrial dysfunction.[1][5]

    • Quantify mitochondrial reactive oxygen species (ROS) production using probes such as MitoSOX Red. An increase in mitochondrial ROS is a sign of oxidative stress.[1][5]

  • Apoptosis vs. Pyroptosis Markers:

    • Concurrently measure markers for both apoptosis (e.g., cleaved caspase-3, cleaved PARP) and pyroptosis (e.g., cleaved caspase-1, GSDMD cleavage).[1][3] This will help to distinguish the dominant cell death pathway.

Experimental Workflow for Differentiating On-Target vs. Off-Target Effects:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision Points cluster_3 Conclusion start High Cell Death with Low Inflammasome Activation dose_response Perform Dose-Response (Cytotoxicity vs. Inflammasome Activation) start->dose_response time_course Perform Time-Course (1-4 hours) dose_response->time_course assess_mito Assess Mitochondrial Health (Δψm, ROS) time_course->assess_mito assess_death Measure Apoptosis and Pyroptosis Markers assess_mito->assess_death is_dose_dependent Is cytotoxicity dose- and time-dependent? assess_death->is_dose_dependent is_mito_dysfunction Mitochondrial dysfunction and apoptosis markers present? is_dose_dependent->is_mito_dysfunction Yes on_target On-Target Inflammasome Activation is_dose_dependent->on_target No, correlates with inflammasome activation off_target Off-Target Cytotoxicity is_mito_dysfunction->off_target Yes is_mito_dysfunction->on_target No

Caption: Workflow for troubleshooting unexpected cell death.

Issue 2: Inconsistent or cell-type specific responses to this compound.

Possible Cause: The cellular response to this compound is highly dependent on the expression of specific inflammasome components and the cell's metabolic state. For example, this compound can activate the NLRP1 inflammasome in human keratinocytes, a cell type where it was previously thought to be inactive.[6][7] Furthermore, in some cell types like corneal keratocytes, this compound may induce paraptosis-like cell death instead of pyroptosis due to the absence of key pyroptotic pathway components.[8]

Troubleshooting Steps:

  • Confirm Inflammasome Component Expression:

    • Verify the expression of NLRP3, NLRP1, ASC, and caspase-1 in your cell line at the protein level (e.g., via Western blot).

  • Consider Alternative Inflammasome Activation:

    • If you are working with non-hematopoietic cells, particularly human epithelial cells, consider the possibility of NLRP1 activation.[6][9] This can be investigated using NLRP1-deficient cell lines or siRNA knockdown.

  • Evaluate for Atypical Cell Death Pathways:

    • If you observe extensive vacuolization without classical markers of apoptosis or pyroptosis, your cells may be undergoing paraptosis.[8] This can be characterized by the absence of caspase-3 activation and the presence of extensive cellular vacuolization.[8]

  • Use Positive and Negative Controls:

    • Use a cell line known to have a robust NLRP3 response (e.g., LPS-primed THP-1 cells) as a positive control.

    • Include a negative control where K+ efflux is blocked (e.g., by supplementing the medium with high extracellular potassium) to confirm that the observed effects are due to this compound's ionophore activity.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potassium ionophore. Its primary on-target effect is to facilitate an electroneutral exchange of potassium (K+) for protons (H+) across cellular membranes.[12] This leads to a rapid efflux of intracellular K+, a common trigger for the activation of the NLRP3 and, in some human epithelial cells, the NLRP1 inflammasomes.[6][13][14]

On-Target Signaling Pathway of this compound:

This compound This compound membrane Cell Membrane This compound->membrane k_efflux K+ Efflux membrane->k_efflux K+/H+ exchange nlrp3 NLRP3/NLRP1 Activation k_efflux->nlrp3 assembly Inflammasome Assembly (ASC, pro-caspase-1) nlrp3->assembly caspase1 Active Caspase-1 assembly->caspase1 pyroptosis Pyroptosis caspase1->pyroptosis cytokines IL-1β / IL-18 release caspase1->cytokines

Caption: Canonical this compound signaling pathway.

Q2: What are the major off-target effects of this compound?

A2: The most significant off-target effects of this compound stem from its disruption of ion homeostasis, which can lead to:

  • Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, increase the production of mitochondrial ROS, and decrease mitochondrial mass.[1][5]

  • Induction of Apoptosis: Mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and PARP cleavage.[1][3]

  • Ribotoxic Stress Response (RSR): In some human cell lines, K+ efflux caused by this compound can lead to ribosome stalling, which activates the RSR sensor kinase ZAKα and downstream kinases like p38 and JNK.[6][9][11]

  • Autophagy Modulation: this compound has been shown to induce AMPK phosphorylation and affect autophagic flux.[12]

  • Wnt/β-catenin Pathway Inhibition: In certain cancer cells, this compound can induce the degradation of β-catenin.[15]

Off-Target Apoptosis Pathway Induced by this compound:

This compound This compound mitochondria Mitochondria This compound->mitochondria mmp_loss Loss of Mitochondrial Membrane Potential (Δψm) mitochondria->mmp_loss ros Increased Mitochondrial ROS mitochondria->ros cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c ros->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced mitochondrial dysfunction and apoptosis.

Q3: How should I prepare and handle this compound for cell culture experiments?

A3: this compound is typically dissolved in ethanol (B145695) or DMSO to create a stock solution.[16] When diluting the stock solution in aqueous cell culture media, precipitation may occur.[16] To minimize this, it is recommended to briefly warm the stock solution and vortex it before adding it to the medium.[16] Any minor precipitation that occurs upon addition to the culture medium is generally not considered to affect the experimental outcome.[16]

Q4: Can this compound activate inflammasomes without a "priming" signal (like LPS)?

A4: While the canonical model for NLRP3 activation involves a priming step (Signal 1) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation step (Signal 2) like this compound treatment, some studies have shown that this compound can induce inflammasome activation in the absence of priming in certain cell types, such as human monocytes and keratinocytes.[17][18][19] This is often observed through the release of constitutively expressed IL-18.[18][19]

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound-Induced Cytotoxicity
Cell LineCell TypeIC50 Value (nM)Duration of TreatmentReference
MOLM13 (sensitive)Acute Myeloid Leukemia57.0248 hours[1][2]
MOLM13 (venetoclax-resistant)Acute Myeloid Leukemia35.2948 hours[1][2]
HL60 (sensitive)Acute Myeloid Leukemia20.4948 hours[1][2]
HL60 (cytarabine-resistant)Acute Myeloid Leukemia1.19748 hours[1][2]
MDA-MB-231Triple-Negative Breast Cancer2881Not Specified[3]
4T1Triple-Negative Breast Cancer2505Not Specified[3]
Table 2: Key Experimental Protocols and Conditions
ExperimentCell TypeThis compound ConcentrationIncubation TimeKey ReadoutReference
NLRP3 Inflammasome ActivationTHP-1 macrophages10 µM30 minutes - 1 hourIL-1β secretion[16][20]
NLRP1 Inflammasome ActivationPrimary human keratinocytes1-5 µM3 hoursGSDMD cleavage, IL-1β secretion[11]
Apoptosis InductionMOLM13 cells12.5–200 nM24 hoursAnnexin V/PI staining, cleaved caspase-3[1]
Mitochondrial ROS MeasurementMOLM13 cells50-200 nM24 hoursMitoSOX Red fluorescence[1][5]
Ribotoxic Stress ResponseN/TERT cells5 µg/mL (~6.9 µM)3 hoursp38 and JNK phosphorylation[11]

References

Technical Support Center: Managing Nigericin-Induced Cell Stress in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing cell stress in primary cells during experiments involving Nigericin.

I. Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potassium ionophore antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is to facilitate an electroneutral exchange of potassium ions (K+) for protons (H+) across biological membranes. This leads to a rapid efflux of intracellular K+, a critical trigger for various cellular stress responses.[1][2]

Q2: Why is it crucial to use primary cells for studying this compound's effects?

A2: Primary cells are considered more representative of the in vivo physiological state of tissues compared to immortalized cell lines.[3] They retain more of their natural characteristics, including cellular heterogeneity and more faithful transcriptomic and proteomic profiles.[3] For this compound studies, primary cells are essential for investigating cell-type-specific responses, as inflammasome components and stress response pathways can differ significantly from cell lines.[4]

Q3: What are the major cellular stress pathways activated by this compound in primary cells?

A3: this compound-induced potassium efflux triggers several key stress pathways:

  • NLRP3 and NLRP1 Inflammasome Activation: The decrease in intracellular K+ is a well-established activator of the NLRP3 and, in some non-hematopoietic cells, the NLRP1 inflammasomes.[2][4] This leads to the activation of caspase-1 and the processing of pro-inflammatory cytokines like IL-1β and IL-18.[5][6]

  • Mitochondrial Dysfunction: this compound disrupts mitochondrial function by altering the mitochondrial membrane potential, increasing the production of reactive oxygen species (ROS), and decreasing mitochondrial mass.[7][8][9] This can lead to a decrease in cellular ATP levels.[5][10]

  • Pyroptosis: Activation of the inflammasome can lead to a form of programmed cell death called pyroptosis, characterized by cell swelling and lysis.[1][11] This is mediated by the cleavage of Gasdermin D (GSDMD) by activated caspase-1.[11]

  • Ribotoxic Stress Response (RSR): In some primary epithelial cells, this compound-induced K+ efflux can inhibit protein synthesis by causing ribosome stalling, which in turn activates the ZAKα-dependent ribotoxic stress response.[4][12][13]

  • Apoptosis: In addition to pyroptosis, this compound can also induce apoptosis, a distinct form of programmed cell death, through mitochondrial-dependent pathways involving caspase-3 activation.[7][8][14]

Experimental Design & Troubleshooting

Q4: I am observing massive and rapid cell death in my primary cell culture after this compound treatment. What could be the cause and how can I mitigate it?

A4: This is a common issue due to the potent nature of this compound. Here are some potential causes and solutions:

  • High this compound Concentration: The optimal concentration of this compound is highly cell-type dependent. What works for one primary cell type may be toxic to another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cells.

  • Long Exposure Time: this compound can induce cell death within minutes to hours.[15] Consider reducing the incubation time. Time-course experiments are recommended to identify the earliest time point at which the desired effect is observed.

  • Cell Health: Primary cells are more sensitive to stress. Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells will be more susceptible to this compound-induced toxicity.

Q5: My primary cells are not responding to this compound treatment. What should I check?

A5: Lack of response can be due to several factors:

  • This compound Inactivity: Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in ethanol (B145695) or DMSO and should be stored at -20°C.[16][17] Avoid repeated freeze-thaw cycles. Some precipitation may occur when diluted in aqueous media, but this may not affect its activity.[16]

  • Cell Type-Specific Resistance: Some primary cells may not express the necessary components for the expected response (e.g., NLRP3 or NLRP1).[4] Verify the expression of key proteins in your cells of interest.

  • Suboptimal "Priming" Signal (for inflammasome studies): For robust NLRP3 inflammasome activation, a "priming" signal, such as lipopolysaccharide (LPS), is often required to upregulate the expression of NLRP3 and pro-IL-1β.[18][19] However, human monocytes may not require this priming step for IL-18 release.[18]

Q6: I am seeing conflicting results in my experiments, sometimes apoptosis and other times pyroptosis. Why is this happening?

A6: this compound can induce both apoptosis and pyroptosis, and the dominant pathway can depend on the cell type, this compound concentration, and experimental conditions.[11] For example, in some cells, lower concentrations of this compound might favor apoptosis, while higher concentrations lead to pyroptosis. Additionally, the presence or absence of specific caspases and gasdermins can dictate the cell death pathway.[20]

II. Troubleshooting Guides

Problem: Excessive Cell Lysis and Detachment
Possible Cause Recommended Solution
This compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration (e.g., 1-20 µM).[6][18]
Incubation time is too long.Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h) to find the ideal duration.[15][18]
Primary cells are unhealthy or stressed prior to treatment.Ensure optimal cell culture conditions. Do not use cells that are over-confluent or have been in culture for too long.
Contamination of cell culture.Regularly check for microbial contamination.
Problem: No Detectable Inflammasome Activation (e.g., no IL-1β secretion)
Possible Cause Recommended Solution
Inadequate "priming" of cells.For most primary cells (except human monocytes for IL-18), pre-treat with a TLR agonist like LPS (e.g., 1 µg/mL for 4 hours) before adding this compound.[18]
This compound is inactive.Prepare a fresh stock solution of this compound. Confirm the activity of the new stock on a positive control cell line.
Cell type does not express NLRP3 or other necessary components.Verify the expression of NLRP3, ASC, and Caspase-1 in your primary cells via Western blot or qPCR.
Assay for detection is not sensitive enough.Use a sensitive ELISA kit for IL-1β detection. Concentrate the supernatant if necessary.
Problem: High Background ROS Levels
Possible Cause Recommended Solution
Stressed primary cells.Ensure optimal and consistent cell culture conditions to minimize baseline stress.
Issues with ROS detection reagent.Use a fresh preparation of the ROS indicator dye and include appropriate positive and negative controls.
Phototoxicity from imaging.Minimize light exposure during fluorescence microscopy.

III. Quantitative Data Summary

Table 1: Recommended this compound Concentrations and Incubation Times for Primary Cells
Primary Cell Type This compound Concentration Incubation Time Observed Effect Reference
Human Monocytes10 µM45 minIL-18 release[18]
Human Keratinocytes5 µg/mL (~6.7 µM)24 hoursIL-1β secretion, Pyroptosis[4]
Human Mesenchymal Stromal Cells (MSCs)1 µM - 10 µM3 daysPyroptosis[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)10 µM2 - 6 hoursPyroptosis[15]
Table 2: Impact of this compound on Mitochondrial Function in Acute Myeloid Leukemia (AML) Cells
Parameter This compound Concentration Cell Line Effect Reference
Mitochondrial ROSIncreasing concentrationsMOLM13Significant increase[7]
Mitochondrial Membrane Potential (Δψm)Increasing concentrationsMOLM13Significant reduction[7][9]
Mitochondrial MassIncreasing concentrationsMOLM13Concentration-dependent decrease[7][9]

IV. Experimental Protocols

Protocol 1: Induction of NLRP3 Inflammasome Activation in Primary Macrophages
  • Cell Seeding: Plate primary macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with fresh culture medium containing 1 µg/mL of Lipopolysaccharide (LPS) and incubate for 4 hours at 37°C.

  • This compound Stimulation: Add this compound to a final concentration of 10 µM.

  • Incubation: Incubate for 1 hour at 37°C.

  • Sample Collection: Carefully collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA).

  • Cell Lysis (Optional): Lyse the remaining cells to analyze intracellular protein levels (e.g., pro-IL-1β, NLRP3) by Western blot.

Protocol 2: Assessment of Mitochondrial ROS Production
  • Cell Seeding: Plate primary cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Staining: Remove the medium and incubate the cells with a mitochondrial ROS-sensitive dye (e.g., MitoSOX Red) according to the manufacturer's instructions.

  • Imaging/Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

V. Visualization of Signaling Pathways and Workflows

This compound-Induced NLRP3 Inflammasome Activation

NLRP3_Inflammasome_Activation This compound-Induced NLRP3 Inflammasome Activation Pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B Secretion GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N GSDMD_N->IL1B Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound triggers K+ efflux, leading to NLRP3 inflammasome assembly and pyroptosis.

Experimental Workflow for Managing this compound-Induced Stress

Experimental_Workflow Workflow for Optimizing this compound Experiments in Primary Cells Start Start: Primary Cell Culture Dose_Response Dose-Response Curve (e.g., 0.1 - 20 µM) Start->Dose_Response Time_Course Time-Course Experiment (e.g., 15 min - 24 h) Dose_Response->Time_Course Optimal_Conditions Determine Optimal Concentration & Time Time_Course->Optimal_Conditions Main_Experiment Perform Main Experiment Optimal_Conditions->Main_Experiment Data_Analysis Data Analysis (e.g., ELISA, Western Blot, Microscopy) Main_Experiment->Data_Analysis Troubleshooting Troubleshoot Issues (e.g., High Cell Death, No Response) Data_Analysis->Troubleshooting If issues arise End End: Conclusive Results Data_Analysis->End If successful Troubleshooting->Dose_Response Re-optimize

Caption: A logical workflow for optimizing this compound treatment in primary cell experiments.

This compound-Induced Mitochondrial Dysfunction

Mitochondrial_Dysfunction This compound's Impact on Mitochondrial Homeostasis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Membrane_Potential Disrupted Mitochondrial Membrane Potential (Δψm) Mitochondria->Membrane_Potential ROS Increased Mitochondrial ROS Production Mitochondria->ROS ATP Decreased ATP Production Membrane_Potential->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: this compound disrupts mitochondrial function, leading to increased ROS and apoptosis.

References

How to determine the optimal duration for Nigericin treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nigericin treatment protocols for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a microbial toxin derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1] It activates the NLRP3 and NLRP1 inflammasomes by facilitating an electroneutral exchange of K+ for H+ across cellular membranes, leading to a net efflux of intracellular potassium.[2][3] This disruption of ionic homeostasis is a key trigger for the assembly and activation of the inflammasome complex, resulting in downstream events such as caspase-1 activation, secretion of pro-inflammatory cytokines IL-1β and IL-18, and induction of pyroptotic cell death.[1][3]

Q2: What is a typical concentration range for this compound treatment?

The effective concentration of this compound can vary depending on the cell type and experimental goals. However, a general working concentration range is between 1 µM and 20 µM.[1][4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I treat my cells with this compound?

The optimal duration for this compound treatment is highly dependent on the specific cellular response being investigated.

  • Short-term treatment (15-60 minutes): This is often sufficient to observe early signaling events like potassium efflux, NLRP3 inflammasome assembly, and caspase-1 activation.[5][6] For instance, in LPS-primed J774A.1 macrophages, pyroptosis can be observed as early as 20-30 minutes after this compound stimulation.[7]

  • Mid-term treatment (1-6 hours): This duration is typically used to measure downstream effects such as IL-1β and IL-18 secretion and to quantify cell death via LDH release.[6][8][9]

  • Long-term treatment (up to 24 hours): Longer incubation times have been used in some studies, particularly when assessing cytotoxicity in cancer cell lines or when studying NLRP1 activation.[10][11]

A time-course experiment is crucial to identify the ideal treatment duration for your specific assay and research question.[9]

Q4: Is a "priming" step necessary before this compound treatment?

For robust NLRP3 inflammasome activation, a priming step is generally required.[1] This initial signal, often provided by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[1] However, in some cell types, such as human monocytes, this compound alone can be sufficient to trigger IL-18 release without a priming step.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture medium. This compound has low solubility in aqueous solutions. Stock solutions are often prepared in ethanol (B145695) or DMSO.[13]Briefly warm the stock solution and vortex before diluting it in the pre-warmed cell culture medium. Gentle mixing of the medium after adding this compound can help. Minor precipitation may not significantly affect the experimental outcome.[13]
High background signal or spontaneous inflammasome activation. Cell stress due to over-confluence or improper handling. Contamination in the LPS preparation.[14]Ensure proper cell culture techniques, including seeding at an appropriate density. Use highly purified, TLR4-specific LPS and consider testing different lots or sources.[14]
No or low IL-1β/IL-18 secretion or cell death. Suboptimal this compound concentration or treatment duration. Insufficient priming of the cells. The cell line may not express all necessary components of the inflammasome machinery.Perform a dose-response and time-course experiment to optimize this compound treatment.[9] Ensure the priming step is adequate (e.g., sufficient LPS concentration and incubation time).[15] Verify the expression of key inflammasome components (NLRP3, ASC, Caspase-1) in your cell line.
Variability between experiments. Inconsistent cell density or health. Variations in reagent preparation or handling.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Prepare fresh dilutions of this compound for each experiment.

Experimental Protocols & Data

General Experimental Workflow for NLRP3 Inflammasome Activation

A typical experiment to induce NLRP3 inflammasome activation using this compound involves a two-step process: priming and activation.

experimental_workflow cluster_priming Step 1: Priming cluster_activation Step 2: Activation cluster_analysis Step 3: Analysis Seed_Cells Seed cells (e.g., macrophages) in a culture plate Prime_Cells Prime cells with LPS (e.g., 100-500 ng/mL for 3-4 hours) Seed_Cells->Prime_Cells Day 1 Treat_this compound Treat cells with this compound (e.g., 5-20 µM) Prime_Cells->Treat_this compound Day 2 Incubate Incubate for the desired duration (e.g., 30 minutes to 6 hours) Treat_this compound->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse remaining cells Incubate->Lyse_Cells ELISA ELISA for IL-1β/IL-18 Collect_Supernatant->ELISA LDH_Assay LDH assay for pyroptosis Collect_Supernatant->LDH_Assay Western_Blot Western Blot for Caspase-1, GSDMD cleavage Lyse_Cells->Western_Blot

Caption: A generalized workflow for inducing and assessing NLRP3 inflammasome activation.

Summary of this compound Treatment Parameters in Different Cell Types
Cell Type Priming Agent & Duration This compound Concentration Treatment Duration Assay(s) Reference(s)
Murine Bone Marrow-Derived Macrophages (BMDMs) LPS (100 ng/mL), 3-4 hours5-15 µM30-45 minutes for pyroptosis; up to 6 hours for cytokine releaseLDH release, IL-1β ELISA, Western Blot (Caspase-1)[6][8][16][17]
Human THP-1 Monocytes (PMA-differentiated) LPS (1 µg/mL), 4 hours10 µM1 hourWestern Blot (NLRP3)[15]
Human Primary Keratinocytes Not specified5 µg/mL (~6.7 µM)3 hours to overnightIL-1β ELISA, Propidium Iodide uptake[10][18]
RAW 264.7 Macrophages Not always required20 µM30 minutesBacterial killing assay, ELISA (p38 phosphorylation)[4][5]
Cerebral Organoids LPS (100 ng/mL), 3 hours10 µM1, 4, and 16 hoursIL-1β ELISA, Caspase-1 expression, ROS detection[9]
Signaling Pathway Diagram

nigericin_pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 auto-cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B cleaves GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD cleaves IL1B Mature IL-1β Pro_IL1B->IL1B GSDMD_N GSDMD N-terminal (Pore Formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Secretion IL-1β Secretion GSDMD_N->Secretion

Caption: Simplified signaling cascade initiated by this compound.

References

Technical Support Center: Navigating Nigericin-Induced False Positives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in identifying and mitigating false positives caused by the potassium ionophore Nigericin in high-throughput screening (HTS) campaigns. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your screening results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an antibiotic derived from Streptomyces hygroscopicus that functions as a potassium (K+) and proton (H+) ionophore. It inserts into cellular and mitochondrial membranes, facilitating an electroneutral exchange of K+ for H+ across the membrane.[1][2] This process dissipates the natural concentration gradients of these ions, leading to an efflux of intracellular K+ and an influx of H+, which can cause intracellular acidification and disruption of the mitochondrial membrane potential.[2]

Q2: Why does this compound cause false positives in HTS?

A2: this compound's ionophore activity disrupts fundamental cellular processes, leading to a variety of off-target effects that can be misinterpreted as a desired biological response in HTS assays. These effects include:

  • Cytotoxicity: Disruption of ion homeostasis is toxic to cells, leading to cell death that can be flagged as a hit in screens for cytotoxic compounds or a false negative in screens for cell proliferation.[1]

  • Mitochondrial Dysfunction: By disrupting the mitochondrial membrane potential, this compound impairs mitochondrial function, which can trigger apoptosis or other cell death pathways.[2] This interferes with assays that measure mitochondrial health or ATP production.

  • NLRP3 Inflammasome Activation: The efflux of intracellular potassium is a potent activator of the NLRP3 inflammasome, leading to the release of inflammatory cytokines like IL-1β and inducing a form of inflammatory cell death called pyroptosis.[3][4][5] This can generate false positives in screens targeting inflammation.

  • Assay Technology Interference: Changes in intracellular pH and ion concentrations can directly interfere with the components of assay technologies. For example, alterations in pH can affect the activity of enzymes like luciferase or the fluorescence of certain probes.

Q3: What are the typical concentrations of this compound that cause these effects?

A3: The effective concentration of this compound can vary widely depending on the cell type and the specific assay. It can induce biological effects at concentrations ranging from nanomolar to micromolar. For example, NLRP3 inflammasome activation can be triggered in the 1-10 µM range, while cytotoxic effects in some cancer cell lines have been observed with IC50 values in the low micromolar to nanomolar range.[4][5][6]

Q4: What are the first steps I should take if I suspect my HTS hits are contaminated with this compound-like compounds?

A4: If you suspect your hits may be false positives due to ionophore activity, the first step is to perform a series of counter-screens and orthogonal assays to confirm the mechanism of action. This involves re-testing your hits in assays that can specifically detect ionophore activity or in alternative assay formats that are not susceptible to the same interference.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines to provide a reference for its cytotoxic potential.

Cell LineCell TypeAssayIncubation Time (h)IC50Reference
H460Human Lung CancerMTT72~1 µM[7]
SW620Human Colorectal CancerCCK-888.48 µM[8]
SW620Human Colorectal CancerCCK-8242.12 µM[8]
SW620Human Colorectal CancerCCK-8480.98 µM[8]
KM12Human Colorectal CancerCCK-8810.23 µM[8]
KM12Human Colorectal CancerCCK-8243.46 µM[8]
KM12Human Colorectal CancerCCK-8481.52 µM[8]
Various Cancer Cell LinesHuman CancerNot SpecifiedNot Specified~5 µM[9]
MOLM13-sensitiveHuman LeukemiaMTTNot Specified57.02 nM[6]
MOLM13-resistantHuman LeukemiaMTTNot Specified35.29 nM[6]
HL60-sensitiveHuman LeukemiaMTTNot Specified20.49 nM[6]
HL60-cytarabine-resistantHuman LeukemiaMTTNot Specified1.197 nM[6]
H9Human T-cell LymphomaFormazan-basedNot Specified0.14 µM
Primary HepatocytesHumanNot Specified96> 200 nM

Troubleshooting False Positives

This guide provides a systematic approach to identifying and confirming false positives caused by this compound or other ionophores in your HTS campaign.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Ionophore False Positives Start Primary HTS Hit Secondary_Screen Confirm Activity in Dose-Response Start->Secondary_Screen Cytotoxicity_Assay Assess General Cytotoxicity (e.g., LDH or CellTiter-Glo Assay) Secondary_Screen->Cytotoxicity_Assay If confirmed Ionophore_Specific_Assay Perform Ionophore-Specific Orthogonal Assays Cytotoxicity_Assay->Ionophore_Specific_Assay If cytotoxic Conclusion_True_Hit Conclusion: Potential True Hit Cytotoxicity_Assay->Conclusion_True_Hit If not cytotoxic and target-specific Membrane_Potential Membrane Potential Assay Ionophore_Specific_Assay->Membrane_Potential Thallium_Flux Thallium Flux Assay Ionophore_Specific_Assay->Thallium_Flux Mechanism_Deconvolution Mechanism Deconvolution Assays Membrane_Potential->Mechanism_Deconvolution If positive Membrane_Potential->Conclusion_True_Hit If negative Thallium_Flux->Mechanism_Deconvolution If positive Thallium_Flux->Conclusion_True_Hit If negative Inflammasome_Activation Inflammasome Activation Assays (Caspase-1, IL-1β) Mechanism_Deconvolution->Inflammasome_Activation Mitochondrial_Health Mitochondrial Health Assays (e.g., TMRE) Mechanism_Deconvolution->Mitochondrial_Health Conclusion_False_Positive Conclusion: False Positive (Ionophore) Inflammasome_Activation->Conclusion_False_Positive If positive Mitochondrial_Health->Conclusion_False_Positive If positive

Caption: A logical workflow for identifying this compound-induced false positives.

Step 1: Confirmation of Primary Hit and Assessment of General Cytotoxicity
  • Action: Perform dose-response curves of your primary hits to confirm their activity and determine their potency (IC50 or EC50).

  • Rationale: This initial step validates the initial hit and provides a concentration range for subsequent assays.

  • Next Step: Concurrently, assess the general cytotoxicity of the hits using a simple, robust assay such as the Lactate Dehydrogenase (LDH) release assay.

Step 2: Distinguishing Target-Specific Activity from General Cytotoxicity
  • Action: Run a cytotoxicity assay (e.g., LDH release or a cell viability assay like CellTiter-Glo) at the same concentrations used in your primary screen.

  • Rationale: If the compound shows activity in your primary assay only at concentrations that are also cytotoxic, it is likely a false positive due to general cell death. True hits should ideally show a therapeutic window, with target engagement occurring at sub-toxic concentrations.

  • Next Step: If the hit is cytotoxic, proceed to Step 3 to investigate if the cytotoxicity is mediated by ionophore activity.

Step 3: Orthogonal Assays to Directly Detect Ionophore Activity
  • Action: Employ orthogonal assays that directly measure changes in ion flux or membrane potential.

    • Thallium Flux Assay: This assay uses thallium (Tl+) as a surrogate for K+. An increase in intracellular Tl+ detected by a fluorescent indicator suggests the presence of a potassium ionophore.

    • Membrane Potential Assay: Use a voltage-sensitive fluorescent dye to detect changes in the cell's membrane potential. Ionophores like this compound will cause depolarization, leading to a change in fluorescence.

  • Rationale: These assays provide direct evidence of ionophore activity, independent of the readout of your primary screen.

  • Next Step: If these assays are positive, it strongly suggests your hit is an ionophore. Proceed to Step 4 for further mechanistic characterization.

Step 4: Mechanistic Deconvolution
  • Action: To further characterize the mechanism, perform assays that measure downstream consequences of this compound-like activity.

    • Inflammasome Activation Assays: Measure the activity of caspase-1 and the secretion of IL-1β to determine if the compound activates the NLRP3 inflammasome.

    • Mitochondrial Health Assays: Use probes like TMRE to measure mitochondrial membrane potential. A decrease in potential is a hallmark of this compound's activity.

Experimental Protocols

Diagram: General HTS Hit Validation Workflow

HTS_Workflow General HTS Hit Validation Workflow Primary_Screen Primary HTS Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Counter_Screens Counter-Screens (Cytotoxicity, Assay Interference) Hit_Confirmation->Counter_Screens Orthogonal_Assays Orthogonal Assays (Alternative Detection Method) Counter_Screens->Orthogonal_Assays Filter Hits False_Positive Eliminate False Positives Counter_Screens->False_Positive Identify Artifacts Secondary_Assays Secondary & Mechanistic Assays Orthogonal_Assays->Secondary_Assays Validate Hits Orthogonal_Assays->False_Positive Identify Technology-Specific Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Characterize Mechanism

Caption: A generalized workflow for validating hits from a primary HTS screen.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.

  • Materials:

    • 96-well clear-bottom tissue culture plates

    • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

    • Test compounds and vehicle control

    • Lysis buffer (e.g., 1% Triton X-100) for positive control

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

    • Prepare a dilution series of your test compounds.

    • Add the compounds to the cells and incubate for the desired exposure time (e.g., 24 hours). Include wells for vehicle control (cells treated with vehicle only) and maximum LDH release (cells treated with lysis buffer).

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the maximum LDH release control.

Protocol 2: Caspase-1 Activity Assay

This luminescent assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway.

  • Materials:

    • White, opaque 96-well plates

    • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)

    • LPS (Lipopolysaccharide) for priming

    • Test compounds

  • Procedure:

    • Plate cells (e.g., THP-1 monocytes) in a 96-well plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

    • Add your test compounds at various concentrations and incubate for a specified time (e.g., 1 hour).

    • Prepare the Caspase-Glo® 1 reagent according to the manufacturer's protocol.

    • Add the reagent to each well.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase-1 activity.

Protocol 3: IL-1β ELISA

This assay quantifies the amount of secreted IL-1β in the cell culture supernatant.

  • Materials:

    • IL-1β ELISA kit

    • Cell culture supernatants from your experiment

  • Procedure:

    • Follow the ELISA kit manufacturer's detailed protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding your cell culture supernatants and standards.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and reading the absorbance.

  • Data Analysis:

    • Generate a standard curve using the provided IL-1β standards.

    • Calculate the concentration of IL-1β in your samples based on the standard curve.

Protocol 4: Thallium Flux Assay (Orthogonal Screen)

This fluorescence-based assay measures the influx of thallium (Tl+) through potassium channels or ionophores.

  • Materials:

    • Cells expressing the target of interest (or parental cells for a counter-screen)

    • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

    • Thallium-containing stimulus buffer

    • Assay buffer

    • Fluorescence plate reader with kinetic read capability

  • Procedure:

    • Plate cells in a black-walled, clear-bottom 96- or 384-well plate.

    • Load the cells with the thallium-sensitive dye according to the manufacturer's instructions. This usually involves a 1-hour incubation.

    • Wash the cells with assay buffer to remove excess dye.

    • Add your test compounds and incubate for a short period (e.g., 10-20 minutes).

    • Place the plate in the fluorescence reader and begin a kinetic read.

    • After establishing a baseline fluorescence, inject the thallium-containing stimulus buffer.

    • Continue to record the fluorescence signal for several minutes.

  • Data Analysis:

    • An increase in fluorescence intensity after the addition of thallium indicates Tl+ influx. Compare the rate of fluorescence increase in compound-treated wells to control wells.

Protocol 5: Membrane Potential Assay (Orthogonal Screen)

This assay uses a fluorescent dye that changes its intensity or spectral properties in response to changes in the cell's membrane potential.

  • Materials:

    • Cells plated in black-walled, clear-bottom plates

    • Membrane potential assay kit (containing a voltage-sensitive dye)

    • Assay buffer

    • Fluorescence plate reader

  • Procedure:

    • Load the cells with the membrane potential dye as per the kit's protocol (typically a 30-60 minute incubation).

    • Add your test compounds.

    • Measure the fluorescence intensity. A change in fluorescence (increase or decrease, depending on the dye) indicates a change in membrane potential.

  • Data Analysis:

    • Compare the fluorescence signal in compound-treated wells to vehicle-treated wells to identify compounds that cause depolarization or hyperpolarization.

Signaling Pathways and Logical Relationships

Diagram: this compound's Mechanism of Action

Nigericin_Mechanism This compound's Cellular Mechanism of Action This compound This compound Membrane_Disruption Membrane Insertion & K+/H+ Antiport This compound->Membrane_Disruption K_Efflux Intracellular K+ Efflux Membrane_Disruption->K_Efflux H_Influx Intracellular H+ Influx Membrane_Disruption->H_Influx NLRP3_Activation NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation Intracellular_Acidification Intracellular Acidification H_Influx->Intracellular_Acidification Mitochondrial_Disruption Mitochondrial Membrane Potential Collapse Intracellular_Acidification->Mitochondrial_Disruption Assay_Interference Assay Interference Intracellular_Acidification->Assay_Interference e.g., pH-sensitive probes Apoptosis Apoptosis Mitochondrial_Disruption->Apoptosis ATP_Depletion ATP Depletion Mitochondrial_Disruption->ATP_Depletion Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation Pyroptosis Pyroptosis (Inflammatory Cell Death) Caspase1_Activation->Pyroptosis Pyroptosis->Assay_Interference e.g., LDH release Apoptosis->Assay_Interference e.g., Viability assays ATP_Depletion->Assay_Interference e.g., Luciferase assays

Caption: The signaling cascade initiated by this compound's ionophore activity.

This technical support center provides a comprehensive guide to understanding, identifying, and mitigating the challenges posed by this compound in high-throughput screening. By employing a systematic approach of counter-screening and orthogonal assays, researchers can confidently distinguish true hits from false positives, ensuring the integrity and success of their drug discovery efforts.

References

Problems with Nigericin solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nigericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a primary focus on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether antibiotic and ionophore derived from Streptomyces hygroscopicus.[1] Its primary mechanism of action is to function as a potassium (K+) and hydrogen (H+) antiporter, catalyzing an electroneutral exchange of K+ for H+ across biological membranes.[2] This disruption of the ionic gradient across cellular and mitochondrial membranes leads to changes in membrane potential, intracellular pH, and can stimulate mitochondrial ATPase activity.[3] It is widely used in research to activate the NLRP3 inflammasome, a key component of the innate immune system.[4][5]

Q2: Why is this compound so difficult to dissolve in aqueous solutions like water or cell culture media?

A2: this compound is a lipophilic (fat-soluble) molecule, which makes it practically insoluble in water and aqueous buffers.[1][2][6] Its structure, featuring a polyether backbone, is not conducive to forming favorable interactions with polar water molecules. When a concentrated stock of this compound in an organic solvent (like DMSO or ethanol) is added to an aqueous medium, the rapid change in solvent environment causes the this compound molecules to aggregate and precipitate out of the solution, a phenomenon often referred to as "crashing out".[7][8][9]

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: this compound sodium salt is soluble in several organic solvents. The most commonly recommended solvents for creating high-concentration stock solutions are ethanol (B145695) and Dimethyl sulfoxide (B87167) (DMSO).[6][10] It is also soluble in methanol (B129727) and chloroform.[2] It is crucial to use anhydrous (water-free) solvents, as moisture can reduce solubility.[11]

Q4: I observed precipitation after adding my this compound stock solution to the cell culture medium. Will this affect my experiment?

A4: Yes, precipitation can significantly affect your experiment. The formation of a precipitate means the actual concentration of soluble, active this compound in your medium is unknown and lower than intended, leading to poor experimental reproducibility.[7] However, some researchers note that even with slight precipitation, the desired biological effect (like NLRP3 inflammasome activation) can sometimes still be achieved, though it is not ideal.[12] It is best to optimize the procedure to minimize or eliminate precipitation.

Solubility Data

The solubility of this compound can vary between suppliers and batches. The following table summarizes reported solubility data in common organic solvents.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
Ethanol120 mg/mL160.66 mM[13]
Ethanol74.69 mg/mL100 mM
Ethanol20 mg/mL~26.78 mM[6][10]
Ethanol5 mg/mL~6.7 mM[2]
DMSO100 mg/mL133.87 mM[11]
DMSO50 mg/mL~66.94 mM[10]
DMSO< 3.7 mg/mL< 5 mM[14]
DMSOInsoluble / < 1 mg/mLInsoluble / < 1.34 mM[11][13][15]
Methanol22.72 mg/mL30.42 mM[13]
Methanol10 mg/mL~13.39 mM[2]
Chloroform10 mg/mL~13.39 mM[1][2]
WaterPractically InsolublePractically Insoluble[1][2]
1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL~0.20 mM[6]

Note: The molecular weight of this compound sodium salt is approximately 746.94 g/mol . Solubility can be batch-specific and may be improved by sonication or gentle warming.[13][14] Some sources report conflicting solubility in DMSO, suggesting that the purity and water content of the DMSO are critical factors.[11]

Troubleshooting Guides

Issue: Precipitation or Cloudiness in Media

Precipitation of this compound upon dilution into aqueous cell culture media is the most common issue researchers face.[12]

Potential Causes & Solutions
  • Poor Aqueous Solubility:

    • Explanation: this compound is inherently hydrophobic and has very low solubility in water-based media.[6]

    • Solution: Do not attempt to dissolve this compound directly in aqueous buffers. Always prepare a concentrated stock in an appropriate organic solvent first.[6]

  • Solvent Shock:

    • Explanation: A rapid dilution of a concentrated organic stock into the aqueous medium causes the compound to crash out of solution.[7]

    • Solution: Avoid adding the concentrated stock directly to your final volume of media. Perform an intermediate dilution step by adding the stock to a small volume of pre-warmed media while vortexing, and then add this intermediate dilution to the rest of the media.[8]

  • High Final Concentration:

    • Explanation: The desired working concentration may exceed the solubility limit of this compound in the specific medium.[7]

    • Solution: Test a range of lower concentrations to determine the maximum soluble concentration in your experimental setup. For many applications, like NLRP3 inflammasome activation, effective concentrations are in the range of 1-20 µM, which may be more achievable.[16]

  • Temperature:

    • Explanation: The solubility of compounds can be affected by temperature. Adding a cold stock solution to warm media can induce precipitation.[7]

    • Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[8] If the stock solution itself shows some precipitation, brief and gentle warming (e.g., in a 37°C water bath) can help redissolve it before use.[12]

  • Media Components:

    • Explanation: Components within the culture medium, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[7]

    • Solution: If you suspect an interaction, you can test the solubility in a simpler buffer (like PBS) or in serum-free versus serum-containing media. However, for cell-based assays, altering the media is often not feasible. The primary solution remains optimizing the dilution protocol.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.

G start Start: this compound Precipitation Observed stock_check Is the stock solution clear? start->stock_check warm_stock Gently warm (37°C) and vortex stock solution. stock_check->warm_stock No media_temp Was the culture medium pre-warmed to 37°C? stock_check->media_temp Yes warm_stock->stock_check warm_media Pre-warm media to 37°C before use. media_temp->warm_media No dilution_method How was the stock diluted into the media? media_temp->dilution_method Yes warm_media->media_temp direct_dilution Direct addition to final volume dilution_method->direct_dilution serial_dilution Use serial or intermediate dilution method. direct_dilution->serial_dilution Yes concentration_check Is the final concentration too high? direct_dilution->concentration_check No (Used serial dilution) serial_dilution->dilution_method lower_conc Test a lower working concentration. concentration_check->lower_conc Potentially final_check Precipitation resolved? concentration_check->final_check No, concentration is low lower_conc->final_check

Caption: A decision-making workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound sodium salt in ethanol.

  • Materials:

    • This compound sodium salt (MW: ~747 g/mol )

    • Anhydrous (100%, 200 proof) Ethanol

    • Sterile, conical microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound sodium salt powder in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh out 7.47 mg.

    • Add the appropriate volume of 100% ethanol to the powder. For the example above, add 1 mL of ethanol.

    • Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. If needed, brief sonication can aid dissolution.[13]

    • Visually inspect the solution to confirm there are no visible particles. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[10]

    • Store the aliquots at -20°C. The stock solution is typically stable for at least 2-6 months when stored properly.[4][10]

Protocol 2: Diluting this compound into Aqueous Medium for Cell Culture

This protocol provides a method to minimize precipitation when preparing a final working concentration (e.g., 10 µM) of this compound in cell culture medium.

  • Preparation:

    • Prepare a 10 mM this compound stock solution in ethanol or DMSO as described in Protocol 1.

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.

  • Procedure (Intermediate Dilution Method):

    • Step 1: Create an Intermediate Dilution. In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 99 µL).

    • Step 2: Add Stock to Intermediate. While gently vortexing the tube of medium, add a small volume of the 10 mM stock solution (e.g., 1 µL) to create a 100 µM intermediate solution. This 1:100 dilution helps to gradually change the solvent environment.

    • Step 3: Prepare Final Working Solution. Add the required volume of the 100 µM intermediate solution to your main volume of pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 1 mL of 10 µM this compound medium, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

    • Step 4: Mix and Use. Gently mix the final solution by inverting the tube or pipetting. Do not vortex vigorously. Use the freshly prepared medium immediately for your experiment. It is not recommended to store aqueous solutions of this compound.[6]

Experimental Workflow Diagram

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_solvent Add 100% Ethanol or DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C aliquot->store intermediate Prepare Intermediate Dilution (e.g., 100µM in warm media) store->intermediate Thaw one aliquot warm_media Pre-warm Culture Media (37°C) warm_media->intermediate final_dilution Add Intermediate to Final Volume of Media intermediate->final_dilution use_now Use Immediately final_dilution->use_now

Caption: Standard workflow for preparing and using this compound in experiments.

Signaling Pathway

This compound-Induced NLRP3 Inflammasome Activation

This compound is a canonical activator of the NLRP3 inflammasome. Its ability to exchange intracellular K+ for extracellular H+ leads to a net efflux of potassium ions from the cell. This rapid decrease in intracellular potassium concentration is a critical trigger for the assembly and activation of the NLRP3 inflammasome complex.[5][17]

G cluster_cell Macrophage cluster_ions This compound This compound Membrane Cell Membrane This compound->Membrane inserts into K_out Low Intracellular [K+] Membrane->K_out K+ efflux K_in High Intracellular [K+] NLRP3_inactive NLRP3 (inactive) K_out->NLRP3_inactive triggers activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProCasp1->Casp1 Inflammasome->Casp1 auto-cleavage IL1b Secreted IL-1β (Inflammation) Casp1->IL1b cleavage ProIL1b Pro-IL-1β ProIL1b->IL1b outside outside

Caption: Simplified pathway of this compound-induced NLRP3 inflammasome activation.

References

Technical Support Center: Optimizing LPS Priming for Nigericin-Induced NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing Lipopolysaccharide (LPS) priming prior to Nigericin stimulation for NLRP3 inflammasome activation assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of LPS priming in an NLRP3 inflammasome activation experiment?

A1: LPS priming serves as the first signal (Signal 1) in the two-step activation model of the NLRP3 inflammasome.[1] It engages Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway.[1] This results in the transcriptional upregulation and synthesis of key inflammasome components, namely NLRP3 itself and the substrate pro-IL-1β.[1][2][3]

Q2: Is LPS priming always necessary for NLRP3 activation?

A2: While the two-step model is standard, some studies show that human monocytes can activate the NLRP3 inflammasome and release mature IL-18 in response to this compound without prior LPS priming.[4][5][6] However, priming is still required to induce pro-IL-1β expression for subsequent IL-1β release and generally potentiates the overall inflammasome response.[4][5][6] For monocyte-derived macrophages (MDMs), priming appears to be more critical for a robust response.[4][7]

Q3: What type and purity of LPS should I use?

A3: The serotype and purity of LPS can impact results. E. coli serotypes like O111:B4 or O55:B5 are commonly used.[8] While lower purity LPS can still activate the inflammasome, it may also signal through TLR2 in addition to TLR4.[8] Using a high-purity LPS (>95%) is recommended for more specific and reproducible TLR4-mediated priming.[8]

Q4: How does this compound activate the NLRP3 inflammasome?

A4: this compound is a potassium ionophore.[9] It acts as the second signal (Signal 2) by creating an artificial efflux of potassium (K+) ions from the cell.[10][11] This decrease in intracellular K+ concentration is a common trigger that is necessary and sufficient for the assembly and activation of the NLRP3 inflammasome complex.[9][12]

Q5: Can I use other activators besides this compound?

A5: Yes, other agents that induce potassium efflux can also serve as Signal 2. A common alternative is ATP, which activates the P2X7 receptor to form a channel for K+ efflux.[10][13] Crystalline substances like monosodium urate (MSU) and alum are also used.[14]

Troubleshooting Guide

Issue 1: Low or undetectable IL-1β/Caspase-1 cleavage after stimulation.

Potential Cause Troubleshooting Step
Suboptimal Priming Optimize LPS Concentration: Perform a dose-response curve. Concentrations typically range from 50 ng/mL to 1 µg/mL.[3][15][16]
Optimize Priming Time: A 3-4 hour incubation with LPS is a common starting point.[1][15] However, this can be extended (e.g., 14-16 hours) or shortened depending on the cell type and experimental goals.[2][16]
Ineffective this compound Stimulation Verify this compound Activity: Ensure the this compound stock is not degraded. Prepare fresh dilutions for each experiment.
Optimize this compound Concentration: Titrate this compound concentration. Typical ranges are 5-20 µM.[3][17]
Optimize Stimulation Time: Incubation times can range from 30 minutes to 2 hours.[10][16][17] Prolonged incubation may be necessary in some systems but can also lead to cell death.[18]
Cell Type Issues Confirm Cell Competency: Ensure the cell line used (e.g., THP-1, J774A.1) expresses all necessary inflammasome components.[1] Some cell lines, like RAW 264.7, are deficient in ASC and do not form a functional NLRP3 inflammasome.[13]
THP-1 Differentiation: For THP-1 cells, proper differentiation into a macrophage-like state with PMA is crucial. This step alone can induce some level of priming.[16][17]
Assay Sensitivity Check Detection Method: Ensure your ELISA kit is sensitive enough or that you are loading sufficient protein for Western blot analysis. Increasing cell density can increase the concentration of secreted cytokines in the supernatant.[19]

Issue 2: High background or spontaneous cell death.

Potential Cause Troubleshooting Step
LPS Contamination Use endotoxin-free reagents and consumables to avoid unintended priming.
Serum Effects Serum Starvation: Removing serum from the culture medium can itself induce stress and activate certain signaling pathways, potentially mimicking an inflammatory response.[20][21] It is often recommended to perform LPS stimulation in the presence of low serum (e.g., 3-5% FBS) as some cell lines do not tolerate serum-free conditions well.[22]
Overstimulation High concentrations of LPS or prolonged incubation with this compound can lead to excessive pyroptosis (inflammatory cell death). Reduce the concentration or incubation time of the stimuli.
Cell Confluence Do not let cells become over-confluent, as this can affect housekeeping gene expression and overall cell health.[16]

Data and Protocols

Summary of Experimental Parameters

The optimal conditions for NLRP3 inflammasome activation are highly dependent on the cell type and specific experimental setup. The following table summarizes commonly used parameters.

Cell Type Priming (Signal 1) Activation (Signal 2) Reference
Human THP-1 Macrophages Differentiate with PMA (e.g., 50-100 ng/mL for 24-48h), then prime with LPS (100 ng/mL - 1 µg/mL) for 3-4 hours.This compound (10 µM) for 45-60 minutes.[4][15][17]
Murine BMDMs LPS (500 ng/mL) for 4-6 hours.This compound (20 µM) for 45 minutes.[3]
Human PBMCs LPS (concentration varies) for 2-4 hours.This compound (concentration varies) for 1 hour.[23]
Cerebral Organoids LPS (100 ng/mL) for 3 hours.This compound (10 µM) for 1, 4, or 16 hours.[18]

Diagrams and Workflows

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_output Effector Functions LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription ProIL1B pro-IL-1β Transcription->ProIL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B Mature IL-1β Secretion ProIL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Casp1) NLRP3_protein->Inflammasome This compound This compound K_efflux K+ Efflux This compound->K_efflux K_efflux->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage Pyroptosis Pyroptosis (GSDMD-mediated) Casp1->Pyroptosis Cleavage

Caption: Canonical two-signal model of NLRP3 inflammasome activation.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Seed 1. Seed Cells (e.g., BMDMs, THP-1) Differentiate 2. Differentiate (if THP-1) (e.g., PMA for 24-48h) Prime 3. Prime (Signal 1) (LPS for 3-4h) Seed->Prime Differentiate->Prime Activate 4. Activate (Signal 2) (this compound for 45-60 min) Prime->Activate Collect 5. Collect Supernatant & Cell Lysate Activate->Collect ELISA 6a. ELISA (IL-1β, IL-18) Collect->ELISA WB 6b. Western Blot (Caspase-1, GSDMD) Collect->WB LDH 6c. LDH Assay (Pyroptosis) Collect->LDH

Caption: General workflow for an in vitro NLRP3 activation experiment.

Troubleshooting_Flowchart Start Start: No/Low IL-1β Secretion CheckPriming Was priming effective? (Check pro-IL-1β in lysate) Start->CheckPriming CheckActivation Was Signal 2 effective? (Check Casp-1 cleavage) CheckPriming->CheckActivation Yes OptimizeLPS Optimize LPS: - Titrate concentration - Vary incubation time CheckPriming->OptimizeLPS No CheckCells Are cells competent? (e.g., not ASC-deficient) CheckActivation->CheckCells Yes Optimizethis compound Optimize this compound: - Titrate concentration - Vary incubation time - Use alternative (ATP) CheckActivation->Optimizethis compound No UsePositiveControlCell Use a positive control cell line (e.g., BMDM) CheckCells->UsePositiveControlCell No CheckAssay Review Assay: - ELISA sensitivity - Antibody quality CheckCells->CheckAssay Yes Success Problem Solved OptimizeLPS->Success Optimizethis compound->Success UsePositiveControlCell->Success CheckAssay->Success

Caption: Logical guide for troubleshooting low IL-1β secretion.

Detailed Experimental Protocol: NLRP3 Activation in THP-1 Cells

This protocol provides a general framework for NLRP3 inflammasome activation in human THP-1 monocytic cells.

1. Cell Culture and Differentiation a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. To differentiate, seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a new flask. c. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.[15][17] d. Incubate for 48 hours to allow cells to differentiate into adherent, macrophage-like cells. e. After 48 hours, gently remove the PMA-containing medium, wash once with PBS, and add fresh, PMA-free complete medium. f. Rest the cells for an additional 24 hours before proceeding with the experiment.[17]

2. Priming (Signal 1) a. Remove the culture medium from the differentiated THP-1 cells. b. Add fresh medium containing LPS at the desired concentration (a starting concentration of 1 µg/mL is common).[4] c. Incubate for 4 hours at 37°C and 5% CO₂.[4]

3. Activation (Signal 2) a. Following the LPS priming, add this compound directly to the wells to a final concentration of 10 µM.[4] b. Incubate for 45-60 minutes at 37°C and 5% CO₂.[4]

4. Sample Collection and Analysis a. Supernatant: Carefully collect the cell culture supernatant for analysis of secreted proteins. Centrifuge to pellet any detached cells and transfer the clarified supernatant to a new tube. This can be used for:

  • ELISA: To quantify mature IL-1β.
  • LDH Assay: To measure cytotoxicity/pyroptosis. b. Cell Lysate: Gently wash the adherent cells with cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). This can be used for:
  • Western Blot: To detect pro-IL-1β, NLRP3, cleaved Caspase-1 (p20 subunit), and GSDMD cleavage. Use a housekeeping protein like β-actin for normalization, but be aware that its expression may change under certain conditions.[16]

References

Technical Support Center: Addressing Variability in Cell Response to Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell response to Nigericin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potassium ionophore antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is to act as a K⁺/H⁺ antiporter, facilitating an electroneutral exchange of potassium ions for protons across biological membranes.[1][2][3] This disrupts the transmembrane ion gradient, leading to a net efflux of intracellular potassium (K⁺) and intracellular acidification.[1][4] This rapid decrease in intracellular K⁺ concentration is a key trigger for the activation of the NLRP3 and, in some cell types, the NLRP1 inflammasomes.[2][5]

Q2: Why do different cell types exhibit variable responses to this compound?

The cellular response to this compound is highly dependent on the specific cell type being studied. This variability arises from several factors:

  • Inflammasome Component Expression: The presence and expression levels of different inflammasome components are critical. For instance, hematopoietic cells like macrophages and monocytes primarily respond through the NLRP3 inflammasome.[2] In contrast, human epithelial cells, such as skin keratinocytes and nasal epithelial cells, which may not express NLRP3, can activate the NLRP1 inflammasome in response to this compound.[2][5] Some cancer cell lines that lack inflammasome components still undergo cell death upon this compound treatment through other mechanisms.[2]

  • Alternative Signaling Pathways: this compound can induce NLRP3-independent effects. For example, it has been shown to promote bacterial killing in macrophages that lack essential components of the NLRP3 inflammasome.[6][7] In human corneal keratocytes, this compound induces a form of programmed cell death called paraptosis-like cell death, rather than the canonical pyroptosis.[8][9]

  • Cellular State: The physiological state of the cell, including its activation or senescence status, can influence its susceptibility to this compound.[1]

Q3: What are the known signaling pathways activated by this compound?

This compound-induced potassium efflux triggers a cascade of downstream signaling events. The most well-characterized pathway is the activation of the NLRP3 inflammasome. This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, resulting in the activation of caspase-1.[10] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, and cleaves Gasdermin D (GSDMD) to induce pyroptotic cell death.[2] In certain human epithelial cells, this compound-induced K⁺ efflux leads to ribosome stalling, which activates the ribotoxic stress response (RSR) sensor kinase ZAKɑ, p38, and JNK, ultimately leading to NLRP1 inflammasome activation.[5][11] this compound can also induce autophagy and affect mitochondrial function.[1]

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in experimental results.

  • Potential Cause: Inconsistent this compound concentration due to precipitation.

  • Recommended Solution: this compound is known to precipitate in aqueous solutions like cell culture media.[12] To ensure consistent dosing, prepare a high-concentration stock solution in ethanol (B145695) or DMSO. Immediately before use, warm the stock solution briefly and vortex it. When diluting into your final culture medium, mix gently and observe for any precipitation. While some precipitate may be unavoidable, consistent preparation and handling can minimize variability.[12]

  • Potential Cause: Differences in cell priming.

  • Recommended Solution: For many cell types, particularly immune cells, a priming signal (Signal 1), often lipopolysaccharide (LPS), is required to upregulate the expression of NLRP3 and pro-IL-1β before this compound (Signal 2) can effectively activate the inflammasome.[13] The concentration and duration of LPS priming can significantly impact the subsequent response to this compound. It is crucial to standardize the priming protocol across all experiments. However, it's worth noting that in some cells, like human monocytes, priming may be dispensable for NLRP3 activation.[14][15]

  • Potential Cause: Cell passage number and confluency.

  • Recommended Solution: High passage numbers can lead to phenotypic drift in cell lines. It is advisable to use cells within a consistent and limited passage range. Cell confluency can also affect the outcome of the experiment. Standardize the seeding density to ensure that cells are at a consistent confluency at the time of the experiment.

Problem 2: No or low levels of IL-1β secretion or cell death.

  • Potential Cause: Suboptimal this compound concentration or incubation time.

  • Recommended Solution: The optimal concentration and incubation time for this compound can vary significantly between cell types. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. For example, in some cell lines, significant cell death is observed at concentrations as low as 1-10 µM, while others may require higher concentrations.[8][16] Incubation times can range from 30 minutes to 24 hours.[8][12]

  • Potential Cause: The cell type does not express the necessary inflammasome components.

  • Recommended Solution: Verify the expression of key inflammasome components like NLRP3, ASC, and Caspase-1 in your cell line using techniques such as Western blotting or qPCR. If your cells lack these components, they may not undergo canonical inflammasome activation and pyroptosis. In such cases, consider measuring other cellular responses like changes in intracellular pH, mitochondrial membrane potential, or alternative cell death pathways.[1][9]

  • Potential Cause: Over-stimulation of cells.

  • Recommended Solution: Excessively high concentrations of this compound can sometimes lead to rapid, non-specific cytotoxicity, masking the specific inflammasome-mediated effects. If you observe widespread cell death without the expected cytokine processing, consider reducing the this compound concentration.[17]

Problem 3: Unexpected or off-target effects are observed.

  • Potential Cause: this compound is activating alternative signaling pathways.

  • Recommended Solution: Be aware of the potential for NLRP3-independent effects of this compound. For example, in some contexts, this compound can induce NLRP1-dependent pyroptosis, paraptosis-like cell death, or affect autophagy and mitochondrial function.[1][5][9] To dissect the specific pathway involved, consider using specific inhibitors (e.g., MCC950 for NLRP3) or genetic knockout/knockdown approaches for key signaling molecules.[5]

Data Summary Tables

Table 1: this compound Concentration and Cellular Response in Various Cell Types

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Human THP-1 monocytes10 µM30 min - 2 hoursNLRP3 inflammasome activation, IL-1β secretion[12][15]
Human KeratinocytesNot specifiedNot specifiedNLRP1-dependent pyroptosis[2]
Human Corneal Keratocytes10 - 30 µM24 hoursDecreased cell viability, extensive vacuolization (paraptosis-like)[8][9]
Human Mesenchymal Stromal Cells (senescent)10 µMNot specifiedSenolysis, pyroptosis[1]
Murine Raw 264.7 macrophages20 µM30 minEnhanced bacterial killing (NLRP3-independent)[6][7]
Human MDA-MB-231 TNBC cells2 µg/mL (~2.7 µM)12 - 24 hoursPyroptosis and apoptosis, LDH release[16]
Human H460 lung cancer cells0.5 - 1 µM72 hoursDecreased cell viability[18]

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
MDA-MB-231Triple-Negative Breast Cancer~2 µg/mL (~2.7 µM)[16]
4T1Murine Triple-Negative Breast Cancer~2 µg/mL (~2.7 µM)[16]
H460Lung CancerNot explicitly stated, but potent inhibition observed at 0.5-1 µM[18][19]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay

  • Cell Seeding: Seed immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well. Allow cells to adhere for 2-4 hours.[20] For THP-1 cells, differentiation can be induced with PMA (e.g., 2.5 ng/mL for 48 hours).[21]

  • Priming (Signal 1): Prime the cells with LPS (e.g., 50 ng/mL to 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[21]

  • Inhibitor Treatment (Optional): If testing an inhibitor, pre-incubate the cells with the compound for 30-60 minutes.[17]

  • This compound Stimulation (Signal 2): Add this compound to a final concentration of 5-20 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C and 5% CO₂.[20]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the supernatants.

  • Analysis:

    • IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.[20]

    • Pyroptosis Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using a commercially available cytotoxicity assay kit as an indicator of pyroptotic cell death.[16][20]

Protocol 2: Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.[8][9]

  • Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as XTT or MTS to each well according to the manufacturer's instructions.[8][16]

  • Incubation: Incubate for the time specified in the reagent protocol (typically 1-4 hours).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelengths using a plate reader.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

Nigericin_NLRP3_Pathway This compound-Induced NLRP3 Inflammasome Activation This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b GSDMD_N GSDMD N-terminal (Pore Formation) Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome signaling pathway.

Nigericin_NLRP1_Pathway This compound-Induced NLRP1 Inflammasome Activation in Epithelial Cells This compound This compound K_efflux K+ Efflux This compound->K_efflux Ribosome_Stalling Ribosome Stalling K_efflux->Ribosome_Stalling ZAKa ZAKα Activation Ribosome_Stalling->ZAKa p38_JNK p38/JNK Activation ZAKa->p38_JNK NLRP1 NLRP1 Phosphorylation p38_JNK->NLRP1 NLRP1_Inflammasome NLRP1 Inflammasome Assembly NLRP1->NLRP1_Inflammasome Pyroptosis Pyroptosis NLRP1_Inflammasome->Pyroptosis

Caption: this compound-induced NLRP1 inflammasome pathway in epithelial cells.

Nigericin_Workflow General Experimental Workflow for Studying this compound Effects Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Priming Priming (e.g., LPS) (If required) Cell_Culture->Priming Treatment This compound Treatment (Dose-response & time-course) Priming->Treatment Endpoint Select Endpoints Treatment->Endpoint Cytokine Cytokine Measurement (ELISA) Endpoint->Cytokine Cell_Death Cell Death/Viability Assay (LDH, MTS/XTT) Endpoint->Cell_Death Western_Blot Protein Analysis (Western Blot for Caspase-1, GSDMD, etc.) Endpoint->Western_Blot Data_Analysis Data Analysis Cytokine->Data_Analysis Cell_Death->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for investigating this compound's cellular effects.

Troubleshooting_Flowchart Troubleshooting this compound Experiments Start High Variability or No Response Check_this compound Check this compound Prep (Fresh stock, vortex before use) Start->Check_this compound Check_Priming Standardize Priming? (LPS concentration & time) Check_this compound->Check_Priming [Precipitation Minimized] Success Problem Resolved Check_this compound->Success [Issue Resolved] Optimize_Dose Optimize Dose/Time? (Run dose-response/time-course) Check_Priming->Optimize_Dose [Priming Consistent] Check_Priming->Success [Issue Resolved] Check_Cells Verify Cell Line? (Expression of inflammasome components) Optimize_Dose->Check_Cells [No Optimal Condition Found] Optimize_Dose->Success [Issue Resolved] Consider_Alt Consider Alternative Pathways? (NLRP1, Autophagy, etc.) Check_Cells->Consider_Alt [Components Expressed] No_Success Consult Literature for Cell-Specific Protocols Check_Cells->No_Success [Components Absent] Consider_Alt->No_Success

References

Technical Support Center: Mitigating Nigericin's Effect on Housekeeping Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of Nigericin on housekeeping gene expression. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and illustrative data to ensure the accuracy and reliability of your gene expression studies.

Frequently Asked Questions (FAQs)

Q1: How does this compound affect housekeeping gene expression?

A1: this compound is a potassium ionophore that disrupts intracellular potassium (K+) homeostasis by facilitating an electroneutral exchange of K+ for H+. This leads to a significant efflux of intracellular K+, which can trigger a variety of cellular stress responses, including:

  • NLRP3 and NLRP1 Inflammasome Activation: The drop in intracellular K+ is a potent activator of the NLRP3 and NLRP1 inflammasomes, leading to inflammation and pyroptotic cell death.[1][2]

  • Inhibition of Protein Synthesis: Depletion of cytosolic potassium can inhibit the elongation stage of the ribosome cycle, leading to a general shutdown of protein synthesis.[2][3]

  • Ribotoxic Stress Response (RSR): Ribosome stalling induced by this compound can activate the ribotoxic stress response, a signaling cascade that can modulate gene expression.[1]

These profound physiological changes can alter the transcriptional regulation of many genes, including housekeeping genes that are often assumed to be stably expressed.

Q2: Which housekeeping genes are most likely to be affected by this compound?

A2: The stability of housekeeping genes in the presence of this compound is highly dependent on the cell type, experimental conditions (concentration and duration of treatment), and the specific cellular response. Commonly used housekeeping genes like GAPDH, ACTB, and B2M have been shown to be unstable under various cellular stress conditions and should be used with caution.[4][5][6] It is crucial to experimentally validate a panel of candidate housekeeping genes for your specific experimental setup.

Q3: What are the consequences of using an unstable housekeeping gene for normalization in experiments with this compound?

Q4: What is the best strategy to ensure accurate normalization of gene expression data in this compound-treated samples?

A4: The most robust strategy is to perform a validation study to identify the most stable housekeeping gene or combination of genes under your specific experimental conditions. This involves:

  • Selecting a panel of candidate housekeeping genes from different functional classes.

  • Treating your cells with this compound under the same conditions as your planned experiment.

  • Quantifying the expression of the candidate genes using RT-qPCR.

  • Analyzing the stability of their expression using statistical algorithms such as geNorm, NormFinder, and BestKeeper.

  • Normalizing your target gene expression data using the most stable housekeeping gene(s) or their geometric mean.

Alternatively, data-driven normalization methods that do not rely on housekeeping genes, such as quantile normalization, can be considered for larger datasets.[7][8]

Troubleshooting Guides

Issue 1: High variability in housekeeping gene expression across replicates treated with this compound.

Possible Cause Troubleshooting Step
Inconsistent this compound Activity Ensure this compound stock solution is properly stored and that the final working concentration is accurate. Prepare fresh dilutions for each experiment.
Cellular Stress Response The observed variability may be a true biological effect of this compound. Your chosen housekeeping gene is likely unstable.
Pipetting Errors Use calibrated pipettes and follow best practices for qPCR setup to minimize technical variability.
RNA Quality and Integrity Assess RNA quality and integrity using spectrophotometry (260/280 and 260/230 ratios) and gel electrophoresis or a Bioanalyzer.

Solution: If technical issues are ruled out, the primary solution is to perform a comprehensive housekeeping gene validation experiment to identify a more stable reference gene for your specific experimental conditions.

Issue 2: My target gene expression appears to be unchanged or shows an opposite effect than expected after normalization.

Possible Cause Troubleshooting Step
Unstable Housekeeping Gene The housekeeping gene's expression may be regulated by this compound in the same or opposite direction as your target gene, masking the true effect.
Suboptimal qPCR Assay Verify the specificity and efficiency of your target and housekeeping gene primers.

Solution: Re-analyze your raw Cq data without normalization to observe the expression patterns of both your target and housekeeping genes. Perform a housekeeping gene validation experiment and re-normalize your data with a validated stable reference gene.

Data Presentation

The following table provides a hypothetical example of quantitative data from a housekeeping gene validation study in this compound-treated cells. Note: This data is for illustrative purposes only. Researchers must perform their own validation experiments to determine the stability of housekeeping genes in their specific experimental system.

Table 1: Example of Housekeeping Gene Expression Stability Analysis in this compound-Treated Cells

Candidate GeneAverage Cq (Control)Average Cq (this compound)ΔCq (this compound - Control)Stability Value (geNorm M-value)Stability Ranking
RPL13A21.521.70.20.251 (Most Stable)
TBP24.825.10.30.312
YWHAZ22.322.80.50.453
ACTB18.219.51.30.894
B2M19.721.21.51.125
GAPDH17.919.81.91.456 (Least Stable)

Experimental Protocols

Protocol 1: Validation of Housekeeping Genes for Use in this compound Treatment Experiments

This protocol outlines the steps to identify and validate stable housekeeping genes for normalizing gene expression data from cells treated with this compound.

1. Selection of Candidate Housekeeping Genes:

  • Select 8-10 candidate housekeeping genes from different functional classes to avoid co-regulation. Examples include genes involved in protein synthesis (RPL13A, RPS18), transcription (TBP), cell structure (ACTB), and metabolism (GAPDH, SDHA).

2. Cell Culture and this compound Treatment:

  • Plate your cells at a consistent density and allow them to adhere overnight.

  • Treat the cells with the same concentration of this compound and for the same duration as your planned experiment. Include a vehicle-treated control group.

  • Harvest the cells and proceed with RNA extraction.

3. RNA Extraction and Quality Control:

  • Extract total RNA from all samples using a standardized method.

  • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0 and 2.2.

  • Verify RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. cDNA Synthesis:

  • Reverse transcribe equal amounts of RNA into cDNA for all samples using a high-quality reverse transcriptase kit.

5. RT-qPCR:

  • Perform RT-qPCR for all candidate housekeeping genes on all cDNA samples.

  • Run each reaction in triplicate to assess technical variability.

  • Include no-template controls to check for contamination.

6. Data Analysis:

  • Export the raw Cq values.

  • Analyze the stability of the candidate housekeeping genes using at least two different statistical algorithms (e.g., geNorm, NormFinder, BestKeeper). These tools are often available as web-based applications or packages in R.

  • The algorithms will provide a stability ranking of the genes. Select the top-ranked gene or the geometric mean of the top 2-3 genes for normalization.

Mandatory Visualizations

Nigericin_Signaling_Pathway cluster_downstream Downstream Cellular Stress Responses This compound This compound Membrane Cell Membrane This compound->Membrane K_efflux K+ Efflux Membrane->K_efflux Induces Intracellular_K ↓ Intracellular [K+] K_efflux->Intracellular_K NLRP3 NLRP3/NLRP1 Inflammasome Activation Intracellular_K->NLRP3 Ribosome_Stalling Ribosome Stalling Intracellular_K->Ribosome_Stalling Gene_Expression Altered Housekeeping Gene Expression NLRP3->Gene_Expression Protein_Synthesis ↓ Protein Synthesis Ribosome_Stalling->Protein_Synthesis RSR Ribotoxic Stress Response (RSR) Ribosome_Stalling->RSR Protein_Synthesis->Gene_Expression RSR->Gene_Expression

Caption: this compound-induced K+ efflux and downstream signaling.

HKG_Validation_Workflow start Start: Experimental Design select_hkg 1. Select 8-10 Candidate Housekeeping Genes (HKGs) start->select_hkg cell_treatment 2. Treat Cells with this compound (and Vehicle Control) select_hkg->cell_treatment rna_extraction 3. RNA Extraction & QC cell_treatment->rna_extraction cdna_synthesis 4. cDNA Synthesis rna_extraction->cdna_synthesis qpcr 5. RT-qPCR for all Candidate HKGs cdna_synthesis->qpcr data_analysis 6. Analyze Cq Data with geNorm, NormFinder, etc. qpcr->data_analysis select_stable 7. Identify Most Stable HKG(s) data_analysis->select_stable normalization 8. Normalize Target Gene Data select_stable->normalization

Caption: Workflow for housekeeping gene validation.

Troubleshooting_Logic start High HKG Variability or Unexpected Target Gene Results check_technical Check for Technical Issues: - Pipetting Errors - Reagent Quality - RNA Integrity start->check_technical technical_issue Technical Issue Found? check_technical->technical_issue resolve_technical Resolve Technical Issue and Repeat Experiment technical_issue->resolve_technical Yes no_technical_issue No Technical Issue Found technical_issue->no_technical_issue No resolve_technical->start hkg_instability Conclusion: HKG is Unstable under this compound Treatment no_technical_issue->hkg_instability validate_hkg Perform HKG Validation Experiment (Protocol 1) hkg_instability->validate_hkg renormalize Re-normalize Data with Validated Stable HKG(s) validate_hkg->renormalize

Caption: Troubleshooting decision tree for HKG issues.

References

Technical Support Center: Nigericin-Induced Artifacts in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing nigericin (B1684572) in fluorescence microscopy experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and how does it work?

This compound is a microbial toxin derived from Streptomyces hygroscopicus. It functions as a potassium ionophore, facilitating an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across cellular membranes.[1][2] This action leads to a net decrease in intracellular K⁺ concentration and can cause acidification of the cytoplasm and disruption of pH gradients in organelles like mitochondria and lysosomes.[1][3][4]

Q2: What are the primary applications of this compound in fluorescence microscopy?

Due to its mechanism of action, this compound is widely used as a chemical tool to study various cellular processes. Key applications include:

  • NLRP3 Inflammasome Activation: The efflux of intracellular potassium is a potent trigger for the assembly and activation of the NLRP3 inflammasome.[5][6][7] This is often visualized by the formation of fluorescently-tagged ASC (apoptosis-associated speck-like protein containing a CARD) specks.[8][9][10]

  • Induction of Pyroptosis: As a downstream consequence of inflammasome activation, this compound is used to induce pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[5][11] This is typically measured using membrane integrity assays with dyes like propidium (B1200493) iodide (PI).[12][13]

  • Autophagy Research: this compound can impair autophagic flux by raising the pH of acidic compartments like lysosomes, which inhibits the fusion of autophagosomes with lysosomes and reduces lysosomal protein degradation.[3][14] This leads to the accumulation of autophagic markers like LC3-II.[3][15]

  • Mitochondrial Studies: It is used to study the effects of ion gradient disruption on mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) production.[15][16][17]

  • Lysosomal pH Studies: this compound is used to manipulate and study the role of lysosomal pH in various cellular functions.[4][18][19]

Artifacts & Troubleshooting

Q3: I see massive vacuole formation in my cells after this compound treatment. Is this a normal response or an artifact?

Extensive intracellular vacuolization is a known morphological change induced by this compound in several cell types.[3][15] While it is a real biological effect, it can be considered an "artifact" if it interferes with the interpretation of your primary readout. For instance, these vacuoles, which can originate from the endoplasmic reticulum and Golgi, might be mistaken for autophagosomes or other organelles.[3][15]

  • Troubleshooting:

    • Co-localization studies: Use specific markers for the organelles you are studying (e.g., LAMP1 for lysosomes, GM130 for Golgi) to distinguish them from the this compound-induced vacuoles.[15]

    • Electron Microscopy: Transmission electron microscopy (TEM) can help characterize the ultrastructure of these vacuoles and differentiate them from other cellular compartments.[3][15]

    • Dose and Time Optimization: Determine the minimal concentration and incubation time of this compound required to induce your desired effect (e.g., inflammasome activation) without causing excessive vacuolization.

Q4: My fluorescent signal for a pH-sensitive dye is behaving unexpectedly after adding this compound. Why?

This compound disrupts cellular pH homeostasis by exchanging K⁺ for H⁺. This can lead to cytoplasmic acidification and an increase in the pH of acidic organelles like lysosomes.[1][3] If you are using a pH-sensitive fluorescent probe (e.g., LysoSensor, BCECF), the observed change in fluorescence may be a direct result of this compound's ionophore activity rather than the specific cellular process you intended to measure.[4][20]

  • Troubleshooting:

    • Use Ratiometric Dyes: Whenever possible, use ratiometric pH indicators (e.g., LysoSensor Yellow/Blue) that provide emission or excitation ratios, making the measurement less dependent on dye concentration and lysosomal size.[4]

    • Calibration: Perform an in-situ calibration of your pH probe using a combination of ionophores (like this compound and valinomycin) in buffers of known pH to accurately correlate fluorescence ratios to pH values.[18][21]

    • Use pH-insensitive dyes: For experiments where pH changes are a confounding factor (e.g., tracking particle degradation in lysosomes), consider using pH-insensitive dyes for labeling.[4]

Q5: My mitochondrial membrane potential (MMP) dye (e.g., TMRM) shows an increased signal after this compound treatment. I thought this compound was damaging to mitochondria?

This is a frequently observed and often misinterpreted phenomenon. This compound disrupts the proton gradient (ΔpH) across the inner mitochondrial membrane.[1][16] To compensate for this and maintain the total proton-motive force, mitochondria may increase their electrical membrane potential (Δψm), which is what dyes like TMRM measure.[16][17] Therefore, an initial increase in TMRM fluorescence can occur, which does not necessarily indicate healthier mitochondria.[16] Prolonged exposure, however, will lead to mitochondrial dysfunction and a collapse of the MMP.

  • Troubleshooting:

    • Time-course experiments: Monitor MMP over time to capture the full dynamics, including any initial hyperpolarization followed by depolarization.

    • Use multiple readouts: Do not rely solely on MMP dyes. Combine your assay with measurements of mitochondrial ROS production, ATP levels, or oxygen consumption for a more complete picture of mitochondrial health.

    • Proper Controls: Use a protonophore like FCCP as a control to completely dissipate the MMP, providing a baseline for maximal depolarization in your assay.

Q6: I am trying to study this compound-induced pyroptosis, but my cells look apoptotic. What's happening?

While this compound is a classic inducer of NLRP3-dependent pyroptosis, it can also trigger other forms of cell death.[15] Some studies have reported that under certain conditions or in specific cell types, this compound can induce a caspase-independent, paraptosis-like cell death characterized by extensive vacuolization, or even apoptosis.[6][15]

  • Troubleshooting:

    • Multiparameter analysis: Use a combination of markers to define the cell death pathway. For pyroptosis, look for caspase-1 activation (e.g., using FLICA assays), GSDMD cleavage, and IL-1β release, in addition to loss of membrane integrity (PI staining).[5][6][9]

    • Inhibitor studies: Use specific inhibitors to dissect the pathway. For example, the pan-caspase inhibitor z-VAD-fmk can help determine if the cell death is caspase-dependent.[15] An NLRP3 inhibitor like MCC950 can confirm the involvement of the NLRP3 inflammasome.[22]

Quantitative Data Summary

The optimal concentration and treatment time for this compound can vary significantly depending on the cell type and the specific process being investigated. The following table summarizes typical ranges reported in the literature.

ApplicationCell TypeThis compound Concentration (µM)Incubation TimeReference(s)
NLRP3 Inflammasome Activation Murine BMDMs5 - 2030 - 45 min[6][7][9]
Human PBMCs1030 min[8]
Jurkat / THP-1 cells1024 hours (for caspase-1 assay)[5]
Cell Death / Pyroptosis Human Keratocytes1 - 3024 hours[15]
Murine Macrophages2 - 31 hour[12]
Mitochondrial Potential Human Keratocytes10Not specified[15]
Isolated Mitochondria0.02 - 0.1Minutes[16][17]
Autophagy Flux Impairment MN9D Neuronal CellsNot specified7 - 18 hours[3]

Note: It is critical to perform a dose-response and time-course experiment for your specific cell line and experimental conditions.

Key Experimental Protocols

Protocol 1: Detection of NLRP3 Inflammasome Activation via ASC Speck Formation

This protocol describes the immunofluorescence-based detection of ASC specks, a hallmark of inflammasome activation.

  • Cell Seeding: Seed cells (e.g., LPS-primed bone marrow-derived macrophages expressing fluorescently-tagged ASC) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Priming (if required): For most cells, a priming signal is needed to upregulate NLRP3 and pro-IL-1β expression. Treat cells with Lipopolysaccharide (LPS, e.g., 0.5 µg/ml) for 3-4 hours.[6][7]

  • Stimulation: Replace the medium with fresh, pre-warmed medium (e.g., Opti-MEM). Add this compound to a final concentration of 5-10 µM.

  • Incubation: Incubate for 30-45 minutes at 37°C.[7][9] This time is critical; longer incubations can lead to widespread cell death and loss of cells from the coverslip.

  • Fixation: Gently wash the cells once with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (if staining for endogenous ASC): Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: If not using cells with fluorescently-tagged ASC, perform immunostaining with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody. Stain nuclei with DAPI or Hoechst 33342.[12][15]

  • Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence or confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the perinuclear region of activated cells.[9]

Protocol 2: Measurement of this compound-Induced Cell Death via Propidium Iodide Staining

This live-cell imaging protocol measures the loss of plasma membrane integrity, a key feature of lytic cell death like pyroptosis.

  • Cell Seeding: Seed cells in a glass-bottom imaging dish or multi-well plate suitable for live microscopy.

  • Priming (if required): If studying inflammasome-dependent death, prime cells with LPS (e.g., 0.5 µg/ml) for 3-4 hours.[12]

  • Staining: Add Propidium Iodide (PI, final concentration 1-2 µg/ml) and a nuclear counterstain like Hoechst 33342 (5 µg/ml) to the culture medium.[12]

  • Baseline Imaging: Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂). Acquire initial images to establish a baseline of cell health and background fluorescence.

  • Stimulation: Add this compound (e.g., 2-10 µM) to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring images every 5-15 minutes for the desired duration (e.g., 1-6 hours). Capture both phase-contrast/brightfield and fluorescent channels.[13]

  • Analysis: Quantify cell death by counting the number of PI-positive nuclei as a percentage of the total number of nuclei (Hoechst-positive) at each time point.

Visual Guides

NLRP3_Activation_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytosol Cytosol This compound This compound Ionophore K+/H+ Exchange This compound->Ionophore Inserts into membrane Membrane K_efflux K+ Efflux Ionophore->K_efflux Causes NLRP3_inactive Inactive NLRP3 (Primed State) K_efflux->NLRP3_inactive Triggers conformational change NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC Inflammasome NLRP3 Inflammasome (ASC Speck) ASC->Inflammasome Recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Recruits NLRP3_active->Inflammasome Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b into GSDMD_N GSDMD N-terminus Pore Formation GSDMD->GSDMD_N into Pyroptosis Pyroptosis IL1b->Pyroptosis Released during GSDMD_N->Pyroptosis Induces

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Troubleshooting_Workflow Start Unexpected Fluorescence Result with this compound Q1 Are you using a pH-sensitive probe? Start->Q1 Q2 Are you measuring Mitochondrial Membrane Potential? Start->Q2 Q3 Are you observing excessive vacuolization? Start->Q3 Q4 Are you observing high background or non-specific signal? Start->Q4 Sol1 Artifact likely due to pH change. - Use ratiometric or pH-insensitive dyes. - Perform pH calibration. Q1->Sol1 Yes Sol2 Signal change (inc. increase) is expected. - Perform time-course analysis. - Use complementary mitochondrial assays (ROS, ATP). Q2->Sol2 Yes Sol3 This is a known this compound effect. - Use organelle-specific markers for co-localization. - Optimize this compound dose and time. Q3->Sol3 Yes Sol4 General microscopy issue. - Check for phototoxicity/photobleaching. - Optimize antibody concentrations. - Run secondary antibody-only controls. Q4->Sol4 Yes End Refined Experiment Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for this compound-related artifacts.

References

Technical Support Center: Overcoming Resistance to Nigericin in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Nigericin. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with this potent ionophore antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound against bacteria?

A1: this compound is a potassium ionophore that disrupts the electrochemical gradients across the bacterial cell membrane. It facilitates an electroneutral exchange of potassium ions (K⁺) for protons (H⁺), leading to a decrease in intracellular K⁺ concentration and intracellular acidification.[1][2] This disruption of ion homeostasis interferes with essential cellular processes, such as ATP synthesis, and ultimately leads to cell death.[3]

Q2: Which types of bacteria are most susceptible to this compound?

A2: this compound demonstrates potent bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] It is also effective against persister cells and can reduce biofilm mass.[3][4]

Q3: How does bacterial resistance to this compound develop?

A3: The development of resistance to this compound is infrequent and tends to occur at a low frequency.[3][4] The primary known mechanism of resistance involves mutations in the GraSR two-component regulatory system in Staphylococcus aureus.[4] Depletion of this system leads to an increase in the minimum inhibitory concentration (MIC) of this compound.[4] Unlike many other antibiotics, efflux pumps are thought to have minimal impact on this compound susceptibility.[4]

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, studies have shown that this compound can have synergistic effects when combined with other antibiotics. For example, it has demonstrated a synergistic bactericidal effect with tigecycline (B611373) against S. aureus.[4] Combining this compound with other antimicrobial agents can be a strategy to enhance its efficacy and combat resistance.

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Possible Causes and Solutions:

  • Bacterial Strain: The intrinsic susceptibility to this compound can vary between different bacterial species and even strains. Ensure you are comparing your results to appropriate reference strains.

  • Inoculum Effect: A high bacterial inoculum can lead to elevated MIC values. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This compound Degradation: While generally stable, prolonged storage of diluted this compound solutions at room temperature can lead to degradation. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C.[5]

  • Resistance Development: Although rare, spontaneous resistance can occur. If you observe a sudden and significant increase in MIC, consider performing further characterization of the isolate to confirm resistance.

  • Media Composition: The components of the culture medium can influence the activity of ionophores. Use standard media recommended for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB).

Issue 2: Inconsistent or Non-Reproducible MIC Results

Possible Causes and Solutions:

  • Precipitation of this compound: this compound is lipophilic and has low solubility in aqueous solutions.[5] When preparing dilutions in culture media, precipitation can occur, leading to inconsistent concentrations in your assay.[6]

    • Solution: Prepare a stock solution of this compound in an appropriate solvent like ethanol (B145695) or DMSO.[6] When making working dilutions, add the stock solution to the media and vortex or mix thoroughly. A brief warming of the stock solution may aid in dissolution.[6] Be mindful of the final solvent concentration, as it can be toxic to bacteria at higher levels.

  • Pipetting Errors: Inaccurate pipetting during serial dilutions is a common source of variability. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, MIC readings. Adhere strictly to a standardized incubation protocol (e.g., 16-20 hours at 35-37°C).

Issue 3: this compound Appears Inactive Against Biofilms

Possible Causes and Solutions:

  • High Biofilm Resistance: Bacteria within a biofilm can be up to 1000 times more resistant to antimicrobial agents compared to their planktonic counterparts.[7] A concentration of this compound that is effective against planktonic bacteria may not be sufficient to eradicate a mature biofilm.

    • Solution: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration required to kill the biofilm-associated bacteria. This is often significantly higher than the MIC.

  • Poor Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a barrier, limiting the penetration of this compound.

    • Solution: Consider combination therapies with agents that can disrupt the biofilm matrix, such as certain enzymes or membrane-permeabilizing agents.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus470.004 - 0.250.1250.25[4]
Staphylococcus epidermidis320.004 - 0.250.06250.125[4]
Enterococcus faecalis40.004 - 0.008N/AN/A[4]
Enterococcus faecium200.004 - 0.1250.06250.125[4]
Streptococcus pneumoniae250.004 - 0.0160.0080.016[4]
Streptococcus agalactiae60.004 - 0.008N/AN/A[4]

N/A: Not available from the cited source.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound sodium salt in ethanol or DMSO to a stock concentration of 1280 µg/mL. Store aliquots at -20°C for up to two months.[5]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 will be a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically identical colonies.

    • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial suspension to wells 1 through 11. Do not inoculate well 12.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is based on the Calgary Biofilm Device method.

  • Biofilm Formation:

    • Prepare a bacterial inoculum as described for the MIC assay.

    • Add 150 µL of the inoculum to each well of a 96-well plate.

    • Place a 96-peg lid onto the plate, ensuring the pegs are submerged in the culture.

    • Incubate at 35 ± 2°C for 24 hours to allow for biofilm formation on the pegs.

  • Challenge with this compound:

    • Prepare a 96-well plate with two-fold serial dilutions of this compound in fresh MHB, similar to the MIC assay.

    • Carefully remove the peg lid from the biofilm growth plate and rinse it gently with sterile saline to remove planktonic cells.

    • Place the peg lid into the plate containing the this compound dilutions.

    • Incubate for 24 hours at 35 ± 2°C.

  • Recovery and Reading:

    • Remove the peg lid and rinse with sterile saline.

    • Place the peg lid into a new 96-well plate containing 200 µL of fresh MHB in each well.

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.

    • Remove the peg lid and cover the recovery plate.

    • Incubate the recovery plate for 24 hours at 35 ± 2°C.

    • The MBEC is the lowest concentration of this compound that prevents bacterial growth in the recovery wells (i.e., no turbidity).

Visualizations

Nigericin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular This compound This compound K_in Low K+ H_in High H+ (Acidification) This compound->H_in H+ influx K_channel K+ Channel (disrupted) H_channel H+ Influx K_out High K+ K_out->this compound K+ efflux H_out Low H+ ATP_synthase ATP Synthase (Inhibited) K_in->ATP_synthase Disrupted Gradient H_in->ATP_synthase Disrupted Gradient Cell_Death Cell Death ATP_synthase->Cell_Death Reduced ATP

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start High or Inconsistent MIC Results check_protocol Review Experimental Protocol start->check_protocol check_reagents Examine Reagents start->check_reagents check_strain Verify Bacterial Strain start->check_strain inoculum Standardize Inoculum (0.5 McFarland) check_protocol->inoculum incubation Consistent Incubation (Time & Temp) check_protocol->incubation pipetting Calibrate Pipettes & Check Technique check_protocol->pipetting nigericin_prep Prepare Fresh this compound Dilutions check_reagents->nigericin_prep solvent Check Solvent Concentration check_reagents->solvent precipitation Observe for Precipitation check_reagents->precipitation qc_strain Test QC Strain (e.g., S. aureus ATCC 29213) check_strain->qc_strain resistance_test Test for Acquired Resistance check_strain->resistance_test end Consistent Results inoculum->end incubation->end pipetting->end nigericin_prep->end solvent->end precipitation->end qc_strain->end resistance_test->end

Caption: Troubleshooting workflow for this compound MIC assays.

Overcoming_Resistance_Strategies cluster_combo Examples cluster_adjuvant Examples cluster_biofilm Examples center_node This compound Resistance strategy1 Combination Therapy center_node->strategy1 strategy2 Adjuvant Therapy center_node->strategy2 strategy3 Biofilm Disruption center_node->strategy3 tigecycline Tigecycline strategy1->tigecycline Synergistic Killing cell_wall_inhibitors Cell Wall Synthesis Inhibitors strategy1->cell_wall_inhibitors Potential Synergy membrane_permeabilizers Membrane Permeabilizers strategy2->membrane_permeabilizers Enhance Uptake matrix_degrading_enzymes Matrix-Degrading Enzymes strategy3->matrix_degrading_enzymes Increase Penetration

References

Technical Support Center: Safe Handling and Experimental Use of Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Nigericin in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Hazard Identification and Safety Precautions

This compound is a toxic substance that requires careful handling to avoid exposure. It is classified as acutely toxic if swallowed or in contact with skin, and fatal if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

Hazard Summary Table:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2]

Safety Pictograms:

  • GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[1]

  • GHS07 (Exclamation Mark): Indicates skin and eye irritation, and respiratory tract irritation.

Personal Protective Equipment (PPE)

To minimize the risk of exposure, appropriate personal protective equipment must be worn at all times when handling this compound.

Required PPE:

Body PartProtectionSpecifications
Respiratory NIOSH-approved respiratorEssential when handling the solid form to prevent inhalation of dust particles.[3][4]
Hands Chemical-resistant glovesNitrile or other suitable gloves should be worn.[3][4] Inspect for tears before use.
Eyes Safety goggles or face shieldProtects against splashes and dust.[3][4]
Body Laboratory coat or gownProvides a barrier against skin contact.[3][4]

Engineering Controls

  • Ventilation: All work with this compound, especially with the powdered form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[3]

Handling, Storage, and Disposal

  • Handling: Avoid creating dust when working with the solid form.[3][4] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, it is often recommended to keep it at -20°C.[2][5]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]

Emergency Procedures

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]

Troubleshooting Guide & FAQs

Q1: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. Is this normal and will it affect my experiment?

A1: Yes, this is a common observation. This compound is poorly soluble in aqueous solutions like cell culture media.[6][7][8] The stock solution, often prepared in ethanol (B145695) or DMSO, can cause the compound to precipitate when diluted into the aqueous medium.[9] To minimize this, you can try warming the stock solution briefly and vortexing it before adding it to the pre-warmed medium.[9] While some precipitate may still be visible, it generally does not affect the outcome of the experiment as enough this compound will be in solution to be active.[9]

Q2: I am not seeing the expected level of IL-1β secretion after treating my cells with LPS and this compound. What could be the issue?

A2: There are several potential reasons for this:

  • Insufficient Priming: Ensure your cells are adequately primed with LPS. The concentration and duration of LPS treatment can vary between cell types. A typical starting point is 1 µg/mL of LPS for 4 hours.[10][11]

  • Suboptimal this compound Concentration: The effective concentration of this compound can range from 1 to 20 µM.[5][12][13] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Timing of Treatment: The incubation time with this compound is also critical. A common duration is 30 to 60 minutes.[9][10]

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness.

Q3: My cells are dying too quickly after this compound treatment, even at low concentrations. How can I mitigate this?

A3: this compound can be quite toxic to cells.[14] If you are observing excessive cell death, consider the following:

  • Reduce Incubation Time: Shorten the duration of this compound exposure.

  • Lower the Concentration: Use a lower concentration of this compound in your experiments.

  • Check for Contamination: Ensure your cell cultures are free from any underlying contamination that could be exacerbating the toxic effects.

Experimental Protocols

Protocol 1: Induction of NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) using LPS for priming and this compound for activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2-4 hours.[11]

  • Priming (Signal 1): Prime the cells by replacing the medium with fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours at 37°C.[11]

  • Inhibitor Treatment (Optional): If testing an inhibitor, remove the LPS-containing medium, wash the cells with warm PBS, and add medium containing the inhibitor or vehicle control. Incubate for 1 hour at 37°C.[10]

  • Activation (Signal 2): Add this compound to a final concentration of 10 µM. Incubate for 1 hour at 37°C.[11]

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.[10][11]

  • Analysis:

    • Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[11]

    • Assess pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit.[11]

Quantitative Data Summary:

TreatmentLPS (1 µg/mL)This compound (10 µM)Expected IL-1β Release (pg/mL)Expected LDH Release (% of control)
Untreated Control--LowBaseline
LPS only+-LowBaseline
This compound only-+LowModerate
LPS + this compound++HighHigh

Signaling Pathway and Workflow Diagrams

NLRP3_Activation_by_this compound This compound-Induced NLRP3 Inflammasome Activation This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleavage Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleavage Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 GSDMD_pore GSDMD Pore Formation GSDMD->GSDMD_pore GSDMD_pore->IL1B Release GSDMD_pore->IL18 Release Pyroptosis Pyroptosis GSDMD_pore->Pyroptosis LPS LPS (Priming Signal) NFkB NF-κB Activation LPS->NFkB NFkB->NLRP3 Upregulates NFkB->Pro_IL1B Upregulates

Caption: this compound induces K+ efflux, leading to NLRP3 inflammasome activation.

Experimental_Workflow General Experimental Workflow for this compound Treatment start Start seed_cells Seed Cells in a Plate start->seed_cells prime_cells Prime Cells with LPS (e.g., 1 µg/mL for 4h) seed_cells->prime_cells wash_cells Wash Cells (Optional) prime_cells->wash_cells add_this compound Add this compound (e.g., 10 µM for 1h) prime_cells->add_this compound Without wash/inhibitor add_inhibitor Add Inhibitor/Vehicle (Optional) wash_cells->add_inhibitor add_inhibitor->add_this compound collect_supernatant Collect Supernatant add_this compound->collect_supernatant analyze_samples Analyze Samples (ELISA, LDH Assay, etc.) collect_supernatant->analyze_samples end End analyze_samples->end

Caption: Workflow for in vitro this compound treatment to induce inflammasome activation.

References

Validation & Comparative

A Comparative Guide to Nigericin and Monensin: Efficacy as Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin and Monensin are both carboxylate polyether ionophores, a class of antibiotics that facilitate the transport of cations across biological membranes. Their ability to disrupt ionic gradients makes them valuable tools in cell biology research and potential therapeutic agents. This guide provides an objective comparison of the efficacy of this compound and Monensin, supported by experimental data, to aid researchers in selecting the appropriate ionophore for their specific applications.

Mechanism of Action and Ion Selectivity

Both this compound and Monensin function as ionophores by forming lipid-soluble complexes with specific cations, allowing them to traverse the lipid bilayer of cell membranes. This transport disrupts the natural electrochemical gradients, leading to a cascade of cellular effects.

This compound primarily acts as a K+/H+ antiporter, exchanging extracellular protons for intracellular potassium ions.[1][2] This leads to a net efflux of potassium from the cell, a decrease in intracellular pH, and disruption of the mitochondrial membrane potential.[2][3] this compound is also known to transport Pb2+ ions.[1]

Monensin is predominantly a Na+/H+ antiporter, facilitating the exchange of extracellular protons for intracellular sodium ions.[4][5] This results in an influx of sodium and a decrease in intracellular pH. Monensin can also transport other monovalent cations such as Li+, K+, Rb+, and Ag+.[4]

A key distinction lies in their primary cation selectivity. This compound shows a preference for potassium, while Monensin favors sodium. This differential selectivity is a critical factor in their distinct biological effects.

Quantitative Comparison of Efficacy

The efficacy of this compound and Monensin can be quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cellular assays. The following tables summarize reported values for their cytotoxic effects on different cancer cell lines and their impact on inflammatory pathways.

Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Monensin IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer2.881-[1]
4T1Triple-Negative Breast Cancer2.505-[1]
H460Lung Cancer~1-5 (concentration-dependent)-[6]
MOLM13 (sensitive)Acute Myeloid Leukemia0.057-[6]
MOLM13 (resistant)Acute Myeloid Leukemia0.035-[6]
HL60 (sensitive)Acute Promyelocytic Leukemia0.020-[6]
HL60 (cytarabine-resistant)Acute Promyelocytic Leukemia0.0012-[6]
A375Melanoma-0.16
Mel-624Melanoma-0.70
Mel-888Melanoma-0.12
SH-SY5YNeuroblastoma-16[7]
VCaPProstate Cancer-0.035[8]
LNCaPProstate Cancer-0.090[8]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: Efficacy in Modulating Inflammatory Pathways
ParameterCell TypeThis compound EC50 (µM)Monensin EffectReference
IL-1β SecretionPrimary Keratinocytes1.38Does not potently activate NLRP3 alone, but can enhance activation by other stimuli[6][9]

Impact on Cellular Signaling Pathways

A significant area of research for both ionophores is their role in modulating cellular signaling, particularly in the context of inflammation and cell death.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.

This compound is a well-established and potent activator of the NLRP3 inflammasome.[10][11] Its mechanism of action is directly linked to its ability to induce a robust efflux of intracellular potassium.[10] This drop in cytosolic potassium concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome.[10]

Monensin , in contrast, is not considered a direct or potent activator of the NLRP3 inflammasome on its own.[9] However, it has been shown to disrupt the structure and function of the Golgi apparatus.[12] This disruption of intracellular trafficking can potentiate NLRP3 inflammasome activation when combined with other stimuli.[9]

NLRP3_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nigericin_ext This compound K_efflux K+ Efflux Nigericin_ext->K_efflux Induces NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_active->Caspase1 Activates IL1b Pro-IL-1β -> IL-1β (Inflammation) Caspase1->IL1b Cleaves Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis and Comparison Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) This compound This compound Treatment Cell_Culture->this compound Monensin Monensin Treatment Cell_Culture->Monensin Control Vehicle Control Cell_Culture->Control MTT_Assay Cytotoxicity Assay (MTT) This compound->MTT_Assay Ion_Flux_Assay Ion Flux Assay (K+ or Na+) This compound->Ion_Flux_Assay Western_Blot Signaling Pathway Analysis (e.g., NLRP3 Western Blot) This compound->Western_Blot Monensin->MTT_Assay Monensin->Ion_Flux_Assay Monensin->Western_Blot Control->MTT_Assay Control->Ion_Flux_Assay Control->Western_Blot Data_Analysis Quantitative Analysis (IC50, EC50, Fold Change) MTT_Assay->Data_Analysis Ion_Flux_Assay->Data_Analysis Western_Blot->Data_Analysis Comparison Comparative Efficacy (this compound vs. Monensin) Data_Analysis->Comparison

References

Validating NLRP3 Inflammasome Activation by Nigericin with the Selective Inhibitor MCC950: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in response to both pathogenic microbes and endogenous danger signals.[1][2] Its dysregulation is implicated in a wide array of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, atherosclerosis, and neurodegenerative disorders.[2][3] Activation of the NLRP3 inflammasome is a multi-step process that culminates in the maturation and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), and induction of a pro-inflammatory form of cell death known as pyroptosis.[1][4]

This guide provides a comprehensive overview of the experimental validation of NLRP3 inflammasome activation using the bacterial toxin Nigericin as a canonical stimulus and MCC950 as a potent and highly specific small-molecule inhibitor.[1][5] We will detail the underlying signaling pathways, provide standardized experimental protocols, and present quantitative data to assist researchers in accurately assessing NLRP3 inflammasome activity.

The NLRP3 Inflammasome Signaling Pathway

Canonical activation of the NLRP3 inflammasome is a two-step process.[2][6]

  • Signal 1 (Priming): The initial priming signal is typically provided by microbial components, such as lipopolysaccharide (LPS), or endogenous cytokines.[7] This signal activates the transcription factor NF-κB, leading to the increased expression of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).[4][7]

  • Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex.[6] this compound, a potassium ionophore derived from Streptomyces hygroscopicus, provides this second signal by facilitating a rapid efflux of intracellular potassium (K+).[8][9] This ionic imbalance is a key trigger that leads to a conformational change in the NLRP3 protein.[8]

Following activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[10] This proximity-induced auto-activation leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[7][10] Active caspase-1 also cleaves Gasdermin D, leading to pore formation in the cell membrane and pyroptotic cell death.[6]

MCC950 is a potent and specific diarylsulfonylurea-containing inhibitor that directly targets the NLRP3 protein.[1][2] It blocks NLRP3 activation by interfering with its ATPase activity, locking it in an inactive conformation and preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] A key advantage of MCC950 is its specificity; it does not inhibit other known inflammasomes such as AIM2, NLRC4, or NLRP1, making it an invaluable tool for studying NLRP3-specific pathways.[1][5]

cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Output cluster_3 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive This compound This compound K_efflux K+ Efflux This compound->K_efflux K_efflux->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 recruits caspase1 Caspase-1 (active) pro_caspase1->caspase1 auto-cleavage caspase1->pro_IL1B cleaves Pyroptosis Pyroptosis caspase1->Pyroptosis induces via Gasdermin D IL1B IL-1β (secreted) pro_IL1B->IL1B MCC950 MCC950 MCC950->NLRP3_active inhibits oligomerization

Caption: NLRP3 inflammasome activation pathway and inhibition by MCC950.

Experimental Workflow for Validation

A typical in vitro experiment to validate NLRP3 activation and inhibition involves a sequential, multi-step process. This workflow ensures that the observed inflammatory response is specifically due to the canonical NLRP3 pathway.

  • Cell Culture: Primary cells like mouse Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs), or immortalized cell lines like THP-1 monocytes, are cultured and seeded.[5][8]

  • Priming (Signal 1): Cells are treated with LPS for several hours to induce the expression of NLRP3 and pro-IL-1β.[8][11]

  • Inhibitor Treatment: The primed cells are pre-incubated with MCC950 (or a vehicle control, e.g., DMSO) for a short period (typically 30-60 minutes).[2] This step allows the inhibitor to enter the cells and engage its target before the activation signal is delivered.

  • Activation (Signal 2): this compound is added to the culture to trigger K+ efflux and activate the NLRP3 inflammasome.[11]

  • Sample Collection & Analysis: After a defined incubation period, cell culture supernatants and cell lysates are collected. Supernatants are analyzed for secreted IL-1β (commonly by ELISA) and for lactate (B86563) dehydrogenase (LDH) as a measure of pyroptotic cell death.[11] Lysates can be used for Western blot analysis to detect cleaved caspase-1.[12]

node_start Start: Culture Macrophages (e.g., BMDM, THP-1) node_prime 1. Priming (Signal 1) Treat with LPS (e.g., 1 µg/mL, 4 hours) node_start->node_prime node_inhibit 2. Inhibition Pre-treat with MCC950 or Vehicle (30-60 min) node_prime->node_inhibit node_activate 3. Activation (Signal 2) Stimulate with this compound (e.g., 10 µM, 1 hour) node_inhibit->node_activate node_collect 4. Sample Collection Collect Supernatant and Lysate node_activate->node_collect node_analysis 5. Downstream Analysis node_collect->node_analysis node_elisa ELISA for IL-1β node_analysis->node_elisa node_ldh LDH Assay for Pyroptosis node_analysis->node_ldh node_wb Western Blot for Caspase-1 node_analysis->node_wb

Caption: Standard experimental workflow for NLRP3 inflammasome validation.

Experimental Protocols

Culture and Differentiation of THP-1 Monocytes
  • Cell Line: Human THP-1 monocytes.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Maintenance: Maintain cells at 37°C in a humidified 5% CO₂ incubator. Subculture every 3-4 days to maintain a cell density between 2x10⁵ and 1x10⁶ cells/mL.

  • Differentiation: To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5x10⁵ cells/well in a 24-well plate. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours. After incubation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours before starting the experiment.

NLRP3 Inflammasome Activation and Inhibition Assay

This protocol is adapted for differentiated THP-1 cells in a 24-well plate format.

  • Priming (Signal 1):

    • Aspirate the medium from the rested, differentiated THP-1 cells.

    • Add 500 µL of serum-free RPMI-1640 containing 1 µg/mL of LPS to each well.

    • Incubate for 4 hours at 37°C and 5% CO₂.[8]

  • Inhibitor Treatment:

    • Prepare dilutions of MCC950 in serum-free RPMI-1640. A typical concentration range is 1 nM to 10 µM.[2] Prepare a vehicle control using the same final concentration of DMSO.

    • After the 4-hour priming, gently aspirate the LPS-containing medium.

    • Add 450 µL of the MCC950 dilutions or vehicle control to the respective wells.

    • Incubate for 30-60 minutes at 37°C and 5% CO₂.[2]

  • Activation (Signal 2):

    • Prepare a 10X working solution of this compound (e.g., 100 µM) in serum-free medium.

    • Add 50 µL of the 10X this compound solution to each well for a final concentration of 10 µM.[8][13]

    • Incubate for 1 hour at 37°C and 5% CO₂.[8]

  • Sample Collection:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer. Store at -80°C for subsequent analysis (ELISA, LDH assay).

    • For cell lysates (optional), wash the remaining cells once with cold PBS, then add 100 µL of RIPA buffer and lyse the cells for 30 minutes at 4°C.[11] Collect the lysate for Western blot analysis.

Data Presentation: Quantitative Analysis of Inhibition

MCC950 demonstrates potent, dose-dependent inhibition of this compound-induced NLRP3 inflammasome activation. The half-maximal inhibitory concentration (IC₅₀) is typically in the low nanomolar range, highlighting its high efficacy. The table below summarizes representative data on the inhibitory effect of MCC950.

Cell TypeInflammasome StimulusAnalyte / AssayMCC950 Concentration% Inhibition (relative to this compound alone)IC₅₀Reference
Mouse BMDMLPS + this compoundIL-1β Secretion1 nM~20%7.5 nM[5]
10 nM~75%
100 nM>95%
1000 nM>95%
Human THP-1LPS + this compoundCell Death (LDH)0.1 µM~15%0.2 µM[14]
1 µM~80%
10 µM>95%
ER-Hoxb8 MacrophagesPam3CSK4 + this compoundIL-1β Secretion--453 nM[15]

Note: The values presented are illustrative and compiled from published data. Actual results may vary depending on specific experimental conditions, cell types, and reagent sources.

Conclusion

The combination of this compound and MCC950 provides a robust and specific system for studying the NLRP3 inflammasome. This compound serves as a reliable and potent activator, while MCC950 offers a highly selective means of confirming that the observed inflammatory response is indeed mediated by NLRP3. This experimental paradigm is fundamental for screening novel NLRP3 inhibitors, dissecting the molecular mechanisms of inflammasome regulation, and investigating the role of NLRP3 in various disease models. The detailed protocols and comparative data in this guide offer a solid foundation for researchers and drug development professionals aiming to validate and explore the complex biology of the NLRP3 inflammasome.

References

Nigericin's Potent Anti-Cancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals the potent and varied anti-cancer effects of Nigericin (B1684572), a potassium ionophore antibiotic, across a spectrum of cancer cell lines. This comparative guide synthesizes key findings on this compound's cytotoxicity, mechanisms of action, and the signaling pathways it modulates, offering valuable insights for researchers, scientists, and drug development professionals.

This compound demonstrates significant inhibitory effects on the proliferation of various cancer cells, including colorectal, triple-negative breast, lung, osteosarcoma, and acute myeloid leukemia. Its efficacy is underscored by a range of IC50 values, indicating its potency in inducing cell death at different concentrations and exposure times. The primary mechanisms of action involve the induction of distinct cell death pathways, including apoptosis, pyroptosis, and paraptosis-like cell death, often mediated by mitochondrial dysfunction and increased oxidative stress.

Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, highlighting its differential efficacy.

Cancer TypeCell LineExposure Time (hours)IC50 (µM)Reference
Colorectal Cancer SW620815.90 ± 2.08[1][2]
244.72 ± 0.46[1][2]
481.39 ± 0.21[1][2]
KM12822.31 ± 3.25[1][2]
248.48 ± 0.58[1][2]
485.69 ± 1.30[1][2]
HT29Not Specified12.92 ± 0.25[3]
SW1116Not Specified15.86 ± 0.18[3]
Triple-Negative Breast Cancer MDA-MB-231242.881[4]
4T1242.505[4]
Acute Myeloid Leukemia MOLM13 (sensitive)480.05702[5]
MOLM13 (venetoclax-resistant)480.03529[5]
HL60 (sensitive)480.02049[5]
HL60 (cytarabine-resistant)480.001197[5]

Mechanisms of Action and Affected Signaling Pathways

This compound's anti-cancer effects are multifaceted, involving the modulation of several critical signaling pathways. A key mechanism is the disruption of intracellular ion homeostasis, leading to mitochondrial dysfunction and subsequent activation of cell death programs.[6]

Wnt/β-catenin Signaling Pathway in Colorectal Cancer

In colorectal cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cancer cell proliferation, migration, and invasion. This compound treatment leads to a dose-dependent decrease in the expression of downstream effectors and target proteins of this pathway.[1]

Wnt_Pathway This compound This compound Beta_Catenin β-catenin Destruction Complex This compound->Beta_Catenin Wnt Wnt Signaling Wnt->Beta_Catenin Inhibits Inhibition Inhibition Beta_Catenin_Nuc Nuclear β-catenin TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression (Proliferation, Migration) TCF_LEF->Target_Genes Inhibition->Beta_Catenin_Nuc

This compound inhibits the Wnt/β-catenin pathway in colorectal cancer.
Pyroptosis and Apoptosis in Triple-Negative Breast Cancer

In triple-negative breast cancer (TNBC) cells, this compound induces concurrent apoptosis and pyroptosis.[4][7][8][9] This dual mechanism is triggered by mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[7] This leads to the activation of Caspase-3 (driving apoptosis) and Caspase-1/GSDMD (driving pyroptosis), ultimately enhancing the anti-tumor immune response.[4][7][8]

TNBC_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS ROS Accumulation Mitochondria->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Caspase1 Caspase-1/GSDMD Activation ROS->Caspase1 Apoptosis Apoptosis Caspase3->Apoptosis Pyroptosis Pyroptosis Caspase1->Pyroptosis Immune_Response Anti-Tumor Immune Response Pyroptosis->Immune_Response

This compound induces both apoptosis and pyroptosis in TNBC cells.
SRC/STAT3/BCL-2 Signaling in Osteosarcoma

In osteosarcoma, this compound exerts its anti-cancer effects by inhibiting the SRC/STAT3/BCL-2 signaling pathway.[10] This inhibition leads to reduced tumor cell proliferation, S-phase cycle arrest, and the induction of apoptosis.[10]

Osteosarcoma_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition SRC SRC STAT3 STAT3 SRC->STAT3 BCL2 BCL-2 STAT3->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Inhibits Inhibition->STAT3

This compound inhibits the SRC/STAT3/BCL-2 pathway in osteosarcoma.
Autophagy Impairment

Interestingly, in some cell types, this compound has been shown to impair autophagic flux.[11][12] This disruption of the cellular recycling process can contribute to cell death. In neuronal cells, for instance, this compound treatment leads to the accumulation of autophagic vacuoles.[11][12] While the role of autophagy in this compound-induced cancer cell death is still being fully elucidated, it represents another potential mechanism of its anti-tumor activity.

Experimental Protocols

The findings presented in this guide are based on a variety of established experimental protocols. Below are summaries of the key methodologies employed in the cited research.

Cell Viability Assays
  • MTT Assay: Cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • MTS Assay: Similar to the MTT assay, cells were treated with this compound in 96-well plates. An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] reagent was then added, and the absorbance was read at 490 nm to quantify viable cells.[4]

Apoptosis and Cell Death Analysis
  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic, necrotic, and live cells, treated cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells). The stained cells were then analyzed by flow cytometry.[4]

  • Western Blotting for Apoptotic Markers: Protein lysates from treated and untreated cells were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against key apoptotic proteins such as cleaved Caspase-3 and cleaved PARP, followed by incubation with secondary antibodies and visualization.[5]

Signaling Pathway Analysis
  • Western Blotting: To investigate the effect of this compound on specific signaling pathways, western blotting was performed using antibodies against key proteins in the pathway of interest (e.g., β-catenin, p-STAT3, BCL-2).[1][10]

  • Immunofluorescence: Cells were grown on coverslips, treated with this compound, and then fixed and permeabilized. They were subsequently incubated with primary antibodies against proteins of interest (e.g., β-catenin), followed by fluorescently labeled secondary antibodies. The cellular localization and expression levels of the target proteins were then visualized using fluorescence microscopy.[1]

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow Start Cancer Cell Lines (e.g., Colorectal, TNBC, Osteosarcoma) Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assays (MTT, MTS) Treatment->Viability Cell_Death Cell Death Analysis (Annexin V/PI Staining) Treatment->Cell_Death Signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) Treatment->Signaling Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Cell_Death->Data_Analysis Signaling->Data_Analysis

A generalized workflow for studying this compound's anti-cancer effects.

Conclusion

This compound exhibits potent anti-cancer activity against a range of cancer cell lines through diverse mechanisms. Its ability to induce multiple forms of cell death and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent. Further research, particularly in vivo studies and combination therapies, is warranted to fully explore the clinical utility of this compound in cancer treatment. This comparative guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

Nigericin's Bactericidal Efficacy: A Tale of Two Pathways, Independent of NLRP3

Author: BenchChem Technical Support Team. Date: December 2025

New evidence reveals that the microbial toxin Nigericin can trigger potent bacterial killing through mechanisms that bypass the canonical NLRP3 inflammasome pathway. This guide provides a comparative analysis of this compound's NLRP3-dependent and -independent bactericidal effects, supported by experimental data, for researchers in immunology and drug development.

A pivotal study has demonstrated that this compound, a potassium ionophore widely used to activate the NLRP3 inflammasome, can enhance bacterial clearance in macrophages lacking essential components of this pathway.[1][2][3][4] This finding, coupled with recent discoveries of this compound's direct antimicrobial properties against certain bacteria, unveils a more complex and versatile role for this compound than previously understood. This guide dissects these distinct mechanisms, offering a clear comparison for researchers investigating novel antimicrobial strategies.

I. Canonical NLRP3-Dependent Pathway vs. NLRP3-Independent Bacterial Killing

The classical understanding of this compound's immunological role is centered on its ability to induce potassium (K+) efflux from macrophages, a key trigger for the assembly and activation of the NLRP3 inflammasome.[5][6] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[5][7] These cytokines are crucial for orchestrating an inflammatory response and recruiting other immune cells to combat infection.[8]

However, research has now established that this compound's bactericidal effects are not solely reliant on this pathway. In macrophages deficient in the essential NLRP3 inflammasome adapter protein ASC (Apoptosis-associated speck-like protein containing a CARD), this compound still promotes robust killing of the Gram-negative bacterium Citrobacter rodentium.[1][2][3] This NLRP3-independent mechanism is instead linked to the secretion of IL-18, but not IL-1β.[1][3]

Furthermore, a distinct, direct antibacterial mechanism has been identified against Gram-positive bacteria. A 2022 study revealed that this compound exhibits potent bactericidal activity against various multidrug-resistant (MDR) Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] This effect is not dependent on a host cell response but is a direct consequence of this compound disrupting the bacterial cell's ATP production and electron transport chain.[8]

The following table summarizes the key distinctions between these three mechanisms of this compound-induced bacterial killing.

FeatureCanonical NLRP3-Dependent PathwayNLRP3-Independent (IL-18 Mediated) PathwayDirect Antibacterial Action
Primary Target Host MacrophageHost Macrophage (ASC-deficient)Bacterium
Key Molecular Trigger K+ EffluxK+ EffluxDisruption of bacterial metabolism
Inflammasome Role EssentialBypassedNot Applicable
Key Cytokine Secreted IL-1β and IL-18IL-18 onlyNone (host-independent)
Example Bacteria Various pathogens that trigger NLRP3Citrobacter rodentium[1]Staphylococcus aureus (MRSA)[8]

II. Quantitative Comparison of Bactericidal Efficacy

Experimental data underscores the significant bactericidal capacity of this compound through the NLRP3-independent pathway. In a study using NLRP3 inflammasome-deficient Raw 264.7 macrophages, treatment with this compound led to a substantial reduction in bacterial viability.

Cell LineBacteriumTreatmentReduction in Bacterial CFU/mLReference
Raw 264.7 (ASC-deficient)Citrobacter rodentiumThis compound (20 µM)~70%[4][5]
Raw 264.7 (ASC-deficient)Citrobacter rodentiumATP (2.5 mM)No significant reduction[4][5]
Raw 264.7 (ASC-deficient)Citrobacter rodentiumUntreated Control0%[4][5]

III. Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms, the following diagrams illustrate the signaling pathways and a typical experimental workflow for assessing bacterial killing.

G cluster_0 Canonical NLRP3-Dependent Pathway cluster_1 NLRP3-Independent (IL-18 Mediated) Pathway Nigericin_A This compound K_Efflux_A K+ Efflux Nigericin_A->K_Efflux_A NLRP3_A NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) K_Efflux_A->NLRP3_A Caspase1_A Active Caspase-1 NLRP3_A->Caspase1_A IL1b_A IL-1β Secretion Caspase1_A->IL1b_A IL18_A IL-18 Secretion Caspase1_A->IL18_A Inflammation_A Inflammation & Bacterial Killing IL1b_A->Inflammation_A IL18_A->Inflammation_A Nigericin_B This compound K_Efflux_B K+ Efflux Nigericin_B->K_Efflux_B Unknown_B Unknown Mechanism (ASC-Independent) K_Efflux_B->Unknown_B Caspase1_B Active Caspase-1 Unknown_B->Caspase1_B IL18_B IL-18 Secretion Caspase1_B->IL18_B Killing_B Enhanced Bacterial Killing IL18_B->Killing_B G Start Start Seed Seed Macrophages (e.g., Raw 264.7) Start->Seed Infect Infect with Bacteria (e.g., C. rodentium) Seed->Infect Treat Treat with this compound or Controls Infect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysates for CFU Counting Lyse->Plate Analyze Analyze Results Plate->Analyze End End Analyze->End

References

Validating Caspase-1's Role in Nigericin-Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nigericin-induced cell death pathways, focusing on the pivotal role of caspase-1. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the involved signaling cascades and experimental workflows.

Data Presentation: Caspase-1 Dependence in this compound-Induced Cell Lysis and IL-1β Secretion

The following table summarizes the differential effects of this compound on cell viability and inflammatory cytokine release in the presence and absence of functional caspase-1. The data is compiled from studies on murine bone marrow-derived macrophages (BMDMs) or dendritic cells (BMDCs) primed with LPS prior to this compound treatment.

Experimental ConditionKey MetricWild-Type (WT) CellsCaspase-1 Deficient (Casp1-/-) CellsAlternative PathwayReference
This compound Treatment Cell Lysis (LDH Release) Rapid and robust cell lysis, indicative of pyroptosis.Delayed and slower cell lysis.Apoptosis mediated by caspase-8 and caspase-3.[1]
IL-1β Secretion Significant release of mature IL-1β.Markedly reduced or absent IL-1β secretion.Caspase-1 is essential for IL-1β maturation.[2][3]
Gasdermin D (GSDMD) Cleavage Efficient cleavage of GSDMD, leading to pore formation.Absence of GSDMD cleavage.GSDMD is a direct substrate of caspase-1.[4][5]
Caspase-3/8 Activation Minimal activation.Delayed activation of caspase-8 and caspase-3.Represents a switch to an apoptotic pathway.[1]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.

Nigericin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound K_efflux K+ Efflux This compound->K_efflux Induces Membrane GSDMD_pore GSDMD Pore (Pyroptosis & IL-1β Release) NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Activates pro_Casp1 Pro-Caspase-1 NLRP3->pro_Casp1 Recruits & Activates Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage pro_GSDMD Pro-GSDMD Casp1->pro_GSDMD Cleaves pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves GSDMD_N GSDMD N-terminal pro_GSDMD->GSDMD_N GSDMD_N->GSDMD_pore Forms IL1b Mature IL-1β pro_IL1b->IL1b IL1b->GSDMD_pore Released via

Caption: this compound-induced Caspase-1 dependent pyroptosis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays Cell_Culture Culture Macrophages (Wild-Type & Casp1-/-) Priming LPS Priming Cell_Culture->Priming Nigericin_Treatment This compound Treatment Priming->Nigericin_Treatment Collect_Supernatant Collect Supernatant Nigericin_Treatment->Collect_Supernatant Lyse_Cells Lyse Cells Nigericin_Treatment->Lyse_Cells LDH_Assay LDH Assay (Cytotoxicity) Collect_Supernatant->LDH_Assay ELISA IL-1β ELISA (Cytokine Release) Collect_Supernatant->ELISA Casp1_Activity_Assay Caspase-1 Activity Assay (Fluorometric) Lyse_Cells->Casp1_Activity_Assay

Caption: Workflow for validating caspase-1's role.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures LDH released from damaged cells into the supernatant, serving as an indicator of cell lysis and pyroptosis.

Materials:

  • 96-well clear flat-bottom plates

  • LPS-primed macrophages (Wild-Type and Casp1-/-)

  • This compound

  • LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed LPS-primed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 0.5, 1, 2, 4, 6 hours). Include untreated cells as a negative control and cells treated with lysis buffer (provided in the kit) as a positive control for maximum LDH release.

  • After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and diaphorase).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop the reaction by adding 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of mature IL-1β secreted into the cell culture supernatant.

Materials:

  • Mouse IL-1β ELISA Kit (e.g., from R&D Systems or eBioscience)

  • Supernatants from this compound-treated macrophages (as prepared for the LDH assay)

  • Wash buffer, assay diluent, detection antibody, streptavidin-HRP, and substrate solution (all typically provided in the kit)

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP and incubate for 20 minutes at room temperature, protected from light.

  • Wash the plate three times with wash buffer.

  • Add the substrate solution and incubate for 20-30 minutes at room temperature, protected from light, until a color develops.

  • Add the stop solution to each well.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Fluorometric Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1 in cell lysates.

Materials:

  • Caspase-1 Fluorometric Assay Kit (e.g., from Abcam or BioVision) containing a specific caspase-1 substrate (e.g., YVAD-AFC)

  • Cell lysates from this compound-treated macrophages

  • Lysis buffer, reaction buffer, and DTT (typically provided in the kit)

  • 96-well black flat-bottom plate

  • Fluorometric plate reader with excitation/emission filters of 400/505 nm

Protocol:

  • Culture and treat macrophages with this compound as described previously.

  • Collect the cells and wash them with ice-cold PBS.

  • Lyse the cells with the provided chilled lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • Prepare the reaction buffer containing DTT according to the kit's instructions.

  • Add 50 µL of the reaction buffer to each well.

  • Add 5 µL of the caspase-1 substrate (YVAD-AFC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

References

Cross-Validating the In Vivo Anticancer Efficacy of Nigericin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of Nigericin (B1684572), a potent antibiotic derived from Streptomyces hygroscopicus. By functioning as a potassium ionophore, this compound disrupts fundamental cellular processes, leading to promising anticancer activities demonstrated across various preclinical cancer models. This document summarizes key experimental findings, compares its efficacy against other therapeutic agents, details underlying mechanisms, and provides standardized protocols to aid in the design and interpretation of future in vivo studies.

Mechanism of Action: A Dual Approach to Cell Death

This compound exerts its anticancer effects primarily through two interconnected signaling pathways: induction of pyroptosis via NLRP3 inflammasome activation and inhibition of the Wnt/β-catenin signaling cascade.[1][2][3]

As a K⁺/H⁺ ionophore, this compound facilitates a rapid efflux of intracellular potassium (K⁺).[4][5] This ionic imbalance is a critical stress signal that triggers the assembly and activation of the NLRP3 inflammasome complex.[4] Activated NLRP3 leads to the cleavage of Caspase-1, which in turn cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6] This process is often accompanied by the release of pro-inflammatory cytokines, which can enhance anti-tumor immune responses.[5][6] Concurrently, this compound-induced mitochondrial dysfunction and the production of reactive oxygen species (ROS) can also trigger Caspase-3-mediated apoptosis, a non-inflammatory, programmed form of cell death.[5][6]

Separately, this compound has been shown to downregulate key proteins in the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and stemness.[2][7] By suppressing targets like β-catenin, c-Myc, and MMP-9, this compound can inhibit tumor growth and metastasis.[2][8]

G cluster_0 This compound Action This compound This compound K_efflux K+ Efflux This compound->K_efflux Mito_dys Mitochondrial Dysfunction This compound->Mito_dys Wnt Wnt/β-catenin Pathway This compound->Wnt NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 ROS ROS Production Mito_dys->ROS Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Casp3 Caspase-3 Activation ROS->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Prolif Tumor Growth & Proliferation Wnt->Prolif

Caption: Simplified signaling pathways of this compound's anticancer effects.

Comparative In Vivo Efficacy

Recent studies have benchmarked this compound's in vivo performance against other cancer therapies, particularly in challenging models like triple-negative breast cancer (TNBC). The data highlight its potential both as a standalone agent and in combination therapy.

Table 1: Comparative Efficacy of this compound in a 4T1 TNBC Mouse Model
Treatment GroupDosage & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Citation(s)
Control (Vehicle) PBS, intraperitoneal (i.p.), every 3 days~18000%[5][6]
This compound 0.5 mg/kg, i.p., every 3 days~900~50%[5][6]
Anti-PD-1 Ab 10 mg/kg, i.p., every 3 days~1200~33%[5][6]
This compound + Anti-PD-1 Ab 0.5 mg/kg + 10 mg/kg, i.p., every 3 days~200~89%[5][6]

Note: Tumor volumes are approximated from published graphical data for illustrative purposes.

The findings indicate that this compound monotherapy significantly suppressed tumor growth, outperforming the immune checkpoint inhibitor (anti-PD-1 antibody) in this model.[5][6] More strikingly, the combination of this compound and anti-PD-1 resulted in a synergistic effect, leading to near-complete tumor inhibition.[5][6] This suggests this compound-induced pyroptosis may turn immunologically "cold" tumors "hot," enhancing their susceptibility to immunotherapy.[5][6] Other studies have noted that this compound can also sensitize cancer cells to conventional chemotherapies like cisplatin (B142131).[2][9]

Experimental Protocols

Standardization of in vivo protocols is critical for cross-study validation. Below is a representative methodology for a xenograft or syngeneic tumor model study.

General Workflow for In Vivo Anticancer Studies

G cluster_workflow start 1. Cell Culture (e.g., 4T1, SW620) injection 2. Subcutaneous Injection into Mice start->injection randomization 3. Tumor Growth & Randomization injection->randomization treatment 4. Treatment Initiation (this compound, Control, etc.) randomization->treatment monitoring 5. Tumor Monitoring (Volume, Weight) treatment->monitoring endpoint 6. Study Endpoint & Tissue Collection monitoring->endpoint analysis 7. Data Analysis (IHC, TUNEL, etc.) endpoint->analysis

Caption: A generalized experimental workflow for in vivo tumor model studies.
Detailed Methodology: Murine Syngeneic/Xenograft Model

  • Animal Model: Female BALB/c mice (for syngeneic models like 4T1 cells) or athymic nude mice (for human cell line xenografts like SW620), aged 6-8 weeks.[2][5]

  • Cell Culture and Implantation:

    • Cancer cells (e.g., 4T1 murine breast cancer, SW620 human colorectal cancer) are cultured under standard conditions.[2][5]

    • A suspension of 1 x 10⁶ cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[2][8]

  • Tumor Monitoring and Grouping:

    • Tumors are allowed to grow, and their volume is measured every 2-3 days using calipers. Tumor Volume (V) is calculated as: V = (Length × Width²) / 2.

    • When tumors reach a palpable volume (e.g., 50-100 mm³), mice are randomly assigned to treatment groups (n=5-10 per group).

  • Drug Preparation and Administration:

    • This compound: Prepared in a vehicle solution (e.g., PBS containing a small percentage of DMSO and Tween 80). Administered via intraperitoneal (i.p.) injection at a dose ranging from 0.5 to 4 mg/kg, typically every 2-3 days.[5][6]

    • Control Group: Receives vehicle solution on the same schedule.

    • Comparator Group(s): Administered with the alternative agent (e.g., anti-PD-1 antibody at 10 mg/kg) following a similar schedule.[5][6]

  • Endpoint and Tissue Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • Mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues are fixed in formalin for subsequent analysis, including Immunohistochemistry (IHC) for proliferation markers (Ki67) and TUNEL assays for apoptosis.[2][8]

    • Major organs (liver, kidney, spleen) may be collected to assess systemic toxicity.[6]

Conclusion

The available in vivo data strongly support this compound as a compelling candidate for anticancer therapy. Its unique mechanism, which combines the induction of immunogenic cell death (pyroptosis) with the inhibition of pro-proliferative signaling (Wnt/β-catenin), distinguishes it from many conventional agents. The synergistic effects observed when combined with immune checkpoint inhibitors are particularly noteworthy, opening a clear path for future clinical investigation. This guide provides the foundational data and protocols for researchers to build upon these promising findings.

References

A Comparative Analysis of the Cytotoxic Effects of Nigericin and Other Ionophore Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced cytotoxic profiles of various compounds is paramount. This guide provides a detailed comparison of the cytotoxic effects of Nigericin, a potassium ionophore antibiotic, with other prominent ionophores: Salinomycin (B1681400), Monensin, and Valinomycin. By examining their mechanisms of action, quantitative cytotoxic potential, and the signaling pathways they modulate, this document serves as a valuable resource for evaluating their potential as therapeutic agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected ionophore antibiotics across various cancer cell lines, as reported in peer-reviewed literature. It is important to note that these values can vary based on experimental conditions such as incubation time and the specific assay used.

AntibioticCell LineCancer TypeIC50 (µM)Incubation Time (hours)
This compound MDA-MB-231Triple-Negative Breast Cancer2.88124
4T1Triple-Negative Breast Cancer2.50524
SW620Colorectal Cancer~1.5 (approx.)24
KM12Colorectal Cancer~1.0 (approx.)24
MOLM13Acute Myeloid Leukemia0.057Not Specified
HL60Acute Myeloid Leukemia0.020Not Specified
Salinomycin PC-3Prostate Cancer< 1.0 (approx.)48
LNM35Non-Small Cell Lung Cancer1.5 - 2.548
A549Non-Small Cell Lung Cancer1.5 - 2.548
MCF-7Breast Cancer~5.0 (approx.)48
MDA-MB-231Triple-Negative Breast Cancer4.9Not Specified
Monensin PC-3Prostate Cancer~0.015 (15 nM)Not Specified
RKOColorectal Cancer< 4.048
HCT-116Colorectal Cancer< 4.048
C2C12Myoblasts~1.0 (approx.)48
Valinomycin B-CLLChronic Lymphocytic Leukemia< 1.024

Mechanisms of Cytotoxicity and Signaling Pathways

Ionophore antibiotics primarily exert their cytotoxic effects by disrupting the electrochemical gradients across cellular membranes, which in turn triggers a cascade of events leading to cell death. While their primary function is to transport ions, the downstream consequences are complex and involve various signaling pathways.

This compound: A Potent Inducer of Pyroptosis and Apoptosis

This compound, a K+/H+ antiporter, leads to a rapid efflux of intracellular potassium. This disruption of ionic homeostasis is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that initiates an inflammatory form of programmed cell death known as pyroptosis. This process involves the activation of Caspase-1, which cleaves Gasdermin D (GSDMD) to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

Concurrently, this compound-induced mitochondrial dysfunction and the production of reactive oxygen species (ROS) can activate the intrinsic pathway of apoptosis.[1] This involves the release of cytochrome c from the mitochondria, leading to the activation of Caspase-3 and subsequent execution of apoptosis.[2]

Nigericin_Signaling_Pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Membrane Cell Membrane NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis ROS ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release ROS->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced cell death pathways.

Salinomycin and Monensin: Targeting Wnt/β-catenin and Inducing Apoptosis

Salinomycin and Monensin, both carboxylic ionophores, have been shown to be potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] They can interfere with the phosphorylation of the LRP6 co-receptor, a critical step in the activation of this pathway, leading to the degradation of β-catenin and downregulation of its target genes involved in cell proliferation and survival.[4][5]

Furthermore, like this compound, Salinomycin and Monensin can induce mitochondrial dysfunction and ROS production, triggering the intrinsic apoptotic pathway.[6] Studies have also indicated that Salinomycin can induce apoptosis through a caspase-independent mechanism in some cancer cells.[7]

Salinomycin_Monensin_Signaling cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Pathway Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Receptor Complex Wnt->Frizzled_LRP6 Beta_Catenin β-catenin Frizzled_LRP6->Beta_Catenin Target_Genes Target Gene Expression Beta_Catenin->Target_Genes Mitochondria Mitochondrial Dysfunction ROS ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Salinomycin_Monensin Salinomycin / Monensin Salinomycin_Monensin->Frizzled_LRP6 Inhibition Salinomycin_Monensin->Mitochondria

Signaling pathways affected by Salinomycin and Monensin.

Valinomycin: A Potent Inducer of Mitochondrial-Dependent Apoptosis

Valinomycin is a neutral ionophore with a high selectivity for potassium ions. Its primary mechanism of cytotoxic action is the dissipation of the mitochondrial membrane potential.[8] This disruption of mitochondrial function leads to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[9] Some studies also suggest that Valinomycin can promote an autophagic cell death mode.[5]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed methodologies for two key experiments used to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Test compounds (this compound and other antibiotics)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Test compounds

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding treatment Compound Treatment (Varying concentrations and incubation times) seeding->treatment viability_assay Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay data_analysis Data Analysis (Calculate IC50, apoptosis rates) viability_assay->data_analysis apoptosis_assay->data_analysis interpretation Interpretation of Results (Compare cytotoxic effects) data_analysis->interpretation end End interpretation->end

General workflow for cytotoxicity assessment.

References

A Comparative Guide to Nigericin's Inhibition of the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise mechanism and comparative efficacy of novel inhibitors is paramount. This guide provides an objective comparison of Nigericin's performance in inhibiting the Wnt/β-catenin signaling pathway against other established inhibitors. The data presented is compiled from various studies to offer a comprehensive overview, supported by detailed experimental protocols and visual diagrams to elucidate the underlying molecular interactions.

Comparative Efficacy of Wnt/β-Catenin Pathway Inhibitors

The inhibitory potential of this compound against the Wnt/β-catenin pathway has been evaluated in several cancer cell lines. To provide a comparative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound alongside two other well-characterized Wnt/β-catenin pathway inhibitors, XAV-939 and ICG-001. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.

InhibitorTarget/MechanismCell Line(s)IC50 Value(s)Reference(s)
This compound Down-regulates β-catenin protein levels, potentially by affecting the destruction complex.[1][2]SW620 (colorectal cancer)~1-4 µM (inhibition of TOP/FOP flash ratio)[1]
KM12 (colorectal cancer)~1-4 µM (inhibition of TOP/FOP flash ratio)[1]
PANC-1 (pancreatic cancer)Time-dependent; ~2-10 µM (cell viability)[3]
PL-45 (pancreatic cancer)Time-dependent; ~1-5 µM (cell viability)[3]
XAV-939 Inhibits Tankyrase 1/2, leading to stabilization of Axin and subsequent β-catenin degradation.[4][5]MDA-MB-231 (breast cancer)~1 µM (TOPFlash activity)[6]
RKO (colon cancer)~1 µM (TOPFlash activity)[6]
NCI-H446 (small cell lung cancer)20.02 µM (cell viability)[7]
HepG2, Huh7, Hep40 (hepatocellular carcinoma)Varies by cell line (cell proliferation)[8]
ICG-001 Binds to CREB-binding protein (CBP), disrupting the CBP/β-catenin interaction.[9][10]SW480 (colon carcinoma)3 µM (binding to CBP)[9]
KHOS, MG63, 143B (osteosarcoma)0.83 µM, 1.05 µM, 1.24 µM respectively (cell viability at 72h)[11]
RPMI-8226, H929, MM.1S, U266 (multiple myeloma)6.96 µM, 12.25 µM, 20.77 µM, 12.78 µM respectively (cell viability)[12]

Elucidating Signaling Pathways and Mechanisms

To visualize the complex interactions within the Wnt/β-catenin pathway and the proposed mechanism of this compound's inhibitory action, the following diagrams are provided in DOT language.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Canonical Wnt/β-catenin Signaling Pathway

Nigericin_Mechanism This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) This compound->Destruction_Complex Potentially enhances activity beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes Phosphorylation and Degradation Proteasome Proteasome beta_catenin->Proteasome Wnt_Signaling_Downstream Downstream Wnt Signaling & Target Genes beta_catenin->Wnt_Signaling_Downstream Inhibited translocation to nucleus

Proposed Mechanism of this compound Inhibition

Key Experimental Protocols

The validation of Wnt/β-catenin pathway inhibition by this compound relies on established molecular biology techniques. Below are detailed protocols for the primary assays used in the cited research.

TOPFlash/FOPFlash Reporter Assay

This luciferase-based assay is a standard method for quantifying β-catenin-mediated transcriptional activity.

  • Cell Seeding: Plate cells (e.g., SW620, KM12) in 24- or 96-well plates and allow them to adhere overnight.

  • Transfection: Co-transfect cells with either TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites) reporter plasmids, along with a Renilla luciferase plasmid for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the Firefly (TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The TOP/FOP ratio is then calculated to determine the specific inhibition of Wnt/β-catenin signaling.[9]

Western Blotting for β-catenin and Downstream Targets

This technique is employed to assess the protein levels of β-catenin and its downstream target genes (e.g., c-Myc, Cyclin D1).

  • Cell Treatment and Lysis: Culture and treat cells with different concentrations of this compound. After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to validate the direct binding of a compound to its target protein in a cellular environment. While specific studies applying CETSA to validate this compound's target in the Wnt pathway were not identified, the following is a general protocol that can be adapted for this purpose.

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures in a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., a component of the destruction complex) using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound would indicate direct binding and stabilization of the target protein.

CETSA_Workflow A 1. Cell Treatment (with this compound or Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble & Aggregated Proteins) C->D E 5. Protein Quantification (e.g., Western Blot of Target Protein) D->E F 6. Data Analysis (Generate Melting Curves) E->F G Target Engagement Validation (Thermal Shift) F->G

General Experimental Workflow for CETSA

Conclusion

The available evidence strongly supports the role of this compound as an inhibitor of the Wnt/β-catenin signaling pathway. Its ability to down-regulate β-catenin levels and subsequently inhibit the transcription of Wnt target genes has been demonstrated in various cancer cell models. While a direct, head-to-head quantitative comparison with other inhibitors in the same experimental setup is lacking in the current literature, the compiled IC50 values provide a useful, albeit indirect, measure of its potency. Further investigation, particularly utilizing techniques like CETSA, would be invaluable to definitively identify the direct binding target of this compound within the Wnt/β-catenin pathway and to solidify its potential as a therapeutic agent.

References

Unveiling Synergistic Power: Quantifying the Enhanced Efficacy of Nigericin in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the potential of the ionophore antibiotic Nigericin (B1684572) to significantly enhance the efficacy of conventional anticancer drugs, offering a promising avenue for combination therapies in oncology. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapeutic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Findings in this compound Synergism

Studies have demonstrated that this compound acts synergistically with several anticancer drugs, most notably cisplatin (B142131), to inhibit cancer cell proliferation, migration, and invasion. This synergistic activity is largely attributed to this compound's ability to disrupt ion homeostasis within cancer cells, leading to alterations in intracellular pH and signaling pathways that sensitize them to the effects of other cytotoxic agents.

A key mechanism implicated in the synergistic action of this compound, particularly in combination with cisplatin in epithelial ovarian cancer, is the modulation of the Wnt/β-catenin signaling pathway.[1] this compound has been shown to downregulate key proteins in this pathway, such as LRP6, Wnt5a/b, and β-catenin.[2]

Quantitative Analysis of Synergistic Effects

The synergy between this compound and other drugs is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism. While specific CI values for many this compound combinations are still under investigation, the available data consistently point towards synergistic interactions with various anticancer agents.

Below are tables summarizing the observed synergistic effects based on available in vitro studies.

Table 1: Synergistic Effects of this compound with Cisplatin in Epithelial Ovarian Cancer

Cell LinesAssayObserved EffectReference
SK-OV-3, A2780Wound Healing & Transwell MigrationCombination significantly enhanced the inhibitory effect on cell migration compared to cisplatin alone.[3]
SK-OV-3, A2780Colony FormationCombination exhibited more significant inhibitory effects on colony formation than cisplatin alone.[3]
SK-OV-3, A2780Western BlotCombination enhanced the inhibitory effect on the Wnt/β-catenin signaling pathway.[3]

Table 2: Synergistic Effects of this compound with Other Anticancer Agents

Combination DrugCancer TypeKey FindingsReference
Anti-PD-1 AntibodyTriple-Negative Breast CancerCombination showed a synergistic therapeutic effect by promoting the infiltration and activation of T cells.[4][4][5]
Doxorubicin (B1662922)Acute Myeloid LeukemiaWhile not a direct synergy study, this compound demonstrated potent cytotoxicity in doxorubicin-resistant cell lines, suggesting potential for combination therapy.[6][6]
Vincristine (B1662923)LymphomaNo direct studies on the combination with this compound were found. However, studies on vincristine in combination with other natural compounds have shown synergistic effects, indicating a potential area for future research.[7][8][9]

Signaling Pathway: Wnt/β-catenin Inhibition

The synergistic effect of this compound and cisplatin in epithelial ovarian cancer has been linked to the downregulation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, migration, and differentiation.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Action Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Phosphorylates for degradation Axin Axin Axin->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes This compound This compound Cisplatin Cisplatin Nigericin_Cisplatin This compound + Cisplatin Nigericin_Cisplatin->GSK3b Enhances Inhibition? Nigericin_Cisplatin->beta_catenin Promotes Degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of the this compound and Cisplatin combination.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Combination Index (CI) Calculation: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[10] It is based on the median-effect equation and provides a Combination Index (CI) that defines the nature of the drug interaction.

Chou_Talalay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Determine IC50 of Drug A A3 Treat cells with Drug A, Drug B, and combinations at a constant ratio A1->A3 A2 Determine IC50 of Drug B A2->A3 A4 Measure cell viability (e.g., MTT assay) A3->A4 B1 Generate dose-effect curves for each drug and the combination A4->B1 B2 Calculate Combination Index (CI) using CompuSyn or similar software B1->B2 B3 Interpret CI values: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism B2->B3

Caption: Workflow for calculating the Combination Index using the Chou-Talalay method.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration in vitro.

Wound_Healing_Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' in the monolayer with a pipette tip A->B C Wash to remove detached cells and add media with treatments B->C D Image the scratch at T=0 C->D E Incubate and capture images at regular time intervals D->E F Measure the width of the scratch over time to quantify migration E->F

Caption: Experimental workflow for the wound healing (scratch) assay.

Transwell Migration Assay

This assay measures the chemotactic capability of cells.

Transwell_Migration_Workflow A Place Transwell insert in a well containing chemoattractant B Seed cells in the upper chamber of the insert A->B C Incubate to allow cells to migrate through the porous membrane B->C D Remove non-migrated cells from the upper surface C->D E Fix and stain migrated cells on the lower surface D->E F Count stained cells under a microscope to quantify migration E->F

Caption: Experimental workflow for the Transwell migration assay.

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells.

Colony_Formation_Workflow A Seed a low density of cells in a culture dish B Treat with this compound, other drugs, or combinations A->B C Incubate for 1-3 weeks until colonies are visible B->C D Fix and stain the colonies (e.g., with crystal violet) C->D E Count the number of colonies (>50 cells) D->E F Calculate the plating efficiency and surviving fraction to assess cytotoxicity E->F

Caption: Experimental workflow for the colony formation assay.

Conclusion

The synergistic effects of this compound with conventional anticancer drugs present a compelling strategy to enhance therapeutic efficacy and potentially overcome drug resistance. The data strongly support the combination of this compound with cisplatin for epithelial ovarian cancer, with the Wnt/β-catenin pathway identified as a key molecular target. Further quantitative studies are warranted to determine the optimal combination ratios and to explore the synergistic potential of this compound with a broader range of chemotherapeutic agents, including doxorubicin and vincristine, across various cancer types. The detailed experimental protocols provided herein offer a robust framework for advancing this promising area of cancer research.

References

Comparative analysis of gene expression changes induced by Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression alterations induced by Nigericin, a potent potassium ionophore widely used to study cellular stress and inflammatory pathways. While classically known as a robust activator of the NLRP3 inflammasome, emerging evidence reveals that this compound's influence on the cellular transcriptome is complex, context-dependent, and extends beyond canonical inflammasome signaling. This document summarizes key experimental findings, compares this compound-induced gene profiles across different cell types, and provides detailed methodologies for researchers.

Signaling Pathways Activated by this compound

This compound's primary mechanism involves exchanging cytosolic potassium (K+) for extracellular protons (H+), leading to a rapid decrease in intracellular K+ concentration. This ionic flux is a critical trigger for multiple downstream signaling cascades.

Canonical NLRP3 Inflammasome Activation

In immune cells like macrophages and monocytes, the sharp drop in cytosolic K+ is a key signal for the activation of the NLRP3 inflammasome. This multi-protein complex assembly leads to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms, and triggers a form of inflammatory cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD).

NLRP3_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_efflux K+ Efflux This compound->K_efflux Induces NLRP3 NLRP3 K_efflux->NLRP3 Sensed by ASC ASC NLRP3->ASC Recruits NEK7 NEK7 NEK7->NLRP3 Binds Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves IL1B Mature IL-1β Pro_IL1B->IL1B GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->IL1B Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway induced by this compound.
NLRP3-Independent Signaling in Macrophages

Studies using macrophages deficient in the inflammasome adaptor protein ASC (PYCARD) have revealed that this compound can promote bacterial killing through an alternative pathway.[1][2][3] This mechanism is independent of NLRP3 and IL-1β but involves the secretion of IL-18 and the upregulation of distinct inflammatory genes.[1][2]

NLRP3_Independent_Pathway cluster_genes Gene Upregulation This compound This compound Cell ASC-deficient Macrophage This compound->Cell p38_phos p38 MAPK Phosphorylation Cell->p38_phos Induces Il12 Il12 p38_phos->Il12 Leads to Ifng Ifng p38_phos->Ifng Leads to Cd40lg Cd40lg p38_phos->Cd40lg Leads to Ciita Ciita p38_phos->Ciita Leads to Bacterial_Killing Enhanced Bacterial Killing Il12->Bacterial_Killing Contributes to Ifng->Bacterial_Killing Contributes to Cd40lg->Bacterial_Killing Contributes to Ciita->Bacterial_Killing Contributes to

Caption: Proposed NLRP3-independent pathway in ASC-deficient macrophages.

Comparative Analysis of Gene Expression

The transcriptional response to this compound varies significantly depending on the cell type and the integrity of the canonical inflammasome pathway.

Table 1: Gene Expression Changes in ASC-Deficient Mouse Macrophages (Raw 264.7)

In macrophages lacking the central inflammasome adaptor ASC, this compound treatment does not alter the expression of Nlrp3 or Il1b. Instead, it upregulates a distinct set of genes associated with T-cell interaction and interferon signaling, promoting an IL-1β-independent inflammatory response.[1][2]

Gene SymbolGene NameRegulationFold Change (Approx.)
Cd40lgCD40 ligandUp> 2.0
CiitaClass II major histocompatibility complex transactivatorUp> 2.0
Il12Interleukin 12Up> 2.0
IfngInterferon gammaUp> 2.0
Mapk11 (p38)Mitogen-activated protein kinase 11Up> 1.5
Nlrp4eNLR family pyrin domain containing 4EUp> 1.5
Tab2TGF-beta activated kinase 1 binding protein 2Up> 1.5
Tnfsf11TNF superfamily member 11Down< 0.5

Data derived from gene array and qPCR validation in Armstrong et al., 2019.[1][2]

Table 2: Gene Expression Changes in PMA-Differentiated Human Monocytes (THP-1)

In human THP-1 monocytes, which possess a functional inflammasome pathway, this compound stimulation leads to the upregulation of genes that negatively regulate MAP kinase signaling, suggesting a feedback mechanism to control the inflammatory response.[4]

Gene SymbolGene NameRegulationFunction
DUSP4Dual specificity phosphatase 4UpInactivates MAP kinases (ERK, JNK, p38)
DUSP5Dual specificity phosphatase 5UpInactivates ERK1/2
DUSP6Dual specificity phosphatase 6UpInactivates ERK1/2

Data derived from RNA-seq analysis in Hassan et al., 2021.[4]

Table 3: Comparative Effects of this compound vs. ATP

This compound and ATP are both common NLRP3 inflammasome activators, but they can elicit different downstream responses, particularly in ASC-deficient cells.

EffectorThis compound Effect (in ASC-deficient cells)ATP Effect (in ASC-deficient cells)
IL-18 SecretionIncreased No significant change
IL-10 mRNANo significant changeSlightly elevated
TNFα mRNANo significant changeSlightly elevated

Observations from Armstrong et al., 2019.[1][2]

Experimental Protocols & Workflow

Reproducing and building upon these findings requires standardized experimental procedures.

Protocol 1: Gene Expression Analysis in Macrophages (via qPCR)

This protocol is adapted from Armstrong et al., 2019 for studying this compound's effects in ASC-deficient macrophages.[1]

  • Cell Culture: Culture Raw 264.7 (ATCC TIB-71) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in 5% CO2.

  • Bacterial Infection (Optional): For infection models, inoculate macrophage cultures with Citrobacter rodentium at a multiplicity of infection (MOI) of 10:1.

  • Treatment: 1.5 hours post-infection, add this compound (20 µM final concentration) or ATP (2.5 mM final concentration) to the culture media. Use untreated infected cells as a negative control.

  • Incubation: Incubate cells for the desired time course (e.g., 1.5 hours).

  • RNA Isolation: Lyse cells directly in the culture plate using 1 mL of TRIzol reagent. Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Analysis: Perform quantitative PCR using SYBR Green master mix and gene-specific primers for target genes (Cd40lg, Ciita, Il12, Ifng, Mapk11, Nlrp4e, Tab2, Tnfsf11) and housekeeping genes (Actb, Rer1) for normalization.

  • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

Protocol 2: Global Transcriptome Analysis in Monocytes (via RNA-seq)

This protocol is based on the methodology of Hassan et al., 2021 for a global view of gene expression.[4]

  • Cell Culture and Differentiation: Culture human THP-1 monocytes in RPMI-1640 medium. Differentiate cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 24-48 hours.

  • Treatment: Replace the media with fresh RPMI. Stimulate cells with this compound (10 µM final concentration) for specified time points (e.g., 0, 2, and 4 hours).

  • RNA Isolation: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove genomic DNA.

  • Library Preparation: Assess RNA quality and quantity (e.g., via Bioanalyzer). Prepare sequencing libraries from high-quality RNA (RIN > 8) using a standard kit (e.g., TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Align reads to the human reference genome (e.g., GRCh38) using an aligner like STAR.

    • Quantify gene expression counts (e.g., using featureCounts).

    • Perform differential gene expression analysis between treated and untreated samples (e.g., using DESeq2 or edgeR).

    • Conduct pathway and gene ontology (GO) enrichment analysis on differentially expressed genes.

General Experimental Workflow

The logical flow for investigating gene expression changes follows a standard pipeline from biological experiment to computational analysis.

Experimental_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Cell_Culture 1. Cell Culture (e.g., THP-1, Raw 264.7) Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Treatment Harvest 3. Cell Harvest & RNA Isolation Treatment->Harvest QC 4. RNA Quality Control (e.g., Bioanalyzer) Harvest->QC Library_Prep 5. Library Prep / cDNA Synthesis QC->Library_Prep Sequencing 6. Sequencing (RNA-seq) or qPCR Library_Prep->Sequencing Raw_Data 7. Raw Data Processing (QC, Alignment, Counting) Sequencing->Raw_Data DGE 8. Differential Gene Expression Analysis Raw_Data->DGE Downstream 9. Downstream Analysis (Pathway, GO Enrichment) DGE->Downstream Validation 10. Target Validation (e.g., Western Blot, ELISA) Downstream->Validation

Caption: A generalized workflow for analyzing gene expression changes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents like Nigericin, a toxic ionophore antibiotic, is a critical component of laboratory safety and regulatory compliance. Adherence to established disposal protocols minimizes risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye protection.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2][3] In case of accidental contact, immediately wash the affected skin with plenty of soap and water and seek medical attention if irritation occurs.[1][2][3] For eye contact, rinse cautiously with water for several minutes.[1][3] If swallowed, seek immediate medical attention.[1][2][3]

Step-by-Step Disposal Procedures

This compound waste must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[1][3] Do not discharge this compound waste into drains or the sewage system.[1] It is crucial to consult local, state, and federal regulations to ensure complete and accurate classification and disposal of chemical waste.[1][2][4]

Solid this compound Waste:

  • Collection: Carefully sweep up solid this compound, avoiding dust formation.[1][4] For spills, it is recommended to dampen the material with water to prevent it from becoming airborne.[4]

  • Containment: Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.[1][4]

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents as "this compound."

  • Storage: Store the sealed container in a designated and secure chemical waste satellite accumulation area until it is collected by trained personnel for disposal.[5]

Liquid this compound Waste:

  • Collection: Collect all liquid waste containing this compound, including solutions and wash water from cleaning contaminated equipment, in a dedicated and leak-proof container.[4]

  • Containment: Use an appropriate UN-labeled container that is compatible with the chemical waste.[6] Ensure the container is properly sealed.[6]

  • Labeling: Clearly label the container with "Hazardous Chemical Waste," specifying "this compound" and its approximate concentration.

  • Storage: Store the container in a secondary containment bin within a designated chemical waste storage area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][7]

Contaminated Laboratory Materials:

  • Segregation: Items such as personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and cleaning materials (absorbent pads) that are contaminated with this compound should be segregated from regular lab trash.[8]

  • Containment: Place these contaminated materials into a designated hazardous waste container, typically a labeled plastic bag or bin.[5][6]

  • Sharps: Any sharps, such as needles or blades, contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[5]

  • Disposal: These containers should be sealed and disposed of through the institution's hazardous waste management program.[5]

The following table summarizes the disposal procedures for different forms of this compound waste:

Waste TypeContainment ProcedureDisposal Route
Solid this compound Sweep carefully, dampen to avoid dust, and place in a labeled, sealed container.[1][4]Approved hazardous waste disposal facility.[1]
Liquid this compound Collect in a dedicated, leak-proof, and labeled container.[4][6]Approved hazardous waste disposal facility.[1]
Contaminated PPE & Labware Segregate and place in a designated, labeled hazardous waste container.[5][6][8]Approved hazardous waste disposal facility.[1]
Contaminated Sharps Place in a puncture-resistant, labeled sharps container.[5]Approved hazardous waste disposal facility.[1]

Experimental Workflow for Disposal

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the identification of the waste and ends with its removal by a certified disposal service.

NigericinDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Solid this compound Waste contain_solid Seal in Labeled Container (Hazardous Solid Waste) gen_solid->contain_solid gen_liquid Liquid this compound Waste contain_liquid Collect in Labeled, Leak-Proof Container (Hazardous Liquid Waste) gen_liquid->contain_liquid gen_ppe Contaminated PPE/Labware contain_ppe Place in Labeled Bag/Bin (Hazardous Solid Waste) gen_ppe->contain_ppe storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage contain_ppe->storage disposal Collection by Approved Hazardous Waste Vendor storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Nigericin

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Emergency Protocols for Nigericin

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe handling, disposal, and emergency response.

This compound is a toxic substance that requires careful handling to mitigate health risks. It is classified as toxic if swallowed or in contact with skin, fatal if inhaled, and causes serious skin and eye irritation.[1][2] Exposure may also cause respiratory irritation.[1][2] Adherence to the following protocols is critical to ensure personnel safety and environmental protection.

Hazard Classification and Quantitative Data

This compound's hazardous properties necessitate stringent safety measures. The following tables summarize its GHS/OSHA hazard classifications and available toxicological data.

GHS Hazard Classifications

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[1][2]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation Category 2 H330: Fatal if inhaled[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

Toxicological Data

Test Species Route Value
LD50 Mouse Oral 190 mg/kg[3]
LD50 Mouse Intraperitoneal 2.5 mg/kg[3]

Occupational Exposure Limits (OELs) have not been established for this compound.[2][4]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is crucial. Work should only be conducted by trained personnel in a designated and properly equipped area.[3][5]

Engineering Controls and Preparation
  • Ventilation: All work involving this compound powder or solutions must be conducted in a chemical fume hood or other suitable ventilated enclosure to avoid dust and aerosol formation.[2][4][5] Ensure the ventilation system is functioning correctly before starting work.

  • Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed.[4][6]

  • Area Designation: Designate a specific area for handling this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. Inspect all PPE for integrity before each use.[7]

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for splash hazards.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] Do not wear leather or cotton gloves.[8]

  • Body Protection: A lab coat or long-sleeved gown is required to protect skin and clothing.[4][6] For high-risk operations, a chemical-resistant suit or coveralls may be necessary.[3][9]

  • Respiratory Protection: If engineering controls are insufficient or during procedures with a high risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4][6]

Step-by-Step Handling
  • Don PPE: Before entering the designated handling area, correctly don all required PPE.

  • Weighing: Conduct weighing and aliquoting of solid this compound within a ventilated enclosure to control dust.[6] Use tools like spatulas and weigh paper, and dispose of them as contaminated solid waste.

  • Solution Preparation: When dissolving, add the this compound powder slowly to the solvent to prevent splashing.[6] this compound is soluble in organic solvents like ethanol (B145695) and DMF.[10]

  • Post-Handling: After handling, decontaminate the work area thoroughly.[6] Carefully remove PPE to avoid self-contamination and wash hands and any exposed skin immediately with soap and water.[4][11] Do not eat, drink, or smoke in the work area.[2][4]

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling prep_controls Verify Engineering Controls (Fume Hood, Ventilation) prep_safety Check Safety Equipment (Eyewash, Shower) prep_controls->prep_safety prep_ppe Inspect & Don Mandatory PPE prep_safety->prep_ppe handle_weigh Weighing & Aliquoting (Avoid Dust) prep_ppe->handle_weigh handle_solution Solution Preparation (Avoid Splashes) handle_weigh->handle_solution post_decon Decontaminate Work Surfaces handle_solution->post_decon post_ppe Doff PPE Carefully post_decon->post_ppe post_hygiene Wash Hands & Skin Thoroughly post_ppe->post_hygiene end_op End post_hygiene->end_op start Start start->prep_controls

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

All this compound waste is considered hazardous and must be handled according to local, state, and federal regulations.[3] Do not dispose of this compound waste in household garbage or down the sewage system.

  • Solid Waste:

    • Collect all contaminated disposables, such as gloves, weigh paper, pipette tips, and excess this compound powder.

    • Place these materials in a clearly labeled, sealed container designated for hazardous chemical waste.[4][6]

  • Liquid Waste:

    • Collect aqueous solutions or organic solvent solutions containing this compound in a designated, labeled, and sealed hazardous waste container.[4]

    • Ensure waste containers are compatible with the solvent used.

  • Container Disposal: Puncture or otherwise render empty containers unusable to prevent re-use before disposing of them as hazardous waste.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Spill Response
  • Minor Spill (Contained in Fume Hood):

    • Ensure PPE is worn, including respiratory protection.

    • Absorb liquid spills with an inert, non-combustible material (e.g., diatomite, universal binders).[5] For solid spills, do not dry sweep; dampen with water to prevent dusting before carefully sweeping up.[3]

    • Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the spill area with alcohol or another suitable disinfectant and wipe clean.[5]

  • Major Spill (Outside of Containment):

    • Evacuate all personnel from the immediate area.[4][12]

    • Alert others and notify the laboratory supervisor and institutional safety department immediately.[13]

    • If safe to do so, prevent further spread of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[12] Await the arrival of the emergency response team.

Personal Exposure

Immediate medical attention is required for all routes of exposure.[4] Show the Safety Data Sheet (SDS) to the attending physician.[4]

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[1][11][12]

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][11]

    • Seek immediate medical attention.[4]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][12]

    • While rinsing, hold the eyelids open to ensure water rinses the entire surface of the eye and lids.[12]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the exposed individual to fresh air at once.[1][4][11]

    • If the person is not breathing, give artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve or another proper respiratory device.[4]

    • Call for immediate medical help.[1] Specific treatment is urgent.[1]

  • Ingestion:

    • Do NOT induce vomiting.[1][4]

    • Rinse the mouth with water.[2][4]

    • Call a poison control center or a physician immediately for medical help.[1][2][4]

G Emergency Response Workflow for this compound cluster_spill Spill Emergency cluster_exposure Personal Exposure Emergency spill_assess Assess Spill Size spill_minor Minor Spill: Clean up with proper PPE and spill kit spill_assess->spill_minor spill_major Major Spill: Evacuate & Alert Emergency Services spill_assess->spill_major expo_skin Skin Contact: Remove clothing, wash with soap & water 15+ min expo_medical Seek IMMEDIATE Medical Attention (Bring SDS) expo_skin->expo_medical expo_eye Eye Contact: Flush at eyewash station 15+ min expo_eye->expo_medical expo_inhale Inhalation: Move to fresh air, give artificial respiration if needed expo_inhale->expo_medical expo_ingest Ingestion: Rinse mouth, DO NOT induce vomiting expo_ingest->expo_medical start Emergency Event start->spill_assess

Caption: A flowchart outlining immediate actions for spill and personal exposure emergencies involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.